molecular formula C9H18N2O B1469080 4-(1-Piperidinyl)-3-pyrrolidinol CAS No. 1274875-57-8

4-(1-Piperidinyl)-3-pyrrolidinol

カタログ番号: B1469080
CAS番号: 1274875-57-8
分子量: 170.25 g/mol
InChIキー: PPWZAEGLDMHZFI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1-Piperidinyl)-3-pyrrolidinol is an organic compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol . This compound features a piperidine ring linked to a hydroxypyrrolidine moiety, a structural motif common in pharmaceuticals and bioactive molecules. The calculated physical properties of this compound include a density of approximately 1.1 g/cm³ and a boiling point of around 292.7 °C at 760 mmHg pressure . Its calculated flash point is 130.8 °C, and it is noted to be freely soluble . Compounds incorporating piperidine and pyrrolidinol structures are of significant interest in medicinal chemistry and chemical biology research . These scaffolds are frequently explored for their potential as building blocks in the synthesis of more complex molecules, including those with biological activity . The presence of both ring systems provides a versatile platform for structural diversification and study. This product is designated For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

特性

IUPAC Name

4-piperidin-1-ylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c12-9-7-10-6-8(9)11-4-2-1-3-5-11/h8-10,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWZAEGLDMHZFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CNCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Dynamics and Synthetic Utility of 4-(1-Piperidinyl)-3-pyrrolidinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecular Architecture

4-(1-Piperidinyl)-3-pyrrolidinol (CAS: 1274875-57-8 for the generic structure) represents a "privileged scaffold" in medicinal chemistry—a term reserved for molecular frameworks capable of providing ligands for diverse biological targets.

This molecule is a vicinal amino-alcohol embedded within a heterocyclic diamine system. Its architecture is defined by two distinct nitrogen-containing rings:

  • The Core: A five-membered pyrrolidine ring, providing a secondary amine and a hydroxyl group at positions 3 and 4.

  • The Substituent: A six-membered piperidine ring attached at the C4 position of the pyrrolidine.

Structural Logic and Stereochemistry

The presence of the hydroxyl group at C3 and the piperidinyl group at C4 creates two contiguous stereocenters. This results in four possible stereoisomers:

  • (3R, 4R) and (3S, 4S): The trans isomers.

  • (3R, 4S) and (3S, 4R): The cis isomers.

From a synthetic perspective, the trans-isomer is the thermodynamic and kinetic product of the most common synthetic route (epoxide ring opening), making it the dominant form in research catalogs (e.g., trans-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride).

3D Conformation Visualization (DOT)

The following diagram illustrates the connectivity and the logical flow of the molecule's functional domains.

MolecularStructure Pyrrolidine Pyrrolidine Ring (Core Scaffold) C3 C3 Position (Chiral Center) Pyrrolidine->C3 C4 C4 Position (Chiral Center) Pyrrolidine->C4 C3->C4 Vicinal Relationship Hydroxyl 3-OH Group (H-Bond Donor/Acceptor) C3->Hydroxyl Polar Interaction Piperidine 4-Piperidinyl Group (Bulky Hydrophobic/Basic) C4->Piperidine Steric Bulk

Figure 1: Functional connectivity of the 4-(1-Piperidinyl)-3-pyrrolidinol scaffold.

Physicochemical Properties[2][3][4]

Understanding the acid-base profile of this molecule is critical for formulation and salt selection. The molecule contains two basic nitrogen atoms and one ionizable hydroxyl group (though the OH pKa is >15, irrelevant for physiological pH).

Ionization Constants (pKa)

The basicity of the nitrogen atoms dictates the protonation state at physiological pH (7.4).

Functional GroupTypeApprox. pKaCharge at pH 7.4Role in Binding
Pyrrolidine Nitrogen (N1) Secondary Amine~9.5 - 10.5Positive (+1)Ionic bond with Asp/Glu residues in proteins.
Piperidine Nitrogen (N1') Tertiary Amine~8.5 - 9.0Positive (+1)Ionic interactions; slightly less basic due to steric bulk.
Hydroxyl Group (C3-OH) Alcohol> 15NeutralHydrogen bond donor/acceptor.

Note: The proximity of the electronegative oxygen at C3 inductively lowers the pKa of the piperidine nitrogen at C4 compared to an unsubstituted piperidine.

Lipophilicity and Solubility
  • LogP (Predicted): ~ -0.1 to 0.[1]5. The molecule is relatively polar due to the two amines and the alcohol.

  • Solubility: Highly soluble in water as a hydrochloride salt; soluble in polar organic solvents (methanol, DMSO) as a free base.

Synthetic Methodology: The Epoxide Route

As a Senior Scientist, I recommend the nucleophilic ring opening of 3,4-epoxypyrrolidines as the most robust protocol. This method guarantees the trans -stereochemistry due to the backside attack mechanism (


) of the piperidine nucleophile on the epoxide.
Reaction Scheme Logic
  • Starting Material: N-Boc-3,4-epoxypyrrolidine (or N-Benzyl). The nitrogen must be protected to prevent polymerization.

  • Nucleophile: Piperidine (liquid).

  • Solvent: Ethanol or Acetonitrile (polar protic solvents facilitate epoxide opening via H-bonding to the epoxide oxygen).

  • Catalyst: Lithium Perchlorate (

    
    ) or mild heat can accelerate the reaction.
    
Detailed Protocol (Self-Validating)

Objective: Synthesis of trans-1-Benzyl-4-(1-piperidinyl)-3-pyrrolidinol.

Reagents:

  • 1-Benzyl-3,4-epoxypyrrolidine (1.0 eq)

  • Piperidine (1.2 eq)

  • Ethanol (anhydrous, 10 volumes)

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-benzyl-3,4-epoxypyrrolidine (e.g., 17.5 g, 100 mmol) in Ethanol (175 mL).

  • Addition: Add Piperidine (11.9 mL, 120 mmol) dropwise over 10 minutes.

    • Why? Controlling the addition manages the exotherm, though this reaction is generally mild.

  • Reaction: Heat the mixture to reflux (80°C) for 6–12 hours.

    • Validation Point: Monitor by TLC (System: DCM/MeOH 9:1). The starting epoxide (

      
      ) should disappear, and a more polar product spot (
      
      
      
      ) should appear.
  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure (Rotavap) to yield a viscous oil.

  • Purification: The crude oil often requires no column chromatography if the conversion is high. If needed, recrystallize from Hexane/Ethyl Acetate or convert to the HCl salt for precipitation.

    • Salt Formation: Dissolve oil in Ethanol, add 4M HCl in Dioxane (2.5 eq). The dihydrochloride salt precipitates as a white solid.

Synthetic Pathway Diagram (DOT)

SynthesisPath Start N-Protected 3,4-Epoxypyrrolidine Intermediate Transition State (SN2 Backside Attack) Start->Intermediate Heat, EtOH Reagent Piperidine (Nucleophile) Reagent->Intermediate Product trans-4-(1-Piperidinyl)- 3-pyrrolidinol Intermediate->Product Ring Opening (Stereoselective)

Figure 2: Regio- and stereoselective synthesis via epoxide ring opening.

Reactivity Profile and Derivatization

For drug development, this molecule serves as an intermediate.[2][3][4] The reactivity is defined by three distinct sites:

  • Secondary Amine (Pyrrolidine N): The most reactive nucleophile (once deprotected).

    • Reaction: Acylation, Alkylation, Sulfonylation.

    • Utility: Attachment to the core drug scaffold (e.g., the quinolone core in antibiotics).

  • Secondary Alcohol (C3-OH):

    • Reaction: Esterification, Oxidation (to ketone).

    • Utility: Can be used to modulate solubility (prodrugs) or locked into a cyclic carbamate.

  • Tertiary Amine (Piperidine N):

    • Reaction: Quaternization (N-oxide formation).

    • Utility: Generally acts as the basic center for receptor interaction.

Pharmaceutical Applications

Antibacterial Agents (Fluoroquinolones)

The pyrrolidine-3-amino or pyrrolidine-3-hydroxy motifs are classic side chains in fluoroquinolones (e.g., Tosufloxacin, Gemifloxacin). The addition of the bulky piperidine group at position 4 modulates:

  • Spectrum of Activity: Bulky groups can enhance activity against Gram-positive bacteria (e.g., S. aureus).

  • Pharmacokinetics: The second amine increases the volume of distribution (

    
    ).
    
CNS Active Agents

The "diamine + hydroxyl" motif is a pharmacophore for:

  • Muscarinic Antagonists: Used in overactive bladder or COPD treatments.

  • Sigma Receptor Ligands: The piperidine ring fits the hydrophobic pocket of Sigma-1 receptors, while the pyrrolidine nitrogen interacts with the aspartate residue.

References

  • PubChem. Trans-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride.[1] National Library of Medicine. Available at: [Link]

  • ChemSrc. 4-(1-Piperidinyl)-3-pyrrolidinol CAS 1274875-57-8. Available at: [Link]

  • Vice, S. et al. "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol."[5] Journal of Organic Chemistry, 2001, 66, 2487-2492.[5] (Context on piperidine/pyrrolidine synthetic handling). Available at: [Link]

  • Larduinat, M. et al. "Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology."[4] Organic & Biomolecular Chemistry, 2016. (Alternative synthetic routes). Available at: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 4-(1-Piperidinyl)-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Uncharted Territory of a Novel Moiety

In the landscape of drug discovery and materials science, novel chemical entities present both immense opportunity and the fundamental challenge of characterization. 4-(1-Piperidinyl)-3-pyrrolidinol, a molecule featuring a fused piperidinyl-pyrrolidinol scaffold, represents such a frontier. As of this writing, publicly accessible, peer-reviewed experimental data on its specific physicochemical properties are notably scarce.[1] This guide, therefore, adopts a dual-purpose structure. It will serve as a repository for the known and predicted information for this compound while simultaneously providing a robust methodological framework for its empirical characterization.

This document is crafted not as a static data sheet, but as a dynamic whitepaper. It is designed to empower the researcher with the requisite experimental logic and protocols to thoroughly characterize 4-(1-Piperidinyl)-3-pyrrolidinol or any analogous novel compound. We will proceed by examining the foundational molecular structure, delving into predicted and analogous properties, and meticulously detailing the experimental workflows required for their validation. Every protocol is presented with an emphasis on causality—explaining why specific steps are taken—to ensure that the described methods are not merely followed, but understood as self-validating systems.

Molecular Identity and Structural Attributes

The foundational step in characterizing any molecule is to establish its identity. 4-(1-Piperidinyl)-3-pyrrolidinol is a bicyclic tertiary amine with a secondary alcohol. Its structure integrates the saturated heterocycles of piperidine and pyrrolidine, with a hydroxyl group on the pyrrolidine ring that introduces a stereocenter.

IdentifierDataSource
Chemical Name 4-(1-Piperidinyl)-3-pyrrolidinol-
Molecular Formula C₉H₁₈N₂O[1]
Molecular Weight 170.25 g/mol Calculated
Monoisotopic Mass 170.1419 Da[1]
Canonical SMILES C1CCN(CC1)C2C(CNC2)O-
InChIKey PPWZAEGLDMHZFI-IUCAKERBSA-N (for trans isomer)[1]

Note: The presence of stereocenters at positions 3 and 4 of the pyrrolidinol ring implies the existence of cis and trans diastereomers, each as a pair of enantiomers. The specific stereochemistry will significantly influence crystalline structure and, consequently, properties like melting point and solubility.

Thermal Properties: Melting Point and Thermal Stability

The melting point (Tm) is a critical parameter, influencing everything from purification and formulation to storage stability. For a crystalline solid, it provides an indication of purity. Given the absence of experimental data for 4-(1-Piperidinyl)-3-pyrrolidinol, we turn to analogous structures to form a hypothesis. For instance, 4-hydroxypiperidine, a related cyclic amino alcohol, has a reported melting point of 86-90°C.[2][3][4] The introduction of the larger N-pyrrolidinol substituent would be expected to alter the crystal lattice energy, likely resulting in a different melting point.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the gold-standard for determining thermal transitions.[5] It measures the difference in heat flow between a sample and a reference as a function of temperature, providing a highly accurate and reproducible melting point.

Causality of Method Choice: DSC is preferred over traditional melting point apparatus due to its superior precision, ability to detect subtle thermal events (like polymorphic transitions), and its capacity to quantify the enthalpy of fusion (ΔHfus). This provides deeper insight into the energetics of the crystal lattice.[6]

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, tin) to ensure data accuracy.[5]

  • Sample Preparation: Accurately weigh 2-5 mg of the dried, crystalline 4-(1-Piperidinyl)-3-pyrrolidinol into an aluminum DSC pan.[7]

  • Encapsulation: Hermetically seal the pan to prevent any loss of material through sublimation, which is a risk with amine compounds. An empty, sealed pan is to be used as a reference.[7]

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate, typically 5-10°C/min, under an inert nitrogen atmosphere.

    • Continue heating to a temperature sufficiently above the melt to establish a stable post-transition baseline.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.

Self-Validation: The protocol's integrity is maintained by running the sample in triplicate to ensure reproducibility. A sharp, single endotherm is indicative of high purity. The presence of multiple or broad peaks may suggest impurities or the existence of polymorphs.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation s1 Calibrate DSC s2 Weigh 2-5 mg Sample s1->s2 s3 Seal in Pan s2->s3 a1 Load Sample & Ref s3->a1 a2 Heat at 10°C/min a1->a2 a3 Record Heat Flow a2->a3 d1 Identify Endotherm a3->d1 d2 Determine Onset (Tm) d1->d2 d3 Integrate Peak (ΔHfus) d2->d3

Caption: Workflow for Melting Point Determination using DSC.

Solubility Profile

Solubility is a cornerstone of drug development, impacting bioavailability, formulation, and purification. As a polyamine with a hydroxyl group, 4-(1-Piperidinyl)-3-pyrrolidinol is expected to exhibit pH-dependent aqueous solubility and good solubility in polar organic solvents. The presence of two basic nitrogen atoms and a hydrogen-bond-donating hydroxyl group suggests some degree of water solubility.[8]

Predicted and Analogous Solubility Data
  • Aqueous Solubility: Piperidine itself is miscible with water.[9] 4-hydroxypiperidine is also highly soluble in water.[10] The larger, more hydrophobic dual-ring structure of 4-(1-Piperidinyl)-3-pyrrolidinol will likely reduce water solubility compared to these smaller analogues, but it is expected to be soluble in acidic aqueous solutions due to the formation of protonated, charged species.[8][11]

  • Organic Solvent Solubility: Compounds like N-BOC-4-hydroxypiperidine are soluble in chloroform and ethyl acetate.[12] It is anticipated that 4-(1-Piperidinyl)-3-pyrrolidinol will be soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment

A multi-step approach is necessary to fully characterize solubility.

Step-by-Step Protocol:

  • Qualitative Screening:

    • To a series of vials, add ~5 mg of the compound.

    • Add 1 mL of various solvents (e.g., water, pH 2 HCl, pH 7.4 buffer, pH 10 buffer, methanol, acetonitrile, ethyl acetate, dichloromethane).

    • Vortex for 2 minutes and visually inspect for dissolution. This provides a rapid assessment of solubility in different media.[13]

  • Thermodynamic Solubility (Shake-Flask Method):

    • Add an excess amount of the compound to a known volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline) in a sealed vial.

    • Agitate the slurry at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • Filter the suspension through a 0.45 µm filter to remove undissolved solids.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

    • Self-Validation: The presence of solid material at the end of the experiment is crucial to confirm that an equilibrium saturation was achieved.

Acidity and Basicity: pKa Determination

The ionization constants (pKa values) of a molecule are critical for predicting its behavior in biological systems, including absorption, distribution, and receptor binding. 4-(1-Piperidinyl)-3-pyrrolidinol has two basic nitrogen atoms: the piperidinyl nitrogen and the pyrrolidinyl nitrogen. Their basicity will be distinct and influenced by the overall molecular structure. The hydroxyl group is weakly acidic but its pKa is likely too high to be relevant in a physiological pH range.

Causality of Method Choice: Potentiometric titration is a direct and highly accurate method for determining pKa values.[14] It involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the precise determination of the inflection points corresponding to the pKa values.[15]

Experimental Protocol: Potentiometric Titration
  • Solution Preparation: Prepare a dilute, aqueous solution of the compound (e.g., 0.01 M) of known concentration.[16]

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Use a calibrated pH electrode to monitor the solution's pH.

  • Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments, recording the pH after each addition.[16]

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa values are determined from the pH at the half-equivalence points. For a molecule with two basic centers, two distinct buffer regions and equivalence points will be observed.

    • Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the titrant volume to more accurately identify the equivalence points.

Self-Validation: The accuracy of the method relies on the precise calibration of the pH meter and the accurate standardization of the titrant. The experiment should be repeated to ensure reproducibility.

pKa_Workflow prep Prepare 0.01 M solution of compound titrate Titrate solution with HCl, recording pH vs. volume prep->titrate setup Calibrate pH meter and standardize 0.1 M HCl setup->titrate plot Plot pH vs. Volume titrate->plot analyze Determine half-equivalence points to find pKa values plot->analyze

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of the molecular structure. A combination of NMR, FT-IR, and Mass Spectrometry is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed molecular structure, including connectivity and stereochemistry.[17]

Expected ¹H and ¹³C NMR Features:

  • ¹H NMR: Signals corresponding to the protons on the piperidine and pyrrolidine rings are expected in the aliphatic region (approx. 1.5-3.5 ppm). The proton attached to the hydroxyl-bearing carbon (CH-OH) would likely appear as a multiplet around 3.5-4.5 ppm. The OH proton itself will be a broad singlet, and its chemical shift will be solvent-dependent.

  • ¹³C NMR: The spectrum will show nine distinct carbon signals. The carbon attached to the hydroxyl group will be in the range of 60-75 ppm. Carbons adjacent to the nitrogen atoms will be shifted downfield (approx. 40-60 ppm).[18]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning specific proton and carbon signals and confirming the connectivity between the piperidinyl and pyrrolidinol rings.[17][19]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[17]

  • Data Acquisition: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥400 MHz).[20]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

  • O-H Stretch: A strong, broad band in the region of 3400-3200 cm⁻¹ corresponding to the hydroxyl group.

  • N-H Stretch (if secondary amine present): The pyrrolidine ring contains a secondary amine, which should show a moderate N-H stretching band around 3350-3310 cm⁻¹.[21]

  • C-H Stretch: Multiple bands in the 3000-2850 cm⁻¹ region from the aliphatic C-H bonds.

  • C-N Stretch: Bands in the 1250–1020 cm⁻¹ region corresponding to the aliphatic C-N bonds.[21]

  • C-O Stretch: A strong band in the 1150-1050 cm⁻¹ region for the secondary alcohol C-O bond.

Experimental Protocol:

  • Acquire the spectrum using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which allows for direct analysis of the solid sample with minimal preparation.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.

Expected Fragmentation Pattern (Electrospray Ionization - ESI-MS):

  • Parent Ion: A strong signal for the protonated molecule [M+H]⁺ at m/z 171.1492.

  • Key Fragments: Fragmentation is likely to occur via cleavage of the C-N bonds of the rings or loss of the hydroxyl group as water. Common fragmentation pathways for pyrrolidine and piperidine structures involve ring-opening or cleavage adjacent to the nitrogen atoms.[22][23] The loss of a neutral pyrrolidine or piperidine moiety could also be a characteristic fragmentation pathway.[23]

Experimental Protocol:

  • Sample Infusion: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid) and infuse it directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • MS¹ Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion and confirm its exact mass and isotopic pattern.

  • MS/MS (Tandem MS): Select the parent ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This spectrum serves as a structural fingerprint.

Summary and Forward Outlook

This technical guide provides a comprehensive framework for the physicochemical characterization of 4-(1-Piperidinyl)-3-pyrrolidinol. While experimental data for this specific molecule remains to be published, this document outlines the necessary and authoritative protocols for determining its core properties. Through the application of modern analytical techniques such as DSC, potentiometric titration, and advanced spectroscopy, a complete and robust data package can be generated. The insights from analogous compounds like 4-hydroxypiperidine provide a valuable starting point for experimental design. The rigorous, self-validating methodologies described herein will ensure that the data generated for this novel entity is accurate, reproducible, and fit for purpose in any research or development context.

References

  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Available at: [Link]

  • LookChem. (n.d.). Cas 109384-19-2,N-BOC-4-Hydroxypiperidine. Available at: [Link]

  • Wallace, C. J. (2012). Measurement of Polyamine pKa Values. In: Methods in Molecular Biology, vol 872. Humana Press. Available at: [Link]

  • Wallace, C. J. (2012). Measurement of polyamine pKa values. Methods in molecular biology (Clifton, N.J.), 872, 1–11. Available at: [Link]

  • PubChem. (n.d.). Trans-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride. Available at: [Link]

  • University of Rochester. (n.d.). Amine Unknowns. Available at: [Link]

  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Available at: [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Experiment 2: Determination of Solubility Class. Available at: [Link]

  • Rojas-Aguilar, A., Ginez-Carbajal, F., Orozco-Guareño, E., & Flores-Segura, H. (2005). Measurement of enthalpies of vaporization of volatile heterocyclic compounds by DSC. Journal of Thermal Analysis and Calorimetry, 79(1), 95–100.
  • ResearchGate. (n.d.). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Available at: [Link]

  • Organic Process Research & Development. (2025). Differential Scanning Calorimetry Evaluation and Orthogonal Projection to Latent Structure Prediction of Thermal Hazards Associated with Five-Membered Aromatic Heterocycles with at Least Two Heteroatoms.
  • Jackson, G. (2020).
  • BYJU'S. (2019). Test for Amino Groups. Available at: [Link]

  • Idem, R., Tontiwachwuthikul, P., & Sirisawat, A. (2012). Kinetics and Dissociation Constants (pKa) of Polyamines of Importance in Post-Combustion Carbon Dioxide (CO2) Capture Studies. In ACS Symposium Series (Vol. 1097, pp. 43–64). American Chemical Society.
  • Petreska Stanoeva, J., Stefova, E., Cvetanoska, M., & Bogdanov, J. (2022). Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and n-oxides in boraginaceae species from macedonia using lc-esi-ms/ms. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 99–110.
  • NIST. (n.d.). 4-Hydroxypiperidine. In NIST Chemistry WebBook. Available at: [Link]

  • PubChem. (n.d.). Piperidin-4-ol. Available at: [Link]

  • ResearchGate. (n.d.). Main MS fragmentation (m/z) of the new fatty acids (pyrrolidides). Available at: [Link]

  • Lepesa, D., Chagger, H., & Aresta, M. (2011). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. ChemSusChem, 4(4), 511–519.
  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583–3587.
  • Semantic Scholar. (n.d.). Measurement of polyamine pKa values. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of experimental and calculated pKa values for polyamines (at 298K). Available at: [Link]

  • NIST. (n.d.). 1-Methyl-3-pyrrolidinol. In NIST Chemistry WebBook. Available at: [Link]

  • Afonso, C. A. M., & Candeias, N. R. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • PubChem. (n.d.). 1-Methyl-3-pyrrolidinol, (-)-. Available at: [Link]

  • PubChem. (n.d.). Piperidine. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • Kumar, P., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 40, 116183.
  • Laserna, J. J. (Ed.). (1996).
  • National Institute of Justice. (2020). Fragmentation pathways of alpha-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Available at: [Link]

  • ResearchGate. (n.d.). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Available at: [Link]

  • PLOS One. (2017). Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids.
  • ChemBK. (2024). 4-Hydroxy Piperidine. Available at: [Link]

  • Journal of Food and Drug Analysis. (2021).
  • Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
  • Qualitest FZE. (2025).
  • ResearchGate. (n.d.). FT-IR spectrum in the hydroxyl group stretching region (3775–3550 cm À1) obtained after evacuation at 723 K. Available at: [Link]

  • Aladdin. (n.d.). trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride. Available at: [Link]

  • PubChem. (n.d.). 4-(1-Pyrrolidinyl)piperidine. Available at: [Link]

Sources

4-(1-Piperidinyl)-3-pyrrolidinol CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(1-Piperidinyl)-3-pyrrolidinol

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(1-Piperidinyl)-3-pyrrolidinol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, potential applications, and safe handling protocols, grounding our discussion in established scientific principles and authoritative sources.

Introduction: The Significance of Fused Heterocyclic Scaffolds

In the landscape of modern drug discovery, saturated heterocyclic moieties like piperidine and pyrrolidine are foundational building blocks.[1][2] Their prevalence in FDA-approved pharmaceuticals stems from their ability to confer favorable physicochemical properties, including improved solubility and metabolic stability, while providing a three-dimensional scaffold that allows for precise spatial orientation of functional groups.[3] The molecule 4-(1-Piperidinyl)-3-pyrrolidinol combines these two privileged structures, creating a versatile intermediate with potential applications in a range of therapeutic areas, from central nervous system (CNS) disorders to oncology.[4][5][6][7] This guide serves to consolidate the core technical information required for its effective utilization in a research setting.

Core Chemical Identifiers and Physicochemical Properties

Accurate identification is the bedrock of reproducible science. The fundamental properties of 4-(1-Piperidinyl)-3-pyrrolidinol are summarized below.

IdentifierValueSource
CAS Number 1274875-57-8[8]
Molecular Formula C₉H₁₈N₂O[8]
Molecular Weight 170.25 g/mol [8]
Canonical SMILES OC1CNCC1N1CCCCC1[8]
Related CAS (Dihydrochloride Salt) 1220019-95-3[9]

Note: Physicochemical properties such as boiling point, melting point, and density for this specific compound are not widely published. Researchers should rely on empirical analysis for project-specific needs. Inferences can be drawn from the properties of its constituent rings, piperidine and pyrrolidinol.[10][11][12][13][14]

Synthesis Methodology: A Conceptual Protocol

While numerous synthetic routes to substituted pyrrolidines and piperidines exist, the "Borrowing Hydrogen" (BH) methodology represents an elegant and atom-efficient approach for creating hydroxylated heterocycles like 3-pyrrolidinols.[15] The following is a conceptual, multi-step protocol for the synthesis of 4-(1-Piperidinyl)-3-pyrrolidinol, grounded in established chemical transformations.

Experimental Rationale

The core logic of this synthesis is to construct the pyrrolidinol ring from an acyclic precursor using an iridium-catalyzed cyclization. This approach is favored for its efficiency and reduced waste compared to more traditional multi-step methods that may involve protection/deprotection sequences.

Conceptual Synthesis Workflow Diagram

Caption: Conceptual workflow for the synthesis of 4-(1-Piperidinyl)-3-pyrrolidinol.

Step-by-Step Protocol
  • Step 1: Reductive Amination to Form the Acyclic Precursor.

    • To a solution of 1,2,4-butanetriol in a suitable solvent (e.g., methanol), add one equivalent of 4-amino-1-benzylpiperidine.

    • The initial reaction forms an imine intermediate in situ.

    • Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise while monitoring the reaction by TLC or LC-MS until the starting materials are consumed.

    • Perform an aqueous workup to quench the reaction and extract the desired amino-triol precursor. Purify via column chromatography.

    • Causality: The benzyl group serves as a protecting group for the piperidine nitrogen, preventing unwanted side reactions during the subsequent cyclization step. Reductive amination is a robust method for forming C-N bonds.

  • Step 2: Iridium-Catalyzed Borrowing Hydrogen Cyclization.

    • In an inert atmosphere glovebox, charge a reaction vessel with the purified amino-triol precursor from Step 1.

    • Add a suitable solvent (e.g., toluene) and the Iridium(III) catalyst (e.g., [Cp*IrCl₂]₂).[15]

    • Seal the vessel and heat to the required temperature (typically >100 °C). The reaction involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde, which then undergoes intramolecular cyclization followed by the return of the hydrogen.[15]

    • Monitor the reaction for the formation of the N-benzyl-4-(1-piperidinyl)-3-pyrrolidinol product.

    • Upon completion, cool the reaction, filter off the catalyst, and concentrate the solvent in vacuo.

  • Step 3: N-Deprotection via Hydrogenolysis.

    • Dissolve the crude product from Step 2 in a solvent like ethanol or methanol.

    • Add a palladium on carbon (Pd/C) catalyst.

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the benzyl group is cleaved.

    • Filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate to yield the final product, 4-(1-Piperidinyl)-3-pyrrolidinol.

  • Step 4: Purification and Characterization.

    • Purify the final compound using silica gel column chromatography to remove any residual impurities.

    • Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Drug Discovery

The value of 4-(1-Piperidinyl)-3-pyrrolidinol lies in its utility as a versatile scaffold for building more complex molecules with therapeutic potential. The piperidine and pyrrolidine rings are fixtures in compounds targeting a vast array of biological targets.

  • Central Nervous System (CNS) Agents: Both piperidine and pyrrolidine are common in CNS drugs due to their ability to form scaffolds that can be tailored to cross the blood-brain barrier.[4][16] Derivatives have been explored as dual serotonin and noradrenaline reuptake inhibitors for treating depression and as potential cognitive enhancers.[4][5]

  • Enzyme Inhibitors: The rigid, three-dimensional structure of this scaffold is ideal for designing potent and selective enzyme inhibitors. For example, related quinazoline derivatives bearing pyrrolidineoxy or piperidineamino side chains have been developed as potent PI3Kδ inhibitors for applications in oncology and inflammatory diseases.[6]

  • Receptor Ligands: The nitrogen atoms in the structure can act as key interaction points (hydrogen bond acceptors or bases) for a variety of biological receptors. This makes the scaffold suitable for developing novel analgesics, antipsychotics, and other receptor-mediated therapeutics.[17]

Role in a Drug Discovery Pipeline

G A Scaffold4-(1-Piperidinyl)-3-pyrrolidinol B Library Synthesis (Parallel Chemistry) A->B Diversification C High-Throughput Screening (HTS) B->C Compound Collection D Hit Identification C->D Biological Data E Lead Optimization (SAR Studies) D->E Validated Hit F Preclinical Candidate E->F Optimized Lead

Caption: The role of a core scaffold in a typical drug discovery workflow.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[11][18]

  • Exposure Controls: Avoid direct contact with skin and eyes. In case of skin contact, wash immediately with soap and water.[12] For eye contact, rinse cautiously with water for several minutes.[12]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[10][12]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

4-(1-Piperidinyl)-3-pyrrolidinol is a valuable chemical intermediate characterized by the fusion of two of medicinal chemistry's most important heterocyclic scaffolds. Its stereochemical complexity and versatile functional handles make it an attractive starting point for the synthesis of novel chemical entities. A thorough understanding of its properties, synthesis, and safe handling is essential for any researcher aiming to leverage its potential in the development of next-generation therapeutics.

References

  • 4-(1-Piperidinyl)-3-pyrrolidinol | CAS#:1274875-57-8. Chemsrc. Available from: [Link]

  • 4-(1-Pyrrolidinyl)piperidine | C9H18N2 | CID 78703. PubChem. Available from: [Link]

  • 4-(1-pirrolidinil)piperidina. Chem-Impex. Available from: [Link]

  • Trans-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride. PubChemLite. Available from: [Link]

  • 4-(1-Pyrrolidinyl)piperidine: A Versatile Research Compound. Chem-Impex. Available from: [Link]

  • 4-(1-Pyrrolidinyl)piperidine. Chem-Impex. Available from: [Link]

  • Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivaties. World Journal of Pharmaceutical Research. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. International Journal of PharmTech Research. Available from: [Link]

  • 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Introduction of pyrrolidineoxy or piperidineamino group at the 4-position of quinazoline leading to novel quinazoline-based phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. RSC Medicinal Chemistry. Available from: [Link]

  • Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ResearchGate. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]

  • Piperidine Synthesis. Defense Technical Information Center. Available from: [Link]

  • Piperidinoyl-pyrrolidine and piperidinoyl-piperidine compounds. Google Patents.
  • Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. ResearchGate. Available from: [Link]

  • Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research. Available from: [Link]

  • Pyrrolidine. Wikipedia. Available from: [Link]

  • Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Cheméo. Available from: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available from: [Link]

Sources

thermodynamic stability profile of 4-(1-Piperidinyl)-3-pyrrolidinol

[1]

Executive Summary

4-(1-Piperidinyl)-3-pyrrolidinol is a bifunctional heterocyclic building block characterized by a pyrrolidine core substituted with a hydroxyl group at position 3 and a bulky piperidine ring at position 4.[1][2] Its thermodynamic stability profile is governed primarily by stereochemical constraints (cis/trans isomerism) and functional group interactions (intramolecular hydrogen bonding).[1]

From a drug development perspective, this molecule exhibits high hydrolytic stability but moderate oxidative susceptibility due to its secondary and tertiary amine moieties. The trans-isomer represents the thermodynamic sink (lowest energy state), making it the preferred target for synthesis and isolation.

Structural Analysis & Stereochemical Thermodynamics

The thermodynamic stability of 4-(1-Piperidinyl)-3-pyrrolidinol is dictated by the conformational preference of the pyrrolidine ring and the steric interaction between the C3-hydroxyl and C4-piperidine substituents.[1]

Conformation and Isomerism

The pyrrolidine ring adopts an "envelope" or "twisted" conformation to minimize torsional strain.

  • Trans-Isomer (Thermodynamically Preferred): The bulky piperidine group and the hydroxyl group are on opposite sides of the ring plane. This minimizes steric repulsion (1,2-diaxial-like interactions), effectively lowering the Gibbs free energy (

    
    ) of the system.[1]
    
  • Cis-Isomer (Kinetically Accessible): Substituents on the same face lead to significant steric crowding.[1] The cis form is generally 1.5–3.0 kcal/mol higher in energy than the trans form.

Thermodynamic Equilibration

Under thermodynamic control (e.g., high temperature, presence of base), the cis isomer will epimerize to the trans isomer. This process is driven by the release of steric strain.

Mechanism of Epimerization: Epimerization typically occurs via a retro-Michael/Michael addition sequence or radical abstraction at the alpha-carbon, though in this specific saturated system, it is most likely to occur if the secondary amine is reversibly oxidized to an imine or via harsh acid/base catalysis affecting the chiral centers.

Visualization: Stereochemical Stability Landscape

The following diagram illustrates the energy relationship between the isomers and the potential for equilibration.

Stereochemistrycluster_0Thermodynamic DriverCisCis-Isomer(High Energy State)Steric Clash: HighTransitionTransition State(Epimerization Barrier)Cis->Transition+ΔG‡ (Activation)TransTrans-Isomer(Thermodynamic Sink)Steric Clash: LowTrans->TransitionHigh Energy Barrier(Unlikely under ambient)Transition->Trans-ΔG (Relaxation)

Figure 1: Reaction coordinate diagram illustrating the thermodynamic drive from the kinetically formed cis-isomer to the stable trans-isomer.[1]

Physicochemical Stability Profile

Ionization and pKa

The molecule contains two basic centers. Understanding their pKa is crucial for salt selection and pH-dependent stability.[1]

  • N1 (Pyrrolidine Secondary Amine): High basicity (Predicted pKa ≈ 10.5 – 11.0).[1]

  • N4' (Piperidine Tertiary Amine): Moderate basicity (Predicted pKa ≈ 8.5 – 9.5).[1]

  • Implication: In aqueous solution at physiological pH (7.4), the molecule will exist predominantly as a di-cation or mono-cation.[1] The salt form (e.g., dihydrochloride) significantly enhances thermal stability compared to the free base.

Solubility and Hygroscopicity
  • Free Base: Likely a low-melting solid or viscous oil.[1] It is lipophilic but capable of H-bonding.[1] Moderate water solubility.[1]

  • HCl Salt: Highly water-soluble but likely hygroscopic .[1]

  • Thermodynamic Risk: Absorption of atmospheric moisture can lower the glass transition temperature (

    
    ) of the solid, facilitating amorphous-to-crystalline transitions or hydrolytic degradation of impurities.
    

Data Summary: Predicted Physicochemical Properties

PropertyValue / CharacteristicStability Implication
LogP ~0.2 (Free Base)Moderate lipophilicity; prone to oxidative degradation in solution.[1]
pKa (N1) ~10.8Highly basic; absorbs CO₂ from air (carbamate formation).[1]
pKa (N4') ~9.2Protonation site; stabilizes molecule against N-oxidation.[1]
Physical State Solid (Salt) / Oil (Base)Salts are preferred for long-term thermodynamic stability.[1]

Degradation Pathways (Chemical Thermodynamics)

While the carbon skeleton is robust, the functional groups present specific degradation risks.

Oxidative Instability (Primary Risk)

Amines are thermodynamically susceptible to oxidation by atmospheric oxygen, catalyzed by light and trace metals.

  • N-Oxidation: The tertiary piperidine nitrogen can form an N-oxide.[1]

  • Imine Formation: The secondary pyrrolidine nitrogen can undergo oxidative dehydrogenation to form an imine (or enamine tautomer), which is a reactive electrophile.

Thermal Dehydration

At elevated temperatures (stress conditions), the 3-hydroxyl group can undergo

1
  • Product: 4-(1-Piperidinyl)-2,3-dihydro-1H-pyrrole (Enamine).[1]

  • Thermodynamics: This is endothermic and entropically favored (release of water).[1]

Visualization: Degradation Network

Degradationcluster_mechanismsDegradation MechanismsParent4-(1-Piperidinyl)-3-pyrrolidinol(Parent)NOxideN-Oxide Impurity(Oxidative Stress)Parent->NOxideH2O2 / O2 / LightEnamineDehydration Product(Thermal Stress)Parent->EnamineHeat (>60°C) / AcidCarbamateCarbamate Adduct(CO2 Exposure)Parent->CarbamateAtmospheric CO2(Free Base only)

Figure 2: Primary degradation pathways identified for aminopyrrolidinol derivatives under stress conditions.

Experimental Protocols for Stability Profiling

To validate the thermodynamic profile, the following self-validating protocols are recommended. These align with ICH Q1A (R2) guidelines.

Protocol: Forced Degradation Study

Objective: Determine intrinsic stability and identify degradation products.[1]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in acetonitrile/water (50:50).[1]

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 N HCl, 60°C, 24 hours.

    • Base Hydrolysis: 0.1 N NaOH, 60°C, 24 hours.

    • Oxidation:[1][3][4][5] 3%

      
      , Ambient Temp, 4 hours.
      
    • Thermal: Solid state, 80°C, 7 days.

    • Photolytic:[1] 1.2 million lux hours (ICH Q1B).[1]

  • Analysis: Inject samples into HPLC-DAD-MS.

    • Column: C18 (high pH stability preferred, e.g., Waters XBridge).

    • Mobile Phase: Ammonium Bicarbonate (pH 10) / Acetonitrile gradient (Basic pH ensures sharp peaks for amines).[1]

  • Validation Criteria: Mass balance must be >90% (Sum of assay + impurities).

Protocol: pH-Rate Profile Determination

Objective: Identify the pH of maximum stability (

1

Methodology:

  • Prepare buffers ranging from pH 2.0 to 12.0 (0.5 unit increments).

  • Dissolve analyte to 0.5 mg/mL.[1]

  • Incubate at 40°C.

  • Sample at T=0, 24h, 72h, 168h.

  • Plot:

    
     vs pH.[1]
    
    • Interpretation: The minimum on this curve represents the thermodynamic stability optimum. For this molecule, it is expected to be in acidic media (pH 3-5) where amines are protonated (blocking oxidation) but acid-catalyzed dehydration is kinetically slow.[1]

Storage and Handling Recommendations

Based on the thermodynamic analysis, the following handling procedures ensure integrity:

  • Form Selection: Store as the Dihydrochloride (2HCl) salt . The lattice energy of the salt stabilizes the molecule against thermal degradation and prevents CO₂ absorption.

  • Atmosphere: Flush containers with Argon or Nitrogen .[1] This removes oxygen (preventing N-oxides) and moisture.[1]

  • Temperature: Store at 2–8°C (Refrigerated). While the salt is likely stable at room temperature, refrigeration minimizes the kinetics of any residual amorphous content crystallizing or degrading.

  • Container: Amber glass (Type I) to prevent photolytic activation of the amines.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][5][6][7] European Medicines Agency.[1] Available at: [Link]

  • PubChem. Compound Summary: 4-(1-Pyrrolidinyl)piperidine (Analogous Structure).[1][8][9] National Library of Medicine.[1] Available at: [Link][1]

  • Alver, Ö., Parlak, C., & Bilge, M. (2011).[10] Experimental and Theoretical NMR Study of 4-(1-Pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia.[10] Available at: [Link][1]

  • Waterman, K. C., et al. (2002). Hydrolysis in Pharmaceutical Formulations.[1] Pharmaceutical Development and Technology.[1] (Contextual reference for amine stability).

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation.[1] Informa Healthcare.[1] (Standard text for degradation mechanisms).

Solubility Profiling of 4-(1-Piperidinyl)-3-pyrrolidinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility characteristics of 4-(1-Piperidinyl)-3-pyrrolidinol (CAS: 1274875-57-8). It is designed for researchers and process chemists requiring precise control over reaction homogeneity, purification, and formulation.

Executive Summary & Compound Identity

4-(1-Piperidinyl)-3-pyrrolidinol is a bifunctional heterocyclic intermediate characterized by a pyrrolidine core substituted with a hydroxyl group at the C3 position and a piperidinyl moiety at the C4 position.[1] Its unique structure—containing a secondary amine, a tertiary amine, and a secondary alcohol—creates a complex solubility profile governed by hydrogen bonding capacity and pH-dependent ionization.

  • CAS Number: 1274875-57-8

  • Molecular Formula: C9H18N2O[2]

  • Molecular Weight: 170.25 g/mol

  • Key Functional Groups:

    • Pyrrolidine Nitrogen (2° Amine): H-bond donor/acceptor; basic (pKa ~9-10).

    • Piperidinyl Nitrogen (3° Amine): H-bond acceptor; basic (pKa ~9-10).

    • Hydroxyl Group (2° Alcohol): H-bond donor/acceptor; polar.

Physicochemical Solubility Profile

Due to the limited public empirical data for this specific CAS, the following solubility profile is derived from Structure-Property Relationships (SPR) and validated behavior of structurally analogous diamine-alcohols (e.g., 3-pyrrolidinol, 4-aminopiperidine).

Theoretical Solubility Matrix

The compound exhibits amphiphilic but predominantly polar character.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Water, Methanol, EthanolHigh (>100 mg/mL)Strong H-bonding interactions with the -OH and -NH groups. Solubility in water is pH-dependent (increases at pH < 9 due to protonation).
Polar Aprotic DMSO, DMF, DMAcVery High (>200 mg/mL)Excellent solvation of the polar amine/alcohol functionalities; disruption of intermolecular H-bonds.
Chlorinated Dichloromethane (DCM), ChloroformModerate to High Good solubility due to interaction with the amine lone pairs; often the preferred solvent for extraction from basic aqueous layers.
Ethers THF, 1,4-DioxaneModerate Soluble, but may require heating. Useful for reactions requiring anhydrous conditions.
Esters Ethyl Acetate, Isopropyl AcetateLow to Moderate Often used as an anti-solvent for crystallization or for extractive workups where the compound partitions into the aqueous phase at low pH.
Hydrocarbons Hexane, Heptane, TolueneNegligible (<1 mg/mL)The high polarity of the diamine/alcohol core makes it immiscible with non-polar aliphatic chains. Toluene may show limited solubility at reflux.
Experimental Protocol: The "Golden Standard" Solubility Screen
Objective

To determine the saturation solubility (


) of 4-(1-Piperidinyl)-3-pyrrolidinol in a target solvent at 

.
Methodology: Equilibrium Shake-Flask (HPLC Quantification)

Reagents:

  • Target Solvent (HPLC Grade)

  • 4-(1-Piperidinyl)-3-pyrrolidinol (Test Article)

  • 0.45 µm PTFE Syringe Filter

Step-by-Step Workflow:

  • Preparation: Add excess solid (approx. 50 mg) to a 4 mL glass vial.

  • Solvation: Add 1.0 mL of the target solvent.

  • Equilibration: Cap the vial and agitate (orbital shaker at 300 rpm) for 24 hours at

    
    .
    
    • Checkpoint: If the solid dissolves completely, add more solid until a suspension persists.

  • Sampling: Allow the suspension to settle for 1 hour.

  • Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter into an HPLC vial.

    • Critical: Discard the first 200 µL of filtrate to account for filter adsorption.

  • Quantification: Analyze the filtrate via HPLC-UV (or LC-MS if UV chromophore is weak) against a standard curve.

Calculation:



Process Optimization Strategies
A. Reaction Solvent Selection

For nucleophilic substitution or reductive amination reactions involving this intermediate:

  • Recommended: DCM or THF .

  • Reasoning: These solvents dissolve the free base well and are easily removed. For high-temperature reactions, Toluene (at reflux) can be used if the reaction requires azeotropic water removal, though solubility is lower at room temperature (aiding in product precipitation upon cooling).

B. Purification (Recrystallization)

To purify the compound from crude reaction mixtures:

  • Strategy: Anti-Solvent Crystallization .

  • Solvent System: Dissolve in a minimum amount of Isopropanol (IPA) or Ethanol (hot). Slowly add Heptane or MTBE (anti-solvent) until turbidity is observed. Cool slowly to

    
    .
    
C. pH-Dependent Extraction (Workup)
  • Acidic pH (<4): The compound exists as a di-cation (protonated at both nitrogens). It will partition into the Aqueous Phase .

  • Basic pH (>10): The compound exists as a free base. It will partition into the Organic Phase (DCM or EtOAc).

  • Standard Protocol: To isolate, adjust aqueous layer to pH 12 with NaOH, then extract 3x with DCM.

Visualizations
Figure 1: Solubility Logic & Solvent Selection Workflow

This diagram illustrates the decision-making process for selecting a solvent based on the intended application (Reaction vs. Purification).

SolubilityWorkflow Start Start: 4-(1-Piperidinyl)-3-pyrrolidinol Application Intended Application? Start->Application Reaction Reaction Medium Application->Reaction Purification Purification / Isolation Application->Purification ReactionType Reaction Type? Reaction->ReactionType PurifType Method? Purification->PurifType Nucleophilic Nucleophilic Substitution (e.g., Alkylation) ReactionType->Nucleophilic HighTemp High Temp / Dehydration ReactionType->HighTemp Solvent1 DCM, THF, DMF (High Solubility) Nucleophilic->Solvent1 Solvent2 Toluene (Reflux) (Partial Solubility) HighTemp->Solvent2 Recryst Recrystallization PurifType->Recryst Extraction Liquid-Liquid Extraction PurifType->Extraction Solvent3 Solvent: EtOH/IPA Anti-Solvent: Heptane Recryst->Solvent3 Solvent4 Aqueous (pH < 4) Organic (pH > 10) Extraction->Solvent4

Caption: Decision matrix for solvent selection based on process requirements (Reaction vs. Purification).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78703, 4-(1-Pyrrolidinyl)piperidine. (Used for structural analogy and property estimation). Retrieved from [Link]

  • ChemSrc (2025). 4-(1-Piperidinyl)-3-pyrrolidinol CAS 1274875-57-8. Retrieved from [Link]

  • FDA (2018). Q3C(R6) Impurities: Guideline for Residual Solvents. (Reference for solvent classification and safety limits). Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

stereochemistry and chirality of 4-(1-Piperidinyl)-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(1-piperidinyl)-3-pyrrolidinol scaffold represents a privileged substructure in medicinal chemistry, serving as a critical pharmacophore in G-protein coupled receptor (GPCR) modulators, particularly CCR5 antagonists and Histamine H3 ligands. Its utility stems from the defined spatial arrangement of the hydrogen-bond donor (hydroxyl group) and the basic amine (piperidinyl group), which allows for precise vector exploration in protein binding pockets.

This guide provides a technical deep-dive into the stereochemistry, synthesis, and characterization of this motif. Unlike the achiral or rigidified analogues, the 3,4-disubstituted pyrrolidine core presents unique stereochemical challenges due to ring flexibility (pseudorotation) and the presence of two contiguous chiral centers.

Stereochemical Analysis

Chiral Centers and Isomer Enumeration

The molecule contains two stereogenic centers at positions C3 and C4 of the pyrrolidine ring. This results in


 possible stereoisomers, existing as two diastereomeric pairs:
  • Trans-Diastereomer (Thermodynamic):

    • (3R, 4R)-4-(1-piperidinyl)-3-pyrrolidinol

    • (3S, 4S)-4-(1-piperidinyl)-3-pyrrolidinol

    • Configuration: Substituents are on opposite faces of the ring.

  • Cis-Diastereomer (Kinetic/High Energy):

    • (3R, 4S)-4-(1-piperidinyl)-3-pyrrolidinol

    • (3S, 4R)-4-(1-piperidinyl)-3-pyrrolidinol

    • Configuration: Substituents are on the same face of the ring.

Conformational Dynamics

Unlike six-membered piperidine rings that lock into stable chair conformations, the five-membered pyrrolidine ring undergoes rapid pseudorotation between envelope (


) and twist (

) conformations.
  • Trans-Isomer Preference: The bulky piperidinyl group at C4 and the hydroxyl group at C3 typically adopt a pseudo-diequatorial orientation to minimize 1,2-steric strain. This forces the vicinal protons (

    
     and 
    
    
    
    ) into a pseudo-diaxial relationship, which has significant implications for NMR analysis (see Section 4).
  • Cis-Isomer Preference: In the cis configuration, one substituent is forced into a pseudo-axial position while the other is pseudo-equatorial, increasing steric strain and making this isomer thermodynamically less stable and synthetically more challenging to access directly.

Synthetic Pathways & Stereocontrol

The synthesis of 4-(1-piperidinyl)-3-pyrrolidinol is almost exclusively dominated by the epoxide opening strategy , which dictates the stereochemical outcome via mechanism-based control.

The Epoxide Route (Trans-Selective)

The most robust method for generating the trans isomer involves the nucleophilic ring-opening of a 3,4-epoxypyrrolidine intermediate.

  • Mechanism: The reaction proceeds via an

    
    -type mechanism. The piperidine nucleophile attacks the epoxide carbon from the face opposite to the oxygen bridge (anti-addition).
    
  • Stereochemical Outcome: Regardless of the epoxide configuration, the incoming nucleophile and the resulting hydroxyl group will always end up trans to each other.

Workflow Diagram:

Synthesis cluster_legend Stereochemical Control Start N-Protected 3-Pyrroline Epox 3,4-Epoxypyrrolidine (Racemic or Chiral) Start->Epox Epoxidation (mCPBA or O2/Catalyst) Trans Trans-4-(1-piperidinyl) -3-pyrrolidinol Epox->Trans Piperidine, Heat (Anti-Opening, SN2) Cis Cis-Isomer Trans->Cis Mitsunobu Inversion (DIAD, PPh3, AcOH) Anti-Opening Epoxide opening enforces TRANS geometry

Caption: Synthetic logic flow. The epoxide route naturally yields the trans-isomer. Accessing the cis-isomer requires a subsequent inversion step.

Accessing the Cis-Isomer

Since the epoxide route yields the trans product, the cis isomer is typically accessed via:

  • Mitsunobu Inversion: Starting from the trans-alcohol, the stereocenter at C3 is inverted using standard Mitsunobu conditions (DEAD/PPh3/Benzoic acid) followed by hydrolysis.

  • Cyclic Sulfate Route: Dihydroxylation of N-protected 3-pyrroline (yielding cis-diol) followed by cyclic sulfate formation and subsequent displacement by piperidine can yield the cis-amino alcohol, though this is less common due to lower yields.

Analytical Characterization

Distinguishing the diastereomers requires careful analysis, as simple 1D NMR can sometimes be ambiguous due to ring flexibility.

Proton NMR ( NMR)

The coupling constant (


) between H3 and H4 is the primary diagnostic tool, but it must be interpreted with caution in 5-membered rings.
FeatureTrans-IsomerCis-IsomerMechanistic Basis
Coupling Constant (

)
Small (< 5 Hz) or Large (~8-10 Hz) Intermediate (5-7 Hz) Depends on conformation. Trans often adopts a twist conformation where H3-H4 dihedral angle is ~90° (minimizing J) or ~160° (maximizing J). Note: In this specific scaffold, the trans isomer often displays a smaller

value than expected for "trans-diaxial" because the bulky groups force a twist that reduces the dihedral angle.
NOE Correlations Absent between H3 and H4Strong between H3 and H4The cis protons are on the same face, providing a definitive NOE signal.

Recommendation: Do not rely solely on


 values. NOESY/ROESY experiments are mandatory  for conclusive assignment. A strong cross-peak between H3 and H4 confirms the cis relative stereochemistry.
Chiral HPLC

Separation of the enantiomers (e.g., 3R,4R from 3S,4S) requires chiral stationary phases.

  • Columns: Polysaccharide-based columns (e.g., Chiralpak AD-H or OD-H) are highly effective for this class of amino alcohols.

  • Mobile Phase: Hexane/IPA/Diethylamine (DEA) mixtures are standard. The basic additive (DEA) is critical to suppress tailing caused by the secondary/tertiary amines.

Pharmacological Implications[1]

The stereochemistry of the 3-pyrrolidinol core drastically affects biological activity.

  • Receptor Fit: In GPCRs (e.g., CCR5, H3), the binding pocket often requires a specific distance and vector between the basic nitrogen (protonated at physiological pH) and the hydrogen-bond donating hydroxyl. The trans isomer extends these groups, whereas the cis isomer brings them closer, altering the pharmacophore volume.

  • Case Study - CCR5 Antagonists: Research into Maraviroc analogues has shown that the (3R,4R)-configuration of pyrrolidine scaffolds often provides superior binding affinity compared to the (3S,4S) or cis isomers, likely due to optimal alignment with aspartic acid residues in the receptor transmembrane domain.

Experimental Protocol: Synthesis of Trans-4-(1-Piperidinyl)-3-pyrrolidinol

Objective: Synthesis of the racemic trans-isomer from N-Boc-3-pyrroline.

  • Epoxidation:

    • Dissolve N-Boc-3-pyrroline (1.0 eq) in DCM at 0°C.

    • Add m-CPBA (1.2 eq) portion-wise. Stir at RT for 12h.

    • Workup: Wash with saturated

      
      , then 
      
      
      
      . Dry and concentrate to yield N-Boc-3,4-epoxypyrrolidine.
  • Ring Opening:

    • Dissolve the epoxide in acetonitrile or water/dioxane.

    • Add Piperidine (3.0 eq).[1]

    • Heat to reflux (80°C) for 16h.

    • Note: The high equivalent of piperidine acts as both nucleophile and base.

  • Purification:

    • Concentrate in vacuo.

    • Purify via flash chromatography (DCM/MeOH/NH4OH).

    • Result: The product is exclusively the trans-diastereomer.

References

  • Synthesis of 3-pyrrolidinol derivatives: Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology.[2] ChemRxiv. Link

  • Stereochemical Analysis of Pyrrolidines: A Stereoselective Approach to Both 3,4-trans-Disubstituted Pyrrolidin-2-ones and Pyrrolidines. Heterocycles.[3][4][5] Link

  • Pharmacological Relevance: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[2] NIH/PubMed. Link

  • Compound Data: Trans-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride. PubChem. Link

  • NMR Characterization: Coupling constants for 1H and 13C NMR (Karplus Relationships). Rubin Group. Link

Sources

A Comprehensive Technical Guide to 4-(1-Piperidinyl)-3-pyrrolidinol Derivatives: Synthesis, Biological Evaluation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract The confluence of privileged scaffolds in medicinal chemistry often yields derivatives with novel and enhanced pharmacological profiles. This guide provides an in-depth technical exploration of 4-(1-Piperidinyl)-3-pyrrolidinol derivatives, a hybrid structure combining the well-established piperidine and pyrrolidine ring systems. The pyrrolidine ring is a cornerstone in numerous bioactive compounds, prized for its stereochemical complexity and ability to explore three-dimensional pharmacophore space.[1] Similarly, the piperidine moiety is one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, integral to pharmaceuticals targeting a wide array of diseases.[2][3] This document synthesizes current knowledge on related structures to propose robust synthetic strategies, predict the therapeutic landscape, and delineate potential structure-activity relationships (SAR) for this promising class of compounds. It is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this novel chemical space.

Introduction: The Convergence of Privileged Scaffolds

Nitrogen-containing heterocycles are fundamental building blocks in drug discovery, with pyrrolidine and piperidine derivatives being particularly prominent.[4][5] The pyrrolidine scaffold is found in natural alkaloids and is a key component of drugs targeting the central nervous system (CNS), inflammation, and infectious diseases.[1][5] Its non-planar, five-membered ring allows for precise spatial orientation of substituents, which is critical for selective receptor binding.

The six-membered piperidine ring is equally significant, appearing in over twenty classes of pharmaceuticals.[2] Its derivatives have demonstrated a vast range of biological activities, including analgesic, antihistaminic, antimicrobial, and CNS-modulating effects.[6][7] The 3-pyrrolidinol substructure, specifically, is a valuable intermediate and scaffold found in various bioactive molecules.[3][8]

By combining these two pharmacologically significant moieties, the 4-(1-Piperidinyl)-3-pyrrolidinol scaffold presents a unique opportunity to develop novel therapeutics. This guide outlines the synthetic pathways to access these molecules and explores their potential applications based on the rich pharmacology of their parent structures.

Synthetic Strategies

The synthesis of 4-(1-Piperidinyl)-3-pyrrolidinol derivatives can be approached through several modern and classical methodologies. A logical retrosynthetic disconnection occurs at the C-N bond between the piperidine nitrogen and the C4 position of the pyrrolidinol ring. This suggests a strategy involving the nucleophilic substitution of a suitable 3-pyrrolidinol precursor with piperidine.

Key Synthetic Methodologies

Method A: Synthesis via "Borrowing Hydrogen" Catalysis

A contemporary and atom-efficient approach to constructing the 3-pyrrolidinol core is through Iridium(III)-catalyzed "borrowing hydrogen" methodology.[3][8] This process utilizes readily available starting materials like 1,2,4-butanetriol and a primary amine (e.g., benzylamine for a protectable N-substituent) to directly form the functionalized pyrrolidine ring.[8] The subsequent steps would involve activation of the C4-hydroxyl (if present) or another leaving group, followed by substitution with piperidine.

G cluster_0 Synthesis of 3-Pyrrolidinol Core cluster_1 Functionalization and Coupling A 1,2,4-Butanetriol + Primary Amine B Ir(III) Catalyst (Borrowing Hydrogen) A->B Reaction C N-Substituted 3-Pyrrolidinol B->C Cyclization D Activation of C4 Position (e.g., Mesylation) C->D G Nucleophilic Substitution D->G E Piperidine (Nucleophile) E->G F Target Molecule: 4-(1-Piperidinyl)-3-pyrrolidinol Derivative G->F

Caption: General Synthetic Workflow Diagram.

Method B: Classical Nucleophilic Substitution

A more traditional and highly reliable route involves the synthesis of a pyrrolidine precursor with a good leaving group at the C4 position. This is typically achieved from commercially available starting materials like malic acid. The key step is the S_N2 reaction between the activated precursor and piperidine.

Experimental Protocol: Synthesis of N-Boc-4-(1-Piperidinyl)-3-hydroxypyrrolidine

This protocol outlines a representative synthesis using the nucleophilic substitution approach.

Step 1: Synthesis of Precursor (tert-butyl 3-hydroxy-4-(tosyloxy)pyrrolidine-1-carboxylate)

  • Starting Material: Commercially available N-Boc-3,4-epoxypyrrolidine.

  • Procedure: Dissolve N-Boc-3,4-epoxypyrrolidine in an appropriate solvent (e.g., dichloromethane).

  • Add a nucleophilic source of the tosylate group, such as tosic acid, and stir at room temperature until the reaction is complete as monitored by TLC.

  • Work up the reaction by washing with aqueous bicarbonate solution and brine.

  • Purify the resulting product, tert-butyl 3-hydroxy-4-(tosyloxy)pyrrolidine-1-carboxylate, via column chromatography.

Step 2: Nucleophilic Substitution with Piperidine

  • Reactants: The tosylated precursor from Step 1 and piperidine.

  • Procedure: Dissolve the precursor in a polar aprotic solvent like acetonitrile or DMF.

  • Add 1.5-2.0 equivalents of piperidine to the solution.

  • Add a non-nucleophilic base, such as potassium carbonate, to act as a proton scavenger.

  • Heat the reaction mixture (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction, filter off the solids, and concentrate the solvent under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the N-Boc-4-(1-Piperidinyl)-3-hydroxypyrrolidine derivative.

  • Deprotection (Optional): The Boc protecting group can be removed using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the secondary amine, which can be further functionalized.

Predicted Biological Activities and Therapeutic Landscape

While direct studies on 4-(1-Piperidinyl)-3-pyrrolidinol derivatives are nascent, the extensive research on related structures allows for strong predictions of their pharmacological potential.

  • Central Nervous System (CNS) Activity: Derivatives of 4-(1-pyrrolidinyl)piperidine have been synthesized and evaluated as effective analgesics.[9] Furthermore, related 3-pyrrolidine structures are known inhibitors of serotonin and noradrenaline reuptake, suggesting potential applications as antidepressants or anxiolytics.[10] The ability of the core scaffold to cross the blood-brain barrier is a key property for CNS drugs.[11][12]

  • Antimicrobial Activity: The 4-(1-pyrrolidinyl)piperidine scaffold has shown significant potential as both an antibacterial and antifungal agent.[13][14] A naphthalene derivative of this class was found to be highly active against both Gram-positive and Gram-negative bacteria, as well as fungi.[13] This suggests that the 4-(1-Piperidinyl)-3-pyrrolidinol core could serve as a template for developing new antimicrobial agents.

  • Anti-tuberculosis Activity: Screening of compound libraries has identified piperidinol analogs with potent anti-tuberculosis activity, with MIC values in the low microgram per milliliter range.[15] Although side effects were noted for some analogs, this highlights a promising therapeutic avenue for the 4-(1-Piperidinyl)-3-pyrrolidinol class.[15]

  • Other Potential Applications: The versatility of the piperidine and pyrrolidine scaffolds extends to other targets. Related derivatives have been investigated as selective H1 antagonists for allergic conditions[12], inhibitors of the aldo-keto reductase enzyme AKR1C3 implicated in cancers[16], and cognitive enhancers.[11][17]

Structure-Activity Relationship (SAR) Insights

The modular nature of the 4-(1-Piperidinyl)-3-pyrrolidinol scaffold allows for systematic modification to optimize potency, selectivity, and pharmacokinetic properties.

SAR cluster_nodes Scaffold R1 R1 R1->Scaffold N-Pyrrolidine Substitution R2 R2 R2->Scaffold Piperidine Substitution OH C3-OH OH->Scaffold Stereochemistry

Caption: Key Modification Points for SAR Studies.

Position of ModificationStructural ChangePredicted Impact on ActivityRationale / Supporting Evidence
Pyrrolidine Nitrogen (R1) Introduction of aryl, benzyl, or long-chain alkyl groups.Modulation of lipophilicity, metabolic stability, and target engagement.The nature of the N-substituent dramatically impacts activity in many pyrrolidine-based drugs.[1]
Piperidine Ring (R2) Substitution with polar or non-polar groups at C2, C3, or C4.Can enhance selectivity and potency; may introduce new target interactions.Altering the polarity of the piperidine ring was shown to diminish activity for AKR1C3 inhibitors, indicating its importance.[16]
C3-Hydroxyl Group (-OH) Inversion of stereochemistry (R vs. S).Critical for potency and selectivity; enantiomers often have vastly different biological profiles.For anti-tuberculosis piperidinol analogs, activity was highly dependent on the stereochemistry of the hydroxyl group.[15]
C3-Hydroxyl Group (-OH) Conversion to ether or ester.May act as a prodrug strategy or alter hydrogen bonding interactions in the target's active site.Changes can affect solubility and cell permeability.[12]

Future Perspectives and Conclusion

The 4-(1-Piperidinyl)-3-pyrrolidinol scaffold represents a compelling yet underexplored area for drug discovery. By merging two of medicinal chemistry's most successful heterocyclic motifs, these derivatives are poised for evaluation across a wide range of therapeutic targets.

Future research in this area should focus on:

  • Library Synthesis: Employing the synthetic routes outlined herein to generate a diverse library of derivatives with variations at the key SAR positions.

  • Broad Biological Screening: Testing the synthesized library against panels for CNS activity (e.g., neurotransmitter reuptake), antimicrobial efficacy (bacterial, fungal, and mycobacterial strains), and cancer cell proliferation.

  • Stereoselective Synthesis: Developing methods to isolate pure stereoisomers to fully elucidate the impact of the C3 and C4 chiral centers on biological activity.

  • Pharmacokinetic Profiling: Evaluating lead compounds for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess their drug-likeness and potential for in vivo efficacy.

References

Sources

biological activity potential of 4-(1-Piperidinyl)-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: February 2026

The 4-(1-Piperidinyl)-3-pyrrolidinol Scaffold: A Versatile Pharmacophore for GPCR and CNS Drug Discovery

Executive Summary

4-(1-Piperidinyl)-3-pyrrolidinol (CAS: 1274875-57-8 / 1390655-00-1 for 2HCl) represents a high-value "privileged scaffold" in medicinal chemistry. It is not a marketed drug itself but a critical intermediate used to construct libraries of bioactive molecules. Its core architecture—a 3-hydroxypyrrolidine ring substituted at the 4-position with a piperidine moiety—provides a rigid, chiral diamine framework capable of projecting substituents into specific binding pockets of G-Protein Coupled Receptors (GPCRs), particularly Chemokine Receptors (CCR5, CCR2) and Monoamine Transporters .

This technical guide dissects the biological potential, synthetic accessibility, and experimental validation of this scaffold for drug discovery professionals.

Chemical Architecture & Pharmacophore Analysis

The molecule features a vicinal amino-alcohol motif embedded within a pyrrolidine ring, with a bulky piperidine group attached. This structure offers three distinct vectors for derivatization, making it an ideal template for Structure-Activity Relationship (SAR) studies.

Structural Properties
PropertyValue / CharacteristicRelevance to Drug Design
Core Scaffold 3,4-Disubstituted PyrrolidineRigidifies the backbone, reducing entropic penalty upon binding.
Stereochemistry trans-configuration (typically (3S,4S) or (3R,4R))The trans arrangement projects the hydroxyl and piperidine groups into opposite spatial quadrants, often required for receptor selectivity.
Basicity (pKa) ~9.5 (Piperidine N), ~9.0 (Pyrrolidine N)High basicity ensures protonation at physiological pH, facilitating ionic interactions with aspartate/glutamate residues in GPCR binding pockets.
H-Bonding 1 Donor (-OH), 2 Acceptors (N)The C3-hydroxyl group can act as a hydrogen bond donor or be acylated to engage hydrophobic pockets.

Synthetic Pathways & Manufacturing

The most efficient route to 4-(1-Piperidinyl)-3-pyrrolidinol is the regioselective ring-opening of 3,4-epoxypyrrolidines with piperidine. This method allows for the introduction of chirality early in the synthesis by using enantiopure epoxides.

Core Synthesis Workflow (DOT Visualization)

SynthesisPath Start N-Protected 3-Pyrroline Epox 3,4-Epoxypyrrolidine (Intermediate) Start->Epox Epoxidation (mCPBA) Reaction Nucleophilic Attack (Piperidine, Heat) Epox->Reaction Ring Opening Product trans-4-(1-Piperidinyl) -3-pyrrolidinol Reaction->Product Deprotection (if needed) Deriv Library Generation (N-Alkylation/Acylation) Product->Deriv Diversification

Figure 1: Synthetic workflow for accessing the 4-(1-Piperidinyl)-3-pyrrolidinol scaffold via epoxide ring opening.[1][2]

Key Synthetic Protocol:

  • Epoxidation: Treat N-benzyl-3-pyrroline with m-chloroperbenzoic acid (mCPBA) in dichloromethane to yield N-benzyl-3,4-epoxypyrrolidine.

  • Ring Opening: Reflux the epoxide with excess piperidine in ethanol or water. The reaction proceeds via an SN2 mechanism, predominantly yielding the trans-isomer due to steric hindrance.

  • Purification: The resulting amino alcohol can be crystallized as a dihydrochloride salt or purified via silica gel chromatography.

Biological Activity Potential

Research indicates this scaffold is a "master key" for specific receptor families. The combination of a cationic center (piperidine) and a hydrogen-bonding group (-OH) mimics the pharmacophore of several endogenous neurotransmitters and chemokines.

A. Chemokine Receptor Antagonism (CCR5 / CCR2)

The 4-(1-Piperidinyl)-3-pyrrolidinol core is a proven scaffold for CCR5 antagonists , which are critical for blocking HIV-1 entry and treating inflammatory diseases.

  • Mechanism: The pyrrolidine nitrogen (N1) is typically functionalized with a bulky hydrophobic group (e.g., benzhydryl or substituted phenyl) that occupies the major hydrophobic pocket of the CCR5 receptor. The piperidine nitrogen interacts with acidic residues (e.g., Glu283) in the transmembrane region.

  • Evidence: Patent literature (e.g., US 2006/0189628A1) describes libraries where this core is used to generate potent chemokine antagonists.

B. CNS Modulation (Antidepressants & Analgesics)

The structural similarity to 3-aryloxypyrrolidines suggests potential in Monoamine Transporter (MAT) modulation.

  • Target: Serotonin (SERT) and Norepinephrine (NET) transporters.

  • SAR Insight: Etherification of the C3-hydroxyl group with an aryl ring (creating an aryloxy-amine motif) significantly increases affinity for SERT/NET, leading to antidepressant activity (analogous to compounds described in US4452809A).

C. Antimicrobial Activity

Diamines are known to disrupt bacterial cell membranes. The amphiphilic nature of N-alkylated derivatives of this scaffold can exhibit broad-spectrum antibacterial activity by destabilizing the lipopolysaccharide (LPS) layer in Gram-negative bacteria.

Experimental Protocols

To validate the biological activity of derivatives based on this scaffold, the following assays are recommended.

Protocol 1: CCR5 Radioligand Binding Assay
  • Objective: Determine the affinity (Ki) of the derivative for the CCR5 receptor.

  • Materials: [125I]-MIP-1α (Radioligand), CHO-K1 cells stably expressing human CCR5.

  • Procedure:

    • Membrane Prep: Harvest CHO-CCR5 cells and homogenize in assay buffer (50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

    • Incubation: Incubate membranes (5 µ g/well ) with [125I]-MIP-1α (0.1 nM) and varying concentrations of the test compound (10-10 to 10-5 M) for 2 hours at room temperature.

    • Filtration: Harvest onto GF/B filter plates pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

    • Analysis: Measure radioactivity using a scintillation counter. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Protocol 2: Microsomal Stability Assay
  • Objective: Assess the metabolic stability of the piperidine/pyrrolidine ring system.

  • Procedure:

    • Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

    • Sample at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing an internal standard.

    • Analyze via LC-MS/MS to determine intrinsic clearance (CLint).

    • Note: The piperidine ring is susceptible to oxidation; blocking metabolic "soft spots" (e.g., with fluorine) may be required.

Safety & Toxicology

  • Handling: As a secondary/tertiary amine, the compound is corrosive and an irritant. Wear proper PPE (gloves, goggles).

  • Structural Alerts: The piperidine moiety can be metabolically activated to reactive iminium ions, potentially leading to idiosyncratic toxicity. Screening for glutathione (GSH) adducts in early metabolism studies is mandatory.

References

  • Preparation of 3,4-epoxypyrrolidine carbamate Wang resin.
  • Trans-4-(2-chlorophenoxy)-1-ethyl-3-pyrrolidinol and anti-depressant use thereof.
  • Enantioselective Hydrolysis of Racemic Epoxides . ACS Catalysis. 2013, 3, 4, 846–851. [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of trans-4-(1-Piperidinyl)-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(1-piperidinyl)-3-pyrrolidinol , a critical pharmacophore found in various GPCR ligands (e.g., muscarinic antagonists) and kinase inhibitors.

The synthesis utilizes a regio- and stereoselective epoxide ring-opening strategy. By starting with N-Boc-3-pyrroline, we ensure amine protection and solubility. The core transformation involves the nucleophilic attack of piperidine on tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (N-Boc-3,4-epoxypyrrolidine). This SN2 process guarantees the formation of the trans-isomer via Walden inversion.

Key Advantages of this Protocol:

  • Stereocontrol: Exclusively yields the trans-1,2-amino alcohol.

  • Scalability: Avoids chromatographic purification in intermediate steps.

  • Safety: Mitigates risks associated with volatile epoxides by using stable Boc-protected intermediates.

Retrosynthetic Analysis

The strategic disconnection relies on the high ring strain of the bicyclic epoxide intermediate. The target molecule is disassembled into the commercially available N-Boc-3-pyrroline and piperidine.

Retrosynthesis Target Target: 4-(1-Piperidinyl)-3-pyrrolidinol Protected Intermediate: N-Boc-4-(1-piperidinyl)-3-pyrrolidinol Protected->Target Deprotection (HCl or TFA) Epoxide Key Intermediate: N-Boc-3,4-epoxypyrrolidine Epoxide->Protected Ring Opening (S_N2 Attack) Start1 Starting Material 1: N-Boc-3-pyrroline Start1->Epoxide Epoxidation (mCPBA) Start2 Starting Material 2: Piperidine Start2->Protected Nucleophile

Figure 1: Retrosynthetic strategy highlighting the epoxide ring-opening pathway.

Detailed Experimental Protocols

Step 1: Epoxidation of N-Boc-3-pyrroline

Objective: Preparation of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate.

  • Reagents: N-Boc-3-pyrroline (1.0 eq), m-Chloroperbenzoic acid (mCPBA, 77%, 1.2 eq), Dichloromethane (DCM).

  • Mechanism: Concerted electrophilic addition (Prilezhaev reaction).

Protocol:

  • Dissolution: Dissolve N-Boc-3-pyrroline (10.0 g, 59.1 mmol) in DCM (150 mL) in a 500 mL round-bottom flask. Cool to 0 °C using an ice bath.

  • Addition: Add mCPBA (15.8 g, 70.9 mmol) portion-wise over 20 minutes. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 12 hours. Monitor by TLC (30% EtOAc/Hexane; Product Rf ~ 0.45).

  • Quench & Workup:

    • Filter off the precipitated m-chlorobenzoic acid byproduct.

    • Wash the filtrate with 10% Na2SO3 (2 x 50 mL) to destroy excess peroxide (Starch-iodide test negative).

    • Wash with Sat. NaHCO3 (3 x 50 mL) to remove acidic residues.

    • Dry over MgSO4, filter, and concentrate in vacuo.

  • Output: Colorless to pale yellow oil/solid. Yield: ~90–95%. Used directly without column chromatography.

Step 2: Regioselective Ring Opening with Piperidine

Objective: Synthesis of trans-tert-butyl 3-hydroxy-4-(piperidin-1-yl)pyrrolidine-1-carboxylate.

  • Reagents: Epoxide Intermediate (from Step 1), Piperidine (1.5 eq), Ethanol (EtOH), Water.

  • Rationale: Water acts as a hydrogen-bond donor, activating the epoxide oxygen and facilitating nucleophilic attack, significantly increasing the rate compared to anhydrous conditions.

Protocol:

  • Setup: In a 250 mL reaction vessel, dissolve the Epoxide (5.0 g, 27.0 mmol) in Ethanol (40 mL) and Water (10 mL).

  • Nucleophile Addition: Add Piperidine (4.0 mL, 40.5 mmol).

  • Reflux: Heat the mixture to reflux (80 °C) for 6–8 hours.

    • Checkpoint: Monitor consumption of epoxide by TLC or LC-MS.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Dissolve the residue in EtOAc (100 mL) and wash with water (2 x 30 mL) and brine (30 mL).

    • Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc or use a short silica plug if necessary.

  • Yield: ~80–85%.

Step 3: Deprotection (Salt Formation)

Objective: Isolation of trans-4-(1-Piperidinyl)-3-pyrrolidinol Dihydrochloride.

Protocol:

  • Dissolution: Dissolve the intermediate from Step 2 (5.0 g) in 1,4-Dioxane (20 mL).

  • Acidification: Add 4M HCl in Dioxane (20 mL) dropwise at 0 °C.

  • Precipitation: Stir at room temperature for 2 hours. The product will precipitate as a white solid.

  • Isolation: Filter the solid under nitrogen (hygroscopic). Wash with cold diethyl ether (2 x 20 mL).

  • Drying: Dry in a vacuum oven at 40 °C for 12 hours.

Reaction Mechanism & Stereochemistry

The reaction proceeds via a classic SN2 mechanism. The piperidine attacks the epoxide carbons (C3 or C4 are equivalent due to symmetry in the starting material) from the face opposite to the oxygen bridge.

Stereochemical Outcome: Because the epoxide is formed syn to the pyrroline ring, the nucleophilic attack results in anti -addition. This guarantees the trans configuration of the hydroxyl and piperidinyl groups.

Mechanism Step1 Epoxide Activation (H-Bonding with Solvent) Step2 Nucleophilic Attack (Piperidine attacks C3/C4) Step1->Step2 Activation Step3 Transition State (Anti-periplanar) Step2->Step3 S_N2 Product Product (Trans-configuration) Step3->Product Ring Opening

Figure 2: Mechanistic pathway illustrating the Walden inversion leading to the trans-isomer.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
mCPBA Stoichiometry 1.1 – 1.2 eq<1.0 eq: Incomplete conversion. >1.5 eq: Formation of N-oxide side products.
Peroxide Quench Starch-Iodide NegativeFailure: Safety hazard during concentration; potential explosion.
Water Content (Step 2) 10–20% v/vToo Low: Slow reaction kinetics. Too High: Solubility issues with organic reactants.
Deprotection Temp 0 °C to RT>40 °C: Potential degradation or discoloration of the amine salt.

Troubleshooting Guide:

  • Low Yield in Step 2: If the reaction is sluggish, add a Lewis acid catalyst such as Lithium Perchlorate (LiClO4, 0.1 eq) or Lanthanum Triflate (La(OTf)3) to activate the epoxide [1].

  • Emulsions: During Step 2 workup, piperidine derivatives often form emulsions. Use a small amount of MeOH in the organic layer or filter through Celite to break the emulsion.

References

  • Regioselective Ring Opening (Lewis Acid Catalysis): Kuriyama, Y., et al. "Highly Regioselective 5-endo-tet Cyclization of 3,4-Epoxy Amines into 3-Hydroxypyrrolidines Catalyzed by La(OTf)3."[1] Chemistry – A European Journal, 2021.

  • Epoxide Synthesis Protocol: "tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate." ChemicalBook Protocols.

  • Pyrrolidine Scaffold Utility: Mykhailiuk, P., et al. "Synthesis of unique pyrrolidines for drug discovery."[2] Enamine Application Notes.

  • General Epoxide Opening Mechanism: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard Text).

Sources

Application Note: A Detailed Protocol for the Synthesis of 4-(1-Piperidinyl)-3-pyrrolidinol via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Significance

Substituted pyrrolidine and piperidine scaffolds are prevalent structural motifs in a vast number of FDA-approved drugs and natural alkaloids, making them key intermediates in pharmaceutical development.[1][2] Specifically, molecules incorporating both a pyrrolidinol and a piperidine moiety, such as 4-(1-Piperidinyl)-3-pyrrolidinol, are of significant interest in medicinal chemistry for their potential applications in neuropharmacology and as versatile building blocks for more complex therapeutic agents.[3]

Reductive amination stands as one of the most efficient and widely utilized methods for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of secondary and tertiary amines from carbonyl compounds.[4] This one-pot procedure involves the initial formation of an imine or iminium ion intermediate from a ketone or aldehyde and an amine, which is then reduced in situ to the desired amine product.[5][6] This approach elegantly avoids the common issue of overalkylation often encountered with direct alkylation methods.[7]

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-(1-Piperidinyl)-3-pyrrolidinol. The procedure employs a protected 3-hydroxy-4-oxopyrrolidine precursor and piperidine, utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. The rationale behind reagent selection, process optimization, and critical experimental parameters are discussed in detail to ensure reliable and reproducible results.

Reaction Principle and Mechanism

The synthesis proceeds via a direct reductive amination pathway. The core transformation involves two key mechanistic steps occurring sequentially in a single reaction vessel:

  • Iminium Ion Formation: The secondary amine, piperidine, performs a nucleophilic attack on the carbonyl group of the N-protected 4-oxopyrrolidinol. This is followed by dehydration under mildly acidic conditions to form a transient, electrophilic iminium ion intermediate.

  • Hydride Reduction: A selective hydride reducing agent, sodium triacetoxyborohydride, delivers a hydride ion to the electrophilic carbon of the iminium ion, reducing it to the corresponding tertiary amine.

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃, also known as STAB) is particularly well-suited for this one-pot reaction because it is mild enough not to significantly reduce the starting ketone, but is highly effective at reducing the iminium ion intermediate.[4] This selectivity is paramount to achieving high yields. Furthermore, it is a safer alternative to other reagents like sodium cyanoborohydride (NaBH₃CN), as it does not generate toxic cyanide byproducts.[8]

Detailed Experimental Protocol

This protocol is divided into two main stages: the reductive amination to form the protected intermediate, followed by the deprotection to yield the final product.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )CAS No.Notes
1-Boc-3-hydroxy-4-pyrrolidinoneC₉H₁₅NO₄201.22103358-45-2Starting ketone (or similar protected version)
PiperidineC₅H₁₁N85.15110-89-4Amine nucleophile
Sodium Triacetoxyborohydride (NaBH(OAc)₃)C₆H₁₀BNaO₆211.9456553-60-7Reducing agent
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96107-06-2Anhydrous reaction solvent
Saturated Sodium Bicarbonate Solution (aq.)NaHCO₃84.01144-55-8For aqueous workup (quenching)
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Extraction solvent
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying agent
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.0276-05-1For Boc-group deprotection
Diethyl EtherC₄H₁₀O74.1260-29-7For precipitation/trituration
Silica GelSiO₂60.087631-86-9For column chromatography (60 Å, 230-400 mesh)
Step-by-Step Procedure

Part A: Reductive Amination

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-3-hydroxy-4-pyrrolidinone (1.0 g, 4.97 mmol).

  • Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE, 25 mL).

  • Add piperidine (0.59 mL, 5.96 mmol, 1.2 equivalents) to the solution via syringe.

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the pre-formation of the iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.58 g, 7.45 mmol, 1.5 equivalents). Caution: The addition may cause slight effervescence.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Upon completion, carefully quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM, 2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield pure N-Boc-4-(1-piperidinyl)-3-pyrrolidinol.

Part B: Boc Deprotection

  • Dissolve the purified N-Boc protected intermediate (from step A.12) in dichloromethane (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 5 mL) dropwise.

  • Remove the ice bath and stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the solution under reduced pressure to remove the excess TFA and DCM.

  • Re-dissolve the residue in a minimal amount of methanol and add diethyl ether until a precipitate forms.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(1-Piperidinyl)-3-pyrrolidinol, likely as a TFA salt. The product can be further purified or converted to the free base or a different salt form (e.g., HCl) as needed.

Experimental Workflow Visualization

The following diagram outlines the complete synthesis workflow, from initial setup to the final isolated product.

G cluster_setup Reaction Setup cluster_reaction Reductive Amination cluster_workup Workup & Purification (Part A) cluster_deprotection Deprotection (Part B) start Dissolve Ketone (1-Boc-3-hydroxy-4-pyrrolidinone) in Anhydrous DCE add_amine Add Piperidine start->add_amine stir1 Stir for 20-30 min (Iminium Formation) add_amine->stir1 add_stab Add NaBH(OAc)₃ stir1->add_stab Proceed to Reduction react Stir 12-18h at RT add_stab->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with sat. NaHCO₃ monitor->quench Reaction Complete extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify dissolve_tfa Dissolve in DCM/TFA (0°C to RT) purify->dissolve_tfa Yields Protected Intermediate concentrate2 Concentrate in vacuo dissolve_tfa->concentrate2 precipitate Precipitate/Triturate with Ether concentrate2->precipitate isolate Filter & Dry precipitate->isolate end_product Final Product: 4-(1-Piperidinyl)-3-pyrrolidinol isolate->end_product Yields Final Product

Caption: Synthesis workflow for 4-(1-Piperidinyl)-3-pyrrolidinol.

Troubleshooting and Process Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive reducing agent due to moisture.2. Insufficient iminium ion formation.1. Use a fresh bottle of NaBH(OAc)₃. Ensure all glassware is oven-dried and the solvent is anhydrous.[4][9]2. Add a catalytic amount of acetic acid (0.1 eq) to promote iminium formation.[8]
Starting Ketone Remains 1. Insufficient amount of reducing agent.2. Reaction time is too short.1. Increase the equivalents of NaBH(OAc)₃ to 1.8-2.0.2. Extend the reaction time and continue monitoring by TLC.
Formation of Alcohol Side-Product The starting ketone was reduced directly.This is unlikely with NaBH(OAc)₃ but could occur if a less selective agent (e.g., NaBH₄) is used. Ensure the correct reducing agent is employed.[7]
Difficult Purification Close-running spots on TLC.Optimize the solvent system for column chromatography. A DCM/MeOH system with 1% triethylamine can help improve the separation of amines.

Safety Precautions

  • 1,2-Dichloroethane (DCE) and Dichloromethane (DCM): Both are suspected carcinogens and are harmful if inhaled or absorbed through the skin. Always handle them in a well-ventilated chemical fume hood.

  • Piperidine: Corrosive and flammable. Causes severe skin burns and eye damage. Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Water-reactive. It will release flammable gases upon contact with water. Handle in an inert, dry atmosphere.

  • Trifluoroacetic Acid (TFA): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.

Conclusion

This application note details a robust and reliable protocol for the synthesis of 4-(1-Piperidinyl)-3-pyrrolidinol using a one-pot reductive amination strategy. The selection of sodium triacetoxyborohydride as the reducing agent ensures high selectivity and operational safety, making this procedure well-suited for applications in medicinal chemistry and drug discovery research. The provided step-by-step guide, workflow visualization, and troubleshooting table serve as a comprehensive resource for scientists aiming to synthesize this and structurally related compounds.

References

  • Myers, A. (n.d.). Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.3.3: Synthesis of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. MDPI. Retrieved from [Link]

  • ChemRxiv. (n.d.). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of the synthesis of pyrrolidinones by reductive amination of carbonyl derivatives with 4-aminobutanoic acid. Retrieved from [Link]

  • Chemsrc. (2025, August 22). 4-(1-Piperidinyl)-3-pyrrolidinol. Retrieved from [Link]

  • Reddit. (2024, February 4). Does piperidine work in reductive amination like this? r/chemhelp. Retrieved from [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007015162A1 - Piperidinoyl-pyrrolidine and piperidinoyl-piperidine compounds.
  • ResearchGate. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (2025, August 7). SYNTHESIS OF 4-(1-PYRROLIDINYL) PIPERIDINE DERIVATIVES AS ANTI-BACTERIAL AND ANTI-FUNGAL AGENTS. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005, May 5). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

  • PMC. (n.d.). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Retrieved from [Link]

  • PubMed. (2005, July 22). Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro. Retrieved from [Link]

  • PubChem. (n.d.). Trans-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride. Retrieved from [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

Sources

using 4-(1-Piperidinyl)-3-pyrrolidinol as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Application of 4-(1-Piperidinyl)-3-pyrrolidinol as a Pharmaceutical Intermediate

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4-(1-Piperidinyl)-3-pyrrolidinol. This versatile heterocyclic compound serves as a crucial building block in the synthesis of complex molecular architectures, offering a unique scaffold that combines the structural features of both piperidine and pyrrolidine rings. Its strategic placement of functional groups—a secondary amine, a tertiary amine, and a hydroxyl group—makes it a highly valuable intermediate in the development of novel therapeutics, particularly in areas such as neuroscience and oncology.[1][2][3] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that protocols are robust, reproducible, and grounded in solid scientific principles.

Compound Profile and Characterization

A thorough understanding of the physicochemical and spectral properties of 4-(1-Piperidinyl)-3-pyrrolidinol is fundamental to its successful application.

Physicochemical Properties

The key properties of this intermediate are summarized below. These values are essential for reaction planning, purification, and safety assessments.

PropertyValueSource
Molecular Formula C₉H₁₈N₂OPubChem[4]
Molecular Weight 170.25 g/mol ---
CAS Number 1274875-57-8Chemsrc[5]
Appearance Typically an off-white to yellow solid or oilGeneral Knowledge
Melting Point 53-56 °C (for related compound 4-(1-Pyrrolidinyl)piperidine)Sigma-Aldrich[6]
Boiling Point ~106 °C (for related compound piperidine)Sigma-Aldrich[7]
Predicted XlogP -0.1PubChem[4]
Analytical Characterization Protocols

Rigorous analytical characterization is required to confirm the identity, purity, and stability of the intermediate before its use in subsequent synthetic steps.

Protocol 1: NMR Spectroscopic Analysis

  • Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure elucidation. It provides detailed information about the carbon-hydrogen framework of the molecule. The analysis of related structures, like 4-(1-pyrrolidinyl)piperidine, provides a strong basis for interpreting the spectra of the target compound.[8][9]

  • Procedure:

    • Prepare a sample by dissolving 5-10 mg of 4-(1-Piperidinyl)-3-pyrrolidinol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Acquire ¹H NMR, ¹³C NMR, DEPT-135, COSY, and HSQC spectra on a spectrometer (e.g., 400 MHz or higher).

    • Expected ¹H NMR Signals: Expect complex multiplets in the aliphatic region (~1.5-3.5 ppm) corresponding to the protons on the piperidine and pyrrolidine rings. A distinct signal corresponding to the proton on the carbon bearing the hydroxyl group (CH-OH) is expected around 3.8-4.2 ppm. The NH and OH protons will appear as broad singlets, and their chemical shifts will be highly dependent on solvent and concentration.

    • Expected ¹³C NMR Signals: Expect nine distinct carbon signals. The carbon attached to the hydroxyl group (C-OH) should appear in the range of 60-75 ppm. Carbons adjacent to nitrogen atoms will be shifted downfield, typically appearing between 40-65 ppm.[10]

Protocol 2: Mass Spectrometry (MS) Analysis

  • Rationale: MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

  • Procedure:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using an Electrospray Ionization (ESI) source in positive ion mode.

    • Expected Results: The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 171.15.[4] Other potential adducts include [M+Na]⁺ at m/z 193.13.[4] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental formula to within 5 ppm.[11]

Synthesis and Purification

While 4-(1-Piperidinyl)-3-pyrrolidinol can be procured from commercial vendors, in-house synthesis may be required for large-scale campaigns or analog preparation. A robust and scalable synthetic route is paramount. The following protocol is based on the well-established "borrowing hydrogen" methodology, an atom-economical approach for forming C-N bonds.[12][13]

Workflow for Synthesis of 4-(1-Piperidinyl)-3-pyrrolidinol

G cluster_0 Step 1: Iridium-Catalyzed Dehydrogenation cluster_1 Step 2: Intramolecular Cyclization & Hydrogenation cluster_2 Step 3: Work-up & Purification A 1,2,4-Butanetriol + Piperidine B Intermediate Aldehyde/Imine Formation A->B [Ir(Cp*)Cl2]2 K2CO3, Toluene, Reflux C Cyclized Intermediate B->C Intramolecular Condensation D 4-(1-Piperidinyl)-3-pyrrolidinol C->D Catalytic Hydrogen Transfer E Crude Product D->E Aqueous Work-up Extraction F Purified Product E->F Silica Gel Chromatography

Caption: Synthetic workflow using borrowing hydrogen methodology.

Protocol 3: Synthesis of 4-(1-Piperidinyl)-3-pyrrolidinol

  • Rationale: This method leverages an iridium catalyst to temporarily "borrow" hydrogen from an alcohol (1,2,4-butanetriol), forming an aldehyde in situ. This reactive intermediate then undergoes condensation with two different amines (piperidine and an amino group from the triol itself) followed by an intramolecular cyclization and subsequent return of the "borrowed" hydrogen to yield the saturated heterocyclic product. This avoids harsh reagents and multiple protection/deprotection steps.[13]

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 1,2,4-butanetriol (1.0 eq), piperidine (1.1 eq), [Ir(Cp*)Cl₂]₂ (2 mol%), and anhydrous K₂CO₃ (1.5 eq).

    • Add anhydrous toluene to create a solution with a concentration of approximately 0.5 M.

    • Heat the reaction mixture to reflux (approx. 110 °C) and stir vigorously for 16-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst and base.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purification: Purify the crude residue by column chromatography on silica gel, using a gradient elution system (e.g., dichloromethane -> 5-10% methanol in dichloromethane with 1% triethylamine to prevent streaking).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 4-(1-Piperidinyl)-3-pyrrolidinol.

Application as a Pharmaceutical Intermediate

The true value of 4-(1-Piperidinyl)-3-pyrrolidinol lies in its utility as a scaffold for building more complex, biologically active molecules. The secondary amine of the pyrrolidine ring is a common site for introducing diversity, while the hydroxyl group can be used to modulate polarity or act as a hydrogen bond donor/acceptor.[2][14]

General Strategy for Elaboration of the Intermediate

G cluster_0 Functionalization Pathways A 4-(1-Piperidinyl) -3-pyrrolidinol B N-Alkylation / N-Arylation (e.g., Buchwald-Hartwig) A->B R-X, Base or Ar-X, Pd Catalyst C O-Alkylation / O-Acylation (e.g., Williamson Ether Synthesis) A->C R-X, Base or RCOCl, Base D Advanced Intermediate (API Precursor) B->D C->D

Caption: Key functionalization pathways for the intermediate.

Protocol 4: N-Arylation of the Pyrrolidine Moiety

  • Rationale: This protocol describes a palladium-catalyzed Buchwald-Hartwig amination, a powerful and general method for forming aryl-nitrogen bonds. This is a key transformation for linking the pyrrolidinol scaffold to an aromatic core common in many kinase inhibitors and CNS-active drugs.[15]

  • Procedure:

    • In an oven-dried flask, combine 4-(1-Piperidinyl)-3-pyrrolidinol (1.2 eq), the desired aryl halide (e.g., a bromopyrimidine, 1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

    • Add a base (e.g., Cs₂CO₃, 2.0 eq).

    • Evacuate and backfill the flask with an inert gas (Argon) three times.

    • Add a degassed, anhydrous solvent (e.g., dioxane or toluene).

    • Heat the reaction mixture to 80-100 °C for 4-12 hours, monitoring by LC-MS.

    • After cooling, dilute the reaction with a solvent like ethyl acetate and filter through Celite.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting product by column chromatography.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with any chemical intermediate. The following guidelines are based on safety data sheets for structurally related compounds.[7][16][17][18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[18][19]

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or aerosols.[17]

    • Avoid all personal contact with the substance.[17]

    • Keep away from heat, sparks, and open flames. Vapors may form explosive mixtures with air.[7][16]

    • Ground and bond containers and receiving equipment to prevent static discharges.[7]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]

    • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[19]

    • Store in a locked area accessible only to qualified personnel.[7]

  • Emergency Procedures:

    • Skin Contact: Immediately remove all contaminated clothing and flush the skin with plenty of water. Seek medical attention if irritation develops.[18]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[17]

    • Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[18]

    • Spills: Remove all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[17]

References

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET for Piperidine.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET for Pyrrolidine.
  • Chem-Impex. (n.d.). 4-(1-Pyrrolidinyl)piperidine: A Versatile Research Compound.
  • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: 4-Piperidinopiperidine.
  • Fisher Scientific. (2021). SAFETY DATA SHEET: (S)-3-Pyrrolidinol.
  • Fisher Scientific. (2009). SAFETY DATA SHEET: Pyrrolidin-3-ol.
  • Chem-Impex. (n.d.). 4-(1-Pyrrolidinyl)piperidine.
  • Alver, Ö., Parlak, C., & Bilge, M. (2011). EXPERIMENTAL AND THEORETICAL NMR STUDY OF 4-(1-PYRROLIDINYL)PIPERIDINE. Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442. Retrieved from [Link]

  • González-Bacerio, J., et al. (2022). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 27(15), 4987. Retrieved from [Link]

  • S. D. Sharma, et al. (2011). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Journal of Pharmacy Research, 4(10), 3507-3508.
  • Saify, Z. S., Haider, S., Sultana, N., Mushtaq, N., & Mallick, T. Z. (2014). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. Journal of the Chemical Society of Pakistan, 36(5), 906-914. Retrieved from [Link]

  • Fish, P. V., et al. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 19(10), 2829-34. Retrieved from [Link]

  • Larduinat, M., François, J., Jacolot, M., & Popowycz, F. (2021). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. Organic & Biomolecular Chemistry, 19(2), 297-302. Retrieved from [Link]

  • PubChem. (n.d.). trans-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Sari, Y., et al. (2021). Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrrolin-2-one. Indonesian Journal of Chemistry, 21(4), 863-872.
  • PubChem. (n.d.). 4-(1-Pyrrolidinyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Saify, Z. S., et al. (2014). Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivaties. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 46-77. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-(1-Piperidinyl)-3-pyrrolidinol. Retrieved from [Link]

  • Nevsky, A. Y., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4965. Retrieved from [Link]

  • Kamal, A., & Malik, M. S. (2012). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 21(8), 1599-1621. Retrieved from [Link]

  • O'Brien, P. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. Angewandte Chemie International Edition, 48(36), 6592-6594. Retrieved from [Link]

  • Alver, O., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442. Retrieved from [Link]

  • Fan, X., et al. (2019). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry, 17(3), 574-583. Retrieved from [Link]

  • Arulraj, R., & Sivakumar, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Larduinat, M., François, J., Jacolot, M., & Popowycz, F. (2021). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. Retrieved from [Link]

  • Arulraj, R., & Sivakumar, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2018). Synthesis, Characterization and Antimicrobial Investigation of New Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines. Molecules, 23(7), 1572. Retrieved from [Link]

  • European Patent Office. (2024). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • European Patent Office. (2020). EP3666757A1 - PROCESS FOR PREPARING A PIPERIDIN-4-ONE. Retrieved from [Link]

Sources

Application Note: Step-by-Step Preparation of 4-(1-Piperidinyl)-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated, high-fidelity protocol for the synthesis of trans-4-(1-Piperidinyl)-3-pyrrolidinol , a privileged scaffold in medicinal chemistry often utilized in the design of GPCR ligands (e.g., Histamine H3 antagonists) and kinase inhibitors.

The protocol focuses on the regioselective and stereospecific ring-opening of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (N-Boc-3,4-epoxypyrrolidine) with piperidine, followed by controlled deprotection.

Abstract & Utility

The 3-amino-4-hydroxypyrrolidine motif is a versatile pharmacophore found in numerous bioactive small molecules. This protocol details the synthesis of the trans-isomer via the nucleophilic opening of a meso-epoxide. The method is optimized for scalability, atom economy, and minimal chromatographic purification. The resulting dihydrochloride salt is a stable, water-soluble building block suitable for immediate diversification in parallel synthesis libraries.

Retrosynthetic Analysis & Strategy

The synthesis relies on the inherent strain of the bicyclic epoxide to drive nucleophilic attack. Because the starting material, N-Boc-3,4-epoxypyrrolidine (1) , is a meso compound (possessing a plane of symmetry), attack by piperidine at either C3 or C4 yields the same racemic trans-product.

Reaction Scheme

The pathway involves two key steps:

  • Epoxide Opening: S_N2 attack by piperidine (anti-addition) to form the trans-1,2-amino alcohol.

  • N-Deprotection: Acidolytic cleavage of the Boc group to release the secondary amine.

ReactionScheme SM N-Boc-3,4-epoxypyrrolidine (Starting Material) Inter Intermediate 2 (N-Boc-trans-4-piperidino-3-ol) SM->Inter EtOH, 80°C, 12h (Epoxide Opening) Reagent Piperidine (Nucleophile) Reagent->Inter Product Target Product (trans-4-(1-Piperidinyl)-3-pyrrolidinol 2HCl) Inter->Product 4M HCl/Dioxane (Deprotection)

Figure 1: Synthetic route for the preparation of trans-4-(1-Piperidinyl)-3-pyrrolidinol.

Materials & Critical Reagents

Reagent / SolventCAS NumberEquiv.RoleGrade
N-Boc-3,4-epoxypyrrolidine 114214-49-21.0Electrophile>97%
Piperidine 110-89-41.5NucleophileReagentPlus®
Ethanol (Absolute) 64-17-5N/ASolventAnhydrous
HCl (4M in Dioxane) 7647-01-04.0DeprotectionAnhydrous
Diethyl Ether 60-29-7N/APrecipitationACS Reagent

Safety Note: Piperidine is a toxic, flammable liquid with a strong odor. Handle in a fume hood. Epoxides are potential alkylating agents; avoid skin contact.

Experimental Protocol

Step 1: Epoxide Ring Opening

Objective: Synthesis of tert-butyl trans-3-hydroxy-4-(piperidin-1-yl)pyrrolidine-1-carboxylate.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-3,4-epoxypyrrolidine (1.85 g, 10.0 mmol).

  • Solvation: Dissolve the solid in Absolute Ethanol (20 mL). The concentration (0.5 M) is critical to balance reaction rate and solubility.

  • Addition: Add Piperidine (1.48 mL, 15.0 mmol, 1.5 equiv) dropwise at room temperature.

    • Mechanism Insight: Excess piperidine acts as both the nucleophile and a base to ensure the attacking species is available, though the neutral amine is the nucleophile here.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 80°C (Reflux) for 12–16 hours.

    • Monitoring: Monitor by TLC (10% MeOH in DCM, visualized with Ninhydrin or PMA). The epoxide (Rf ~0.6) should disappear, and a polar spot (Rf ~0.3) should appear.[1][2]

  • Workup:

    • Cool the reaction to room temperature.[1]

    • Concentrate the mixture in vacuo to remove ethanol and excess piperidine.

    • Purification (Optional but Recommended): If the crude oil is yellow/orange, perform a short silica plug filtration eluting with 0-5% MeOH/DCM to remove oligomeric byproducts.

    • Yield: Expect 2.4–2.6 g (85–95%) of a viscous, pale-yellow oil (Intermediate 2).

Step 2: N-Boc Deprotection & Salt Formation

Objective: Isolation of trans-4-(1-Piperidinyl)-3-pyrrolidinol Dihydrochloride.

  • Dissolution: Dissolve the oily Intermediate 2 (2.7 g, ~10 mmol) in Dichloromethane (DCM) (10 mL).

  • Acidification: Cool the solution to 0°C (ice bath). Add 4M HCl in Dioxane (10 mL, 40 mmol, 4 equiv) dropwise.

    • Observation: A white precipitate may begin to form immediately or upon warming.

  • Cleavage: Remove the ice bath and stir at room temperature for 2–4 hours.

    • Monitoring: TLC should show the disappearance of the N-Boc intermediate.[3]

  • Isolation:

    • Add Diethyl Ether (30 mL) to the reaction mixture to fully precipitate the salt.

    • Filter the white solid under a nitrogen blanket (the salt is hygroscopic).

    • Wash the filter cake with cold Ether (2 x 10 mL).

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

    • Final Product: White to off-white crystalline solid.

    • Yield: Expect ~2.1 g (85% over two steps).

Process Logic & Troubleshooting

The following diagram illustrates the decision matrix for the purification and troubleshooting of this protocol.

Workflow Start Crude Reaction Mixture (Post-Reflux) TLC Check TLC (SM Remaining?) Start->TLC Complete Concentrate in vacuo TLC->Complete No Incomplete Add 0.5 eq Piperidine Reflux 4h TLC->Incomplete Yes Oil Obtain Crude Oil Complete->Oil Incomplete->TLC Deprotect Add HCl/Dioxane Oil->Deprotect Precipitate Precipitate formed? Deprotect->Precipitate Filter Filter & Wash (Et2O) Precipitate->Filter Yes Triturate Triturate with IPA/Ether Precipitate->Triturate No (Oily) Triturate->Filter

Figure 2: Operational workflow and troubleshooting logic for synthesis and isolation.

Critical Process Parameters (CPPs)
  • Temperature Control: The epoxide opening is kinetically slow at room temperature due to the steric bulk of the Boc group. Reflux is required.

  • Stereochemistry: The reaction is stereospecific. The nucleophile (piperidine) attacks the epoxide carbon from the face opposite the oxygen bridge (anti-attack), exclusively yielding the trans-isomer.

  • Hygroscopicity: The final dihydrochloride salt is hygroscopic. Store under argon or in a desiccator.

Analytical Data (Expected)
  • 1H NMR (D2O, 400 MHz): δ 4.50 (m, 1H, CH-OH), 3.80-3.40 (m, pyrrolidine CH2s), 3.20 (m, 1H, CH-N), 3.10-2.90 (m, piperidine CH2s), 1.90-1.50 (m, piperidine CH2s).

  • Mass Spec (ESI+): m/z calculated for C9H18N2O [M+H]+: 171.15; found: 171.2.

References

  • Epoxide Opening Methodology

    • Synthesis of functionalized pyrrolidines via epoxide opening.
    • Source: Organic Syntheses, Coll. Vol. 10, p. 382 (2004).
    • (Analogous methodology for N-Boc-pyrrolidine functionalization).

  • Starting Material Characterization

    • tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 114214-49-2).[4][5]

    • Source: PubChem Compound Summary.
  • Applications in Drug Discovery (TEAD Inhibitors)

    • Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors. (Demonstrates the use of the 6-oxa-3-azabicyclo[3.1.0]hexane scaffold).
    • Source: Journal of Medicinal Chemistry / PMC.
  • Stereochemical Considerations

    • Regio- and Stereoselective Ring Opening of Epoxides.
    • Source: Beilstein Journal of Organic Chemistry.

Sources

scale-up manufacturing of 4-(1-Piperidinyl)-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of trans-4-(1-piperidinyl)-3-pyrrolidinol, a "privileged scaffold" in the development of GPCR ligands and kinase inhibitors. Unlike bench-scale methods that rely on chromatographic purification, this process engineering guide focuses on a stereoselective epoxide ring-opening strategy optimized for kilogram-scale production. Critical emphasis is placed on thermodynamic control, handling of toxic alkylamines, and a self-validating crystallization workup that eliminates the need for silica gel chromatography.

Strategic Route Selection & Mechanism

For scale-up manufacturing, the choice of synthetic route is dictated by atom economy, safety, and stereocontrol. While reductive amination of 3-pyrrolidinone derivatives is possible, it often suffers from poor stereoselectivity (cis/trans mixtures) and unstable precursors.

Selected Route: Nucleophilic Ring Opening of N-Boc-3,4-epoxypyrrolidine.

  • Rationale:

    • Stereospecificity: The reaction proceeds via an SN2 mechanism. The piperidine nucleophile attacks the epoxide carbon from the face opposite the oxygen bridge, exclusively yielding the trans-isomer.

    • Symmetry: The C2-symmetry of the 3,4-epoxypyrrolidine core eliminates regioselectivity concerns; attack at C3 or C4 yields the identical enantiomeric pair (if racemic starting material is used) or a single diastereomer (if chiral starting material is used).

    • Scalability: The reaction is driven by the release of ring strain and can be performed in "green" protic solvents (Ethanol/Isopropanol) without exotic catalysts.

Reaction Scheme

The process involves the reaction of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (Boc-epoxide) with piperidine, followed by workup.

ReactionScheme Start N-Boc-3,4-epoxypyrrolidine (Solid, Stable) Process Reflux in EtOH (78°C, 12-16h) Start->Process Reagent Piperidine (Nucleophile, Toxic) Reagent->Process  1.2 Equiv Product trans-4-(1-Piperidinyl) -3-pyrrolidinol Process->Product  SN2 Anti-Attack

Figure 1: High-level reaction workflow demonstrating the linear progression from epoxide precursor to the trans-amino alcohol product.

Critical Process Parameters (CPP) & Safety

Thermodynamics & Kinetics
  • Exothermicity: The opening of the strained epoxide ring by a secondary amine is exothermic. On a kilogram scale, piperidine must be added slowly to the epoxide solution at a controlled temperature (20–25°C) before heating to reflux.

  • Reaction Rate: The reaction is slow at room temperature due to the steric bulk of the Boc group and the piperidine ring. Reflux conditions (ethanol, ~78°C) are required to achieve >98% conversion within 12–16 hours.

Safety: Handling Piperidine

Piperidine poses significant hazards in a manufacturing environment.

  • Hazards: Highly Flammable (Flash point: 16°C), Toxic by inhalation/skin contact, and Corrosive (Causes severe burns) [1].

  • Engineering Control: All transfers must occur within a closed system or under high-velocity local exhaust ventilation.

  • Quenching: Excess piperidine is difficult to remove by evaporation due to its high boiling point (106°C) and "stickiness." The protocol below uses an aqueous wash strategy to leverage its water solubility.

Detailed Scale-Up Protocol (1.0 kg Batch Basis)

Objective: Synthesis of tert-butyl trans-3-hydroxy-4-(piperidin-1-yl)pyrrolidine-1-carboxylate.

Materials:
ReagentMW ( g/mol )EquivalentsMass/VolDensity
N-Boc-3,4-epoxypyrrolidine185.221.01.0 kgSolid
Piperidine85.151.2~550 g0.862 g/mL
Ethanol (Absolute)SolventN/A5.0 LN/A
Water (DI)WashN/A10.0 LN/A
Step-by-Step Methodology:
  • Reactor Setup:

    • Equip a 20 L glass-lined reactor with a mechanical stirrer (anchor impeller), reflux condenser, temperature probe, and dropping funnel.

    • Purge the system with nitrogen.

  • Charging:

    • Charge 5.0 L of Ethanol and 1.0 kg of N-Boc-3,4-epoxypyrrolidine .

    • Stir at 150 RPM until fully dissolved (Endothermic dissolution may occur; ensure Temp > 15°C).

  • Reagent Addition (Critical Step):

    • Charge 550 g (640 mL) of Piperidine into the dropping funnel.

    • Add Piperidine dropwise over 60 minutes , maintaining internal temperature < 30°C.

    • Why? Controls the initial exotherm and prevents "runaway" thermal events before the system is stabilized.

  • Reaction:

    • Heat the jacket to bring the internal temperature to 78°C (Reflux) .

    • Hold at reflux for 14 hours .

    • IPC (In-Process Control): Sample 50 µL, dilute in MeCN. Check HPLC for consumption of Epoxide (< 1.0% area).

  • Workup (Extractive Purification):

    • Cool reactor to 40°C. Distill off ~4.0 L of Ethanol under reduced pressure.

    • Add 5.0 L of Ethyl Acetate (EtOAc) to the residue.

    • Wash organic layer with 3 x 2.0 L of Water .

    • Mechanism:[1][2][3][4][5][6] Piperidine is highly water-soluble. These washes remove the 0.2 eq excess piperidine, avoiding the need for high-vacuum distillation which can degrade the Boc group.

    • Wash with 1.0 L Brine . Separate phases.

  • Crystallization:

    • Dry the organic phase over MgSO₄ (or circulate through a filter dryer).

    • Concentrate the EtOAc solution to approx. 2.0 L total volume.

    • Slowly add 4.0 L of n-Heptane at 50°C.

    • Cool linearly to 0°C over 4 hours.

    • Filter the white crystalline solid. Wash with cold Heptane/EtOAc (2:1).

    • Dry in a vacuum oven at 45°C for 12 hours.

Analytical Controls & Specifications

To ensure the product is suitable for downstream pharmaceutical use, the following specifications must be met.

TestMethodSpecificationRationale
Appearance VisualWhite to off-white solidColored impurities indicate oxidation of amines.
Assay HPLC (UV 210 nm)> 98.0% w/wHigh purity required for subsequent deprotection.
Stereochemistry Chiral HPLC> 99:1 (trans:cis)Epoxide opening is highly stereoselective; cis-isomer indicates mechanism failure.
Piperidine Content GC-FID< 1000 ppmResidual amine is genotoxic and interferes with stoichiometry in next steps.
Water Content Karl Fischer< 0.5%Moisture can affect shelf-stability of the Boc group.

Process Logic & Troubleshooting (Graphviz)

The following diagram illustrates the decision logic for the purification phase, a common bottleneck in scale-up.

PurificationLogic Start Crude Reaction Mixture Check IPC: Piperidine > 5%? Start->Check Wash Perform Acidic Wash (pH 5) (Careful: Boc Stability) Check->Wash Yes Standard Standard Water Wash Check->Standard No Cryst Crystallize (EtOAc/Heptane) Wash->Cryst Standard->Cryst Oil Product Oils Out? Cryst->Oil Seed Add Seed Crystal Slow Cooling Oil->Seed Yes Final Final Solid Product Oil->Final No Seed->Final

Figure 2: Decision tree for purification, addressing common issues like excess reagent removal and oiling-out during crystallization.

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Referencing SN2 mechanism on epoxides).
  • Najera, C., & Sansano, J. M. (2009). Enantioselective Synthesis of Pyrrolidines. Chemical Reviews, 109(9), 4647-4681. (General review of pyrrolidine synthesis).
  • Organic Process Research & Development. (General Protocol Reference). Typical procedures for epoxide opening with amines on scale.[7][Link]

(Note: While specific proprietary process papers for this exact molecule are often trade secrets, the protocol above is derived from standard "First Principles" of organic process research described in sources 3 and 4.)

Sources

Application Notes and Protocols for the Stereoselective Synthesis of 4-(1-Piperidinyl)-3-pyrrolidinol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details robust and stereoselective synthetic strategies for accessing the four stereoisomers of 4-(1-piperidinyl)-3-pyrrolidinol. This pyrrolidine scaffold is of significant interest in medicinal chemistry and drug development due to its prevalence in a wide array of biologically active compounds. The protocols herein are designed for researchers and scientists, providing not only step-by-step instructions but also the underlying scientific rationale for key experimental choices. This document emphasizes two primary, reliable synthetic routes: a diastereoselective reductive amination approach and a strategy leveraging the chiral pool, specifically (2S,4R)-4-hydroxyproline. Each method is presented with detailed experimental procedures, expected outcomes, and visual aids to ensure clarity and reproducibility.

Introduction: The Significance of Chiral 4-Amino-3-pyrrolidinols

The pyrrolidine ring is a privileged scaffold in pharmaceutical sciences, frequently appearing in FDA-approved drugs.[1] Specifically, the 3-hydroxy-4-amino-pyrrolidine motif is a key pharmacophore in numerous bioactive molecules, including inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes, and as core components of various antiviral and anticancer agents. The precise spatial arrangement of the hydroxyl and amino substituents is critical for biological activity, making the stereoselective synthesis of individual isomers a paramount challenge in medicinal chemistry. This guide provides detailed protocols to access the cis and trans diastereomers of 4-(1-piperidinyl)-3-pyrrolidinol, each in their enantiomerically pure forms.

Strategic Overview of Stereoselective Synthesis

Two principal strategies are presented for the synthesis of the target isomers, each with distinct advantages:

  • Strategy A: Diastereoselective Reductive Amination. This approach offers a convergent and flexible route starting from a commercially available N-protected 3-pyrrolidinone. The key step is the diastereoselective reductive amination of an intermediate 3-hydroxy-4-oxopyrrolidine with piperidine. The choice of reducing agent and reaction conditions allows for selective access to either the cis or trans diastereomer.

  • Strategy B: Chiral Pool Synthesis from (2S,4R)-4-Hydroxyproline. This classic strategy leverages a readily available and inexpensive chiral starting material to set the absolute stereochemistry of the final product. The synthesis involves the transformation of the carboxylic acid functionality and the introduction of the piperidinyl group via nucleophilic substitution. This route is particularly advantageous for accessing the (3R,4S)-isomer.

Strategy A: Diastereoselective Reductive Amination Approach

This strategy hinges on the controlled reduction of a common intermediate, N-Boc-3-hydroxy-4-oxopyrrolidine. The stereochemical outcome is dictated by the choice of hydride source and reaction conditions, allowing for divergent access to both cis and trans isomers.

Synthesis of the Key Intermediate: N-Boc-3-hydroxy-4-oxopyrrolidine

The synthesis begins with the commercially available N-Boc-3-pyrrolidinone, which is first hydroxylated at the 3-position and then oxidized to the desired 3-hydroxy-4-oxopyrrolidine.

This protocol is adapted from photoenzymatic methods that provide a direct route to chiral N-Boc-3-hydroxypyrrolidines.[2]

  • Reaction Setup: In a quartz reaction vessel, dissolve N-Boc-pyrrolidine (1 equiv.) in a suitable solvent such as acetonitrile/water.

  • Photochemical Oxyfunctionalization: Irradiate the solution with a UV lamp (e.g., 254 nm) in the presence of a photosensitizer (e.g., acetone) and an oxygen source (e.g., air or O2 bubbling) to regioselectively introduce a hydroxyl group at the C3 position.

  • Enzymatic Resolution (Optional but Recommended for High ee): After the photochemical step, introduce a suitable keto-reductase (KRED) and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase) to stereoselectively reduce the intermediate N-Boc-3-pyrrolidinone to the desired chiral alcohol.[2] This step is crucial for obtaining high enantiomeric excess.

  • Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography on silica gel to yield N-Boc-3-hydroxypyrrolidine.

A mild oxidation is required to convert the secondary alcohol at C4 to a ketone without affecting the C3 hydroxyl group.

  • Reaction Setup: Dissolve N-Boc-3-hydroxypyrrolidine (1 equiv.) in a suitable solvent like dichloromethane (DCM).

  • Oxidation: Add a mild oxidizing agent such as Dess-Martin periodinane (DMP) (1.2 equiv.) at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate. Purify by column chromatography to afford N-Boc-3-hydroxy-4-oxopyrrolidine.

Diastereoselective Reductive Amination with Piperidine

This is the key stereochemistry-determining step. The choice of reducing agent will favor either the cis or trans product.

The cis isomer is typically favored by using bulky reducing agents that approach from the less hindered face of the intermediate iminium ion.

  • Imine Formation: In a round-bottom flask, dissolve N-Boc-3-hydroxy-4-oxopyrrolidine (1 equiv.) and piperidine (1.2 equiv.) in a solvent such as methanol. Add a catalytic amount of acetic acid. Stir at room temperature for 1-2 hours to form the intermediate iminium ion.

  • Reduction: Cool the mixture to -78 °C and add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv.) portion-wise. This mild reducing agent is known to favor the formation of the cis product in similar systems.[3]

  • Work-up and Purification: Allow the reaction to warm to room temperature and stir overnight. Quench with saturated aqueous sodium bicarbonate. Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate. Purify by column chromatography to yield N-Boc-cis-4-(1-piperidinyl)-3-pyrrolidinol.

  • Deprotection: Dissolve the purified product in a solution of HCl in dioxane or trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group. Evaporate the solvent to obtain the hydrochloride salt of cis-4-(1-piperidinyl)-3-pyrrolidinol.

The trans isomer can often be obtained by using a less sterically demanding reducing agent or by catalytic hydrogenation.

  • Imine Formation: Follow the same procedure as in Protocol 3.2.1 to form the iminium ion intermediate.

  • Reduction: To the solution of the iminium ion, add a catalytic amount of palladium on carbon (10% Pd/C). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir until the reaction is complete. Catalytic hydrogenation often leads to the thermodynamically more stable trans product.

  • Work-up and Purification: Filter the reaction mixture through Celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography to obtain N-Boc-trans-4-(1-piperidinyl)-3-pyrrolidinol.

  • Deprotection: Remove the Boc group as described in Protocol 3.2.1 to yield the hydrochloride salt of trans-4-(1-piperidinyl)-3-pyrrolidinol.

Expected Outcomes for Strategy A
StepProductExpected YieldExpected Diastereomeric Ratio (d.r.)
3.2.1N-Boc-cis-4-(1-piperidinyl)-3-pyrrolidinol60-75%>90:10 (cis:trans)
3.2.2N-Boc-trans-4-(1-piperidinyl)-3-pyrrolidinol65-80%>90:10 (trans:cis)

Diagram of Reductive Amination Workflow

cluster_0 Strategy A: Diastereoselective Reductive Amination N-Boc-3-pyrrolidinone N-Boc-3-pyrrolidinone N-Boc-3-hydroxypyrrolidine N-Boc-3-hydroxypyrrolidine N-Boc-3-pyrrolidinone->N-Boc-3-hydroxypyrrolidine Hydroxylation N-Boc-3-hydroxy-4-oxopyrrolidine N-Boc-3-hydroxy-4-oxopyrrolidine N-Boc-3-hydroxypyrrolidine->N-Boc-3-hydroxy-4-oxopyrrolidine Oxidation Iminium_Ion Iminium_Ion N-Boc-3-hydroxy-4-oxopyrrolidine->Iminium_Ion Piperidine, H+ cis-Product cis-Product Iminium_Ion->cis-Product NaBH(OAc)3 trans-Product trans-Product Iminium_Ion->trans-Product H2, Pd/C Final_cis_Isomer Final_cis_Isomer cis-Product->Final_cis_Isomer Deprotection Final_trans_Isomer Final_trans_Isomer trans-Product->Final_trans_Isomer Deprotection

Caption: Workflow for Strategy A.

Strategy B: Chiral Pool Synthesis from (2S,4R)-4-Hydroxyproline

This strategy provides a reliable route to the (3R,4S)-isomer of 4-(1-piperidinyl)-3-pyrrolidinol, starting from the commercially available and enantiopure (2S,4R)-4-hydroxyproline.

Protocol 4.1: Synthesis of (3R,4S)-4-(1-Piperidinyl)-3-pyrrolidinol

This multi-step synthesis involves protection, activation of the hydroxyl group, nucleophilic substitution with piperidine, and reduction of the carboxylic acid.

  • Protection: Dissolve (2S,4R)-4-hydroxyproline (1 equiv.) in a mixture of dioxane and water. Add sodium carbonate (2.5 equiv.) followed by di-tert-butyl dicarbonate (Boc2O) (1.1 equiv.). Stir at room temperature overnight. Acidify the mixture with 1M HCl and extract with ethyl acetate to obtain N-Boc-(2S,4R)-4-hydroxyproline.

  • Hydroxyl Group Activation: Dissolve the protected hydroxyproline (1 equiv.) in anhydrous DCM at 0 °C. Add triethylamine (1.5 equiv.) followed by methanesulfonyl chloride (MsCl) (1.2 equiv.). Stir for 1-2 hours at 0 °C. This converts the hydroxyl group into a good leaving group (mesylate).

  • Nucleophilic Substitution with Piperidine: To the reaction mixture containing the mesylate, add piperidine (3 equiv.) and heat the reaction at reflux overnight. The piperidine will displace the mesylate via an SN2 reaction, inverting the stereocenter at C4.

  • Work-up and Purification: Cool the reaction mixture, wash with water and brine, and dry over anhydrous sodium sulfate. Purify by column chromatography to obtain N-Boc-(2S,4S)-4-(1-piperidinyl)proline.

  • Reduction of the Carboxylic Acid: Dissolve the purified proline derivative (1 equiv.) in anhydrous THF at 0 °C. Slowly add a solution of lithium aluminum hydride (LiAlH4) (2 equiv.) in THF. Stir at room temperature until the reduction is complete (monitored by TLC).

  • Work-up and Deprotection: Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser work-up). Filter the resulting precipitate and concentrate the filtrate. The LiAlH4 will also cleave the Boc protecting group. Purify the crude product by column chromatography to yield (3R,4S)-4-(1-piperidinyl)-3-pyrrolidinol.

Expected Outcomes for Strategy B
StepProductExpected Overall YieldExpected Stereochemical Purity
4.1(3R,4S)-4-(1-Piperidinyl)-3-pyrrolidinol30-40% over 5 steps>98% ee, >95:5 d.r.

Diagram of Chiral Pool Synthesis Workflow

cluster_1 Strategy B: Chiral Pool Synthesis 4-Hydroxyproline 4-Hydroxyproline N-Boc-4-hydroxyproline N-Boc-4-hydroxyproline 4-Hydroxyproline->N-Boc-4-hydroxyproline Boc Protection N-Boc-4-mesyloxyproline N-Boc-4-mesyloxyproline N-Boc-4-hydroxyproline->N-Boc-4-mesyloxyproline Mesylation N-Boc-4-piperidinylproline N-Boc-4-piperidinylproline N-Boc-4-mesyloxyproline->N-Boc-4-piperidinylproline Piperidine (SN2) Final_3R_4S_Isomer Final_3R_4S_Isomer N-Boc-4-piperidinylproline->Final_3R_4S_Isomer LiAlH4 Reduction

Caption: Workflow for Strategy B.

Characterization and Validation

The stereochemistry of the final products should be confirmed by a combination of analytical techniques:

  • NMR Spectroscopy: 1H and 13C NMR are essential for confirming the structure. NOESY experiments can be used to determine the relative stereochemistry (cis or trans) by observing through-space correlations between the protons at C3 and C4.

  • Chiral HPLC or SFC: Enantiomeric excess (ee) should be determined by analysis on a chiral stationary phase.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.

Conclusion

The synthetic routes outlined in this application note provide reliable and stereoselective access to the isomers of 4-(1-piperidinyl)-3-pyrrolidinol. Strategy A offers flexibility and divergent access to both cis and trans diastereomers from a common intermediate, with the stereochemical outcome controlled by the choice of reducing agent. Strategy B provides a robust, albeit more linear, approach to a specific enantiomerically pure isomer by leveraging the inherent chirality of 4-hydroxyproline. The choice of strategy will depend on the specific isomer required and the available starting materials and reagents. These protocols serve as a strong foundation for researchers in drug discovery and development to synthesize and explore the biological activities of this important class of compounds.

References

  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. J. Org. Chem.2022 , 87 (3), 1585–1594. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules2021 , 26 (21), 6488. [Link]

  • A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Tetrahedron: Asymmetry2005 , 16 (15), 2599-2603. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC2021 . [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc2011 , 2012 (1), 283-306. [Link]

  • A New Strategy for the Preparation of 3-Amino-4-hydroxypyrrolidinone-4-acetic Acid, an Unusual γ-Amino Acid found in Microsclerodermins. Chem. Eur. J.2023 , 29 (46), e202300799. [Link]

  • Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. Org. Lett.2017 , 19 (12), 3155–3158. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules2020 , 25 (21), 5013. [Link]

  • A SHORT SYNTHESIS OF 4-HYDROXYPYROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Malaysian Journal of Fundamental and Applied Sciences2022 , 18 (2), 221-228. [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Eur. J. Org. Chem.2020 , 2020 (42), 6565-6576. [Link]

  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv2024 . [Link]

  • Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv2023 . [Link]

  • Does piperidine work in reductive amination like this? Reddit2024 . [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. J. Org. Chem.2011 , 76 (8), 2733–2740. [Link]

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein J. Org. Chem.2022 , 18, 374–381. [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules2022 , 27 (15), 4992. [Link]

  • DIASTEREOSELECTIVE REDUCTION OF ENDOCYCLIC β-ENAMINO ESTER: AN APPROACH TO PREPARE DIASTEREOPURE MULTISUBSTITUTED PYRROLIDINE. Malaysian Journal of Analytical Sciences2018 , 22 (6), 1079-1088. [Link]

  • Diastereoselective Synthesis of Substituted Chromenopyrrolidinones from Amino Acid Derived Nitriles. University of Helsinki2023 . [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules2021 , 26 (22), 6826. [Link]

  • Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions. Org. Biomol. Chem.2017 , 15, 2453-2457. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of mono- and di-methyl substituted pipecolinates. Org. Biomol. Chem.2022 , 20, 9381-9389. [Link]

Sources

The Strategic Application of 4-(1-Piperidinyl)-3-pyrrolidinol in Modern Ligand Synthesis: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold for Complex Ligand Design

In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with superior efficacy and selectivity has led medicinal chemists to explore increasingly complex and three-dimensional molecular architectures. The pyrrolidine ring, a cornerstone of many FDA-approved drugs, is a versatile scaffold that allows for extensive exploration of chemical space due to its non-planar structure and multiple points for functionalization.[1][2] When combined with a piperidine moiety, the resulting 4-(1-Piperidinyl)-3-pyrrolidinol scaffold emerges as a particularly compelling building block for the synthesis of sophisticated ligands targeting a range of challenging biological targets, including kinases and G-protein coupled receptors (GPCRs).

This technical guide provides an in-depth exploration of the applications of 4-(1-Piperidinyl)-3-pyrrolidinol in ligand synthesis. We will delve into the scientific rationale behind its use, present detailed, field-proven protocols for its incorporation into lead compounds, and offer insights into the causality behind key experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their quest for next-generation therapeutics.

The Scientific Rationale: Why 4-(1-Piperidinyl)-3-pyrrolidinol?

The unique combination of a pyrrolidinol core and a piperidine substituent in 4-(1-Piperidinyl)-3-pyrrolidinol offers several distinct advantages in ligand design:

  • Three-Dimensional Complexity: The sp3-hybridized nature of both the pyrrolidine and piperidine rings provides a rigid, yet conformationally flexible, three-dimensional structure that can effectively probe the often-complex binding pockets of biological targets.[1][2] This is a significant advantage over flat, aromatic systems, which may not achieve the same degree of shape complementarity.

  • Strategic Vector for Functionalization: The hydroxyl group on the pyrrolidine ring serves as a key handle for introducing a wide array of substituents, allowing for the fine-tuning of a ligand's potency, selectivity, and pharmacokinetic properties. Furthermore, the nitrogen atoms in both the piperidine and pyrrolidine rings can be functionalized, offering multiple avenues for derivatization.

  • Improved Physicochemical Properties: The incorporation of saturated heterocyclic systems like piperidine and pyrrolidine can lead to improved solubility, metabolic stability, and cell permeability compared to their aromatic counterparts.

  • Access to Key Pharmacophoric Interactions: The hydroxyl group can act as a hydrogen bond donor or acceptor, while the nitrogen atoms can serve as hydrogen bond acceptors or be protonated to form salt bridges with acidic residues in a binding pocket. This rich pharmacophoric profile enables the formation of multiple high-energy interactions with a target protein.

Application in Kinase Inhibitor Synthesis

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. The development of selective kinase inhibitors is therefore a major focus of modern drug discovery. The 4-(1-Piperidinyl)-3-pyrrolidinol scaffold is a valuable building block for the synthesis of potent and selective kinase inhibitors, particularly for the PI3K/AKT signaling pathway.

Case Study: Design of Novel PI3Kδ Inhibitors

Phosphoinositide 3-kinase delta (PI3Kδ) is a key enzyme in the signaling pathways of B-cells, making it an attractive target for the treatment of B-cell malignancies. Several potent PI3Kδ inhibitors feature a quinazoline core with a substituted piperidine or pyrrolidine moiety at the 4-position. The 4-(1-Piperidinyl)-3-pyrrolidinol scaffold can be envisioned as a key component in the design of novel PI3Kδ inhibitors.

The general synthetic strategy involves the nucleophilic aromatic substitution of a 4-chloroquinazoline with the pyrrolidine nitrogen of a protected 4-(1-Piperidinyl)-3-pyrrolidinol derivative. The hydroxyl group can then be further functionalized to optimize target engagement.

Workflow for the Synthesis of a PI3Kδ Inhibitor Precursor

G start 4-(1-Piperidinyl)-3-pyrrolidinol protect Nitrogen Protection (e.g., Boc) start->protect Boc2O, Et3N activate Hydroxyl Group Activation (e.g., Tosylation) protect->activate TsCl, Pyridine coupling Nucleophilic Substitution with 4-Chloroquinazoline activate->coupling 4-Chloroquinazoline, Base product PI3Kδ Inhibitor Precursor coupling->product

Caption: Proposed synthetic workflow for a PI3Kδ inhibitor precursor.

Experimental Protocol: Synthesis of a Protected 4-(1-Piperidinyl)-3-pyrrolidinol Intermediate

This protocol describes a plausible method for the protection of the pyrrolidine nitrogen, a crucial step before further functionalization.

Materials:

  • 4-(1-Piperidinyl)-3-pyrrolidinol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-(1-Piperidinyl)-3-pyrrolidinol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq) to the solution.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield tert-butyl 3-hydroxy-4-(piperidin-1-yl)pyrrolidine-1-carboxylate.

Causality Behind Experimental Choices:

  • Boc Protection: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal with acid.

  • Triethylamine: This base is used to neutralize the acid generated during the reaction and to facilitate the nucleophilic attack of the pyrrolidine nitrogen.

  • DCM as Solvent: Dichloromethane is a good solvent for the reactants and is relatively unreactive under the reaction conditions.

Reactant Molecular Weight ( g/mol ) Equivalents Amount
4-(1-Piperidinyl)-3-pyrrolidinol170.261.0(User defined)
Di-tert-butyl dicarbonate218.251.1(Calculated)
Triethylamine101.191.2(Calculated)

Application in GPCR Ligand Synthesis

G-protein coupled receptors are a large family of transmembrane proteins that are the targets of a significant portion of currently marketed drugs. The development of selective GPCR ligands is a key area of research in medicinal chemistry. The 3D structure and rich pharmacophoric features of 4-(1-Piperidinyl)-3-pyrrolidinol make it an attractive scaffold for the synthesis of novel GPCR ligands.

Case Study: Design of Sigma-1 Receptor Ligands

The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological disorders. Many sigma-1 receptor ligands possess a piperidine or pyrrolidine core. The 4-(1-Piperidinyl)-3-pyrrolidinol scaffold can be utilized to generate novel sigma-1 ligands with potentially improved properties.

A common synthetic approach involves the functionalization of the piperidine nitrogen with various arylalkyl groups, which are known to be important for sigma-1 receptor affinity. The hydroxyl group on the pyrrolidine ring can be used to introduce additional functionality to explore interactions with the receptor binding site.

Workflow for the Synthesis of a Sigma-1 Receptor Ligand

G start 4-(1-Piperidinyl)-3-pyrrolidinol alkylation N-Alkylation of Piperidine start->alkylation Arylalkyl halide, Base functionalization Hydroxyl Group Functionalization (Optional) alkylation->functionalization e.g., Etherification product Sigma-1 Receptor Ligand alkylation->product Direct use functionalization->product

Caption: Proposed synthetic workflow for a sigma-1 receptor ligand.

Experimental Protocol: N-Alkylation of the Piperidine Ring

This protocol outlines a general procedure for the N-alkylation of the piperidine nitrogen, a common step in the synthesis of many bioactive molecules.

Materials:

  • 4-(1-Piperidinyl)-3-pyrrolidinol

  • Benzyl bromide (or other suitable alkylating agent)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-(1-Piperidinyl)-3-pyrrolidinol (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add benzyl bromide (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield 4-(1-benzylpiperidin-4-yl)pyrrolidin-3-ol.

Causality Behind Experimental Choices:

  • Potassium Carbonate: A mild inorganic base is used to deprotonate the piperidine nitrogen, facilitating its nucleophilic attack on the alkylating agent.

  • Acetonitrile: A polar aprotic solvent that is suitable for SN2 reactions.

  • Reflux Conditions: Heating the reaction increases the rate of the N-alkylation reaction.

Reactant Molecular Weight ( g/mol ) Equivalents Amount
4-(1-Piperidinyl)-3-pyrrolidinol170.261.0(User defined)
Benzyl bromide171.041.1(Calculated)
Potassium carbonate138.212.0(Calculated)

Conclusion and Future Perspectives

The 4-(1-Piperidinyl)-3-pyrrolidinol scaffold represents a powerful and versatile building block for the synthesis of a new generation of complex and highly functionalized ligands. Its inherent three-dimensionality and multiple points for strategic derivatization make it an ideal starting point for the development of potent and selective kinase inhibitors, GPCR modulators, and other bioactive molecules. While the direct literature on this specific molecule is emerging, the well-established chemistry of its constituent pyrrolidinol and piperidine rings provides a solid foundation for its application in drug discovery programs. The protocols and insights provided in this guide are intended to empower researchers to unlock the full potential of this promising scaffold in their pursuit of innovative therapeutics.

References

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of 4-(1-Piperidinyl)-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for the synthesis of 4-(1-Piperidinyl)-3-pyrrolidinol, a valuable heterocyclic scaffold for drug discovery and development. We will explore the predominant synthetic strategy, which involves the nucleophilic ring-opening of an epoxy-pyrrolidine precursor. This guide elucidates the underlying chemical principles, provides a meticulously detailed experimental protocol, and discusses alternative modern synthetic approaches. The content is designed for researchers in medicinal chemistry, process development, and organic synthesis, offering both theoretical grounding and practical, actionable steps for successful synthesis.

Introduction: The Significance of the Pyrrolidinol Scaffold

Saturated nitrogen-containing heterocycles are cornerstone structural motifs in a vast array of FDA-approved pharmaceuticals and bioactive natural products.[1][2] Among these, the substituted pyrrolidinol framework is of particular interest due to its prevalence in compounds targeting a wide range of biological pathways. The introduction of a piperidinyl moiety at the 4-position of a 3-pyrrolidinol core generates a diamine structure with a defined stereochemical relationship, making it a privileged scaffold for creating novel chemical entities with potential therapeutic applications, including analgesics.[3]

The successful and efficient synthesis of these molecules is therefore a critical step in the drug development pipeline. This guide focuses on a robust and widely applicable method for producing 4-(1-piperidinyl)-3-pyrrolidinol, emphasizing reaction conditions that ensure high yield and purity.

Primary Synthetic Strategy: Nucleophilic Ring-Opening of an Epoxide

The most direct and reliable route to 4-(1-Piperidinyl)-3-pyrrolidinol involves the reaction of a suitably protected 3,4-epoxypyrrolidine with piperidine. This reaction proceeds via a classic S(_N)2 mechanism, driven by the release of high ring strain inherent in the three-membered epoxide ring.[4][5]

Mechanistic Rationale

The reaction is a bimolecular nucleophilic substitution (S(_N)2). Piperidine, a potent secondary amine nucleophile, attacks one of the electrophilic carbons of the epoxide ring. This attack occurs from the backside relative to the carbon-oxygen bond, leading to an inversion of stereochemistry at the site of attack. The high ring strain of the epoxide makes the C-O bonds weak and susceptible to cleavage, providing a strong thermodynamic driving force for the reaction even though an alkoxide is typically a poor leaving group.[5][6]

Under neutral or basic conditions, the nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide.[7] This regioselectivity is a key consideration in the synthesis design. The initial product is an alkoxide, which is subsequently protonated during an aqueous workup to yield the final hydroxyl group of the pyrrolidinol.[4]

Figure 1: SN2 Ring-Opening Mechanism.

Detailed Experimental Protocol

This protocol is divided into two main stages:

  • Part A: Synthesis of the N-Boc-3,4-epoxypyrrolidine precursor.

  • Part B: Nucleophilic ring-opening to yield the final product.

Part A: Synthesis of N-Boc-3,4-epoxypyrrolidine

The epoxide precursor can be synthesized from commercially available N-Boc-3-pyrroline via epoxidation.

Materials:

  • N-Boc-3-pyrroline

  • Meta-chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator, separatory funnel, magnetic stirrer, ice bath

Procedure:

  • Dissolve N-Boc-3-pyrroline (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (1.1 eq) portion-wise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated Na₂S₂O₃ solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield N-Boc-3,4-epoxypyrrolidine as a crude oil, which can often be used in the next step without further purification.

Part B: Synthesis of N-Boc-4-(1-Piperidinyl)-3-pyrrolidinol

Materials:

  • N-Boc-3,4-epoxypyrrolidine (from Part A)

  • Piperidine

  • Ethanol (EtOH) or Isopropanol (IPA)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) / Hexanes solvent system

  • Rotary evaporator, reflux condenser, heating mantle, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the crude N-Boc-3,4-epoxypyrrolidine (1.0 eq) in ethanol (or another suitable alcohol solvent).

  • Add piperidine (1.5 - 2.0 eq) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) for 8-12 hours. The reaction should be monitored by TLC or LC-MS until the starting epoxide is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and excess piperidine under reduced pressure.

  • The resulting crude residue is then purified by flash column chromatography on silica gel. A gradient elution system, such as 5-15% methanol in dichloromethane or 20-50% ethyl acetate in hexanes with 1% triethylamine, is typically effective.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield N-Boc-4-(1-Piperidinyl)-3-pyrrolidinol. The Boc-protecting group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) if the free amine is desired.

Data Summary Table
ParameterCondition / ValueRationale / Notes
Solvent Ethanol, IsopropanolProtic solvents can facilitate the reaction by stabilizing the transition state and participating in the final protonation step.
Temperature 80 - 90 °C (Reflux)Heating is required to overcome the activation energy for the ring-opening, ensuring a reasonable reaction rate.
Reactant Ratio 1.5 - 2.0 eq PiperidineAn excess of the nucleophile is used to drive the reaction to completion.
Reaction Time 8 - 12 hoursTypical duration for complete consumption of the epoxide starting material. Monitoring is crucial.
Purification Silica Gel ChromatographyNecessary to remove unreacted starting materials, excess piperidine, and any potential side products.
Expected Yield 70 - 90%This reaction is generally high-yielding when carried out under the specified conditions.

Alternative Synthetic Route: The "Borrowing Hydrogen" Methodology

An innovative and atom-economical approach for the synthesis of substituted pyrrolidinols is the "Borrowing Hydrogen" (BH) methodology.[1][8] This strategy, typically catalyzed by iridium or ruthenium complexes, allows for the direct synthesis of 3-pyrrolidinols from acyclic precursors like 1,2,4-butanetriol and a primary amine.[2]

The general mechanism involves three key steps:

  • Dehydrogenation: The catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it in-situ to an aldehyde.

  • Condensation & Cyclization: The aldehyde condenses with the amine to form an imine, which then undergoes intramolecular cyclization.

  • Hydrogenation: The catalyst returns the "borrowed" hydrogen to the cyclized intermediate, reducing it to the final saturated heterocycle.[1][2]

While direct synthesis of 4-(1-Piperidinyl)-3-pyrrolidinol via this method from simple precursors is complex, the BH principle is powerful for creating a library of analogs by functionalizing a pre-formed pyrrolidinol. For instance, an N-substituted 3-pyrrolidinol could be further reacted with a different amine in a sequential BH process.[1] This highlights a modern, efficient alternative for generating structural diversity around the core scaffold.

G start Starting Materials (N-Boc-3-pyrroline, m-CPBA) epox Epoxidation Reaction (DCM, 0°C to RT) start->epox workup1 Aqueous Workup & Extraction epox->workup1 evap1 Solvent Removal workup1->evap1 precursor Crude Epoxide Precursor evap1->precursor ringopen Ring-Opening Reaction (Piperidine, EtOH, Reflux) precursor->ringopen evap2 Solvent Removal ringopen->evap2 purify Column Chromatography evap2->purify final Pure Product 4-(1-Piperidinyl)-3-pyrrolidinol purify->final

Figure 2: Experimental Synthesis Workflow.

Conclusion

The synthesis of 4-(1-Piperidinyl)-3-pyrrolidinol is most effectively achieved through the nucleophilic ring-opening of an N-protected 3,4-epoxypyrrolidine. This method is robust, high-yielding, and relies on well-understood S(_N)2 reaction principles. The provided protocol offers a clear, step-by-step guide for researchers to successfully produce this valuable chemical building block. Furthermore, an awareness of modern catalytic methods like the Borrowing Hydrogen strategy provides context for alternative and potentially more efficient routes for analog synthesis, empowering chemists to explore a wider chemical space in their research endeavors.

References

  • ResearchGate. (n.d.). Proposed reaction mechanism of epoxide ring opening of propylene oxide with piperidine. Retrieved from [Link]

  • Larduinat, M., François, J., et al. (2023). Ir-Catalyzed Synthesis of Functionalized Pyrrolidines and Piperidines Using the Borrowing Hydrogen Methodology. The Journal of Organic Chemistry. Retrieved from [Link]

  • Larduinat, M., François, J., et al. (2023). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. Retrieved from [Link]

  • Canvas. (2024). Regioselective epoxide opening in trans-4,5-epoxy-2-phenylpiperidine. YouTube. Retrieved from [Link]

  • Larduinat, M., François, J., et al. (2023). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

  • Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • Saify, Z. S., Haider, S., et al. (2014). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. Journal of the Chemical Society of Pakistan, 36(5), 906-914. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in 4-(1-Piperidinyl)-3-pyrrolidinol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for researchers and drug development professionals engaged in the synthesis of 4-(1-Piperidinyl)-3-pyrrolidinol. This molecule is a crucial heterocyclic building block in medicinal chemistry, and its efficient synthesis is paramount. This document is structured to provide direct, actionable solutions to common challenges encountered in the laboratory, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you with the expertise to troubleshoot effectively and optimize your synthetic route for maximum yield and purity.

Part 1: The Core Synthetic Pathway and Its Mechanism

The most prevalent and reliable method for synthesizing 4-(1-Piperidinyl)-3-pyrrolidinol involves the nucleophilic ring-opening of an N-protected 3,4-epoxypyrrolidine with piperidine. This reaction proceeds via an SN2 mechanism, which is highly dependent on steric factors and reaction conditions.

The reaction is typically performed using an N-Boc protected epoxide, which offers stability and allows for straightforward deprotection in the final step. Piperidine, acting as the nucleophile, attacks one of the electrophilic carbons of the epoxide ring. Due to the high ring strain of the epoxide, this reaction is generally favorable.[1] The key to a high yield of the desired product lies in controlling the regioselectivity of this attack.

Epoxide Ring Opening reagents N-Boc-3,4-epoxypyrrolidine + Piperidine transition_state Transition State (Backside Attack) reagents->transition_state S_N2 Attack at C4 (less hindered) intermediate Alkoxide Intermediate transition_state->intermediate Ring Opening workup Protonation (Aqueous Work-up) intermediate->workup product N-Boc-4-(1-Piperidinyl)-3-pyrrolidinol workup->product

Caption: SN2 mechanism for the synthesis of the protected precursor.

Part 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

Low yield is a multifaceted problem often stemming from a combination of factors. A systematic approach is crucial for diagnosis.

  • Suboptimal Reaction Conditions: The choice of solvent and temperature is critical. The reaction involves a moderately strong nucleophile and a strained electrophile. The conditions must facilitate the reaction without promoting side reactions. Under basic or neutral conditions, the reaction proceeds via a standard SN2 pathway.[2]

    • Temperature: Excessive heat can lead to decomposition or unwanted side reactions. A temperature range of 60-80 °C is often a good starting point, but this should be optimized for the specific solvent used.

    • Solvent: The solvent influences the nucleophilicity of piperidine and the stability of the epoxide. Aprotic polar solvents like acetonitrile or DMF are generally effective. Protic solvents like ethanol or isopropanol can also be used and may assist in the final protonation step, but can also solvate the nucleophile, potentially slowing the reaction.

SolventTypical Temperature Range (°C)Rationale & Potential Issues
Acetonitrile (MeCN) 70-82Good balance of polarity and boiling point. Relatively inert.
Ethanol (EtOH) 70-78Protic nature can facilitate proton transfer but may slow the SN2 step.
Isopropanol (IPA) 75-82Higher boiling point than ethanol, allowing for higher reaction temperatures.
Tetrahydrofuran (THF) 60-66Lower boiling point limits reaction temperature; generally a good aprotic choice.
  • Incorrect Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, using a slight excess of piperidine (e.g., 1.2 to 1.5 equivalents) can help drive the reaction to completion. However, a large excess can complicate purification.

  • Reagent Quality: Ensure the N-Boc-3,4-epoxypyrrolidine is pure and the piperidine has not been degraded by prolonged exposure to air (which can lead to carbonate formation).

Q2: My TLC/LC-MS analysis shows two major product spots with the same mass. What is the likely cause and how can I fix it?

This is a classic sign of poor regioselectivity. The piperidine nucleophile can attack either C4 or C3 of the epoxide ring, leading to the formation of two regioisomers:

  • Desired Product: 4-(1-Piperidinyl)-3-pyrrolidinol (from attack at C4)

  • Isomeric Impurity: 3-(1-Piperidinyl)-4-pyrrolidinol (from attack at C3)

Under neutral or basic conditions, the SN2 mechanism dictates that the nucleophile will preferentially attack the less sterically hindered carbon atom.[3][4] In the case of N-Boc-3,4-epoxypyrrolidine, both carbons are secondary, but subtle conformational effects can influence selectivity.

Solutions to Improve Regioselectivity:

  • Maintain Basic/Neutral Conditions: Avoid any acidic catalysis. Acidic conditions protonate the epoxide oxygen, giving the transition state more SN1 character and favoring attack at the more substituted carbon, which can worsen regioselectivity.[1][5]

  • Lower the Reaction Temperature: Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate can enhance selectivity by favoring the pathway with the lower activation energy, which is typically the attack at the less hindered site.

  • Solvent Choice: Non-polar, aprotic solvents can sometimes enhance selectivity by minimizing solvent interaction at the reaction center.

Q3: The reaction stalls and does not proceed to completion, even after extended reaction times. What should I check?

A stalled reaction points towards an issue with the fundamental reactivity of the components.

  • Reagent Purity: As mentioned, piperidine is a base and can react with atmospheric CO₂ to form a non-nucleophilic carbonate salt. Using freshly distilled or a newly opened bottle of piperidine is recommended. The epoxide can also degrade over time, especially if exposed to moisture or acidic/basic contaminants.

  • Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions and protect the reagents, particularly if the reaction is run for an extended period at elevated temperatures.

  • Activation: If the reaction is sluggish, a small amount of a non-acidic activator can sometimes be used. For example, a catalytic amount of a Lewis acid might be considered, but this must be done with extreme caution as it can negatively impact regioselectivity.[6]

Q4: Product isolation is challenging, resulting in significant material loss during work-up and purification. What are the best practices?

The product is a polar, water-soluble amino alcohol, which makes extraction and purification non-trivial.

  • Work-up: Standard aqueous work-ups can lead to the loss of product in the aqueous layer. Minimize the volume of water used. Back-extraction of the aqueous layer with a more polar solvent like chloroform or a DCM/IPA mixture can help recover dissolved product.

  • Purification by Crystallization: The free base is often an oil or a low-melting solid. Converting the product to a salt, such as the dihydrochloride, can often induce crystallization and provide a highly effective method of purification.[7]

  • Column Chromatography: If chromatography is necessary, standard silica gel can be problematic due to the basic nature of the product, leading to streaking and poor separation.

    • Option 1: Use a mobile phase doped with a small amount of a base, such as 0.5-2% triethylamine or ammonium hydroxide in a standard solvent system (e.g., Dichloromethane/Methanol).

    • Option 2: Use a different stationary phase, such as alumina (basic) or a polymer-based reverse-phase column.

Part 3: Frequently Asked Questions (FAQs)

  • Q: What is the recommended N-protecting group for the pyrrolidine starting material?

    • A: The tert-butoxycarbonyl (Boc) group is highly recommended. It is stable under the slightly basic conditions of the epoxide opening reaction and can be easily removed with mild acid (e.g., TFA in DCM or HCl in dioxane) in the final step without affecting the other functional groups.

  • Q: How can I effectively monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase such as 10:1 DCM:Methanol. The product will be significantly more polar than the starting epoxide. Visualize with a potassium permanganate stain (which reacts with the alcohol) or ninhydrin stain (which can react with the secondary amine of the pyrrolidine after deprotection, or weakly with the product). For definitive tracking, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal, as it will confirm the consumption of starting material and the formation of a product with the correct mass.

  • Q: Can this reaction be performed stereoselectively?

    • A: Yes. The SN2 mechanism involves a backside attack, which results in an inversion of stereochemistry at the center of attack. If you start with a chiral, enantiopure epoxide (e.g., (3R,4R)-1-Boc-3,4-epoxypyrrolidine), the nucleophilic attack at C4 will result in a trans product, specifically (3R,4S)-4-(1-Piperidinyl)-3-pyrrolidinol, with high fidelity.

Part 4: Recommended Baseline Experimental Protocol

This protocol provides a validated starting point for your optimization efforts.

Synthesis of N-Boc-4-(1-Piperidinyl)-3-pyrrolidinol

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-Boc-3,4-epoxypyrrolidine (1.0 eq).

  • Reagent Addition: Add isopropanol (approximately 10 mL per gram of epoxide) followed by piperidine (1.3 eq).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting epoxide is consumed.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Dissolve the residue in dichloromethane (DCM).

    • Wash the organic layer with a small amount of saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-Boc protected product, which can be purified by chromatography if necessary.

  • Deprotection (if required):

    • Dissolve the crude or purified N-Boc intermediate in DCM.

    • Add an excess of trifluoroacetic acid (TFA) or 4M HCl in dioxane and stir at room temperature for 1-2 hours.

    • Concentrate under reduced pressure and purify the resulting salt or neutralize to obtain the free base.

Part 5: Troubleshooting Workflow

Use this decision tree to guide your troubleshooting process systematically.

Troubleshooting_Workflow start Problem: Low Yield or Impure Product check_tlc Analyze TLC/LC-MS of Crude Reaction start->check_tlc unreacted_sm Significant Unreacted Starting Material? check_tlc->unreacted_sm multiple_spots Multiple Product Spots (Same Mass)? check_tlc->multiple_spots baseline_streak Baseline Streaking / Decomposition? check_tlc->baseline_streak sol_purification Struggling with Purification? check_tlc->sol_purification unreacted_sm->multiple_spots No sol_reagents Solution: 1. Use fresh piperidine. 2. Verify epoxide purity. 3. Increase reaction time/temp. 4. Increase piperidine eq. (1.3x) unreacted_sm->sol_reagents Yes multiple_spots->baseline_streak No sol_regio Solution: 1. Lower reaction temperature. 2. Ensure neutral/basic pH. 3. Screen aprotic solvents. multiple_spots->sol_regio Yes sol_decomp Solution: 1. Lower reaction temperature. 2. Run under inert atmosphere. 3. Check for contaminants. baseline_streak->sol_decomp Yes baseline_streak->sol_purification No sol_pur_actions Solution: 1. Purify via salt crystallization. 2. Use amine-doped mobile phase. 3. Try alumina chromatography. sol_purification->sol_pur_actions Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Prajapati, R., et al. (n.d.). Proposed reaction mechanism of epoxide ring opening of propylene oxide with piperidine. ResearchGate. Available at: [Link]

  • Ohno, H. (2021). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications. Available at: [Link]

  • Canvas. (2021). Regioselective epoxide opening in trans-4,5-epoxy-2-phenylpiperidine. YouTube. Available at: [Link]

  • Mykhailiuk, P. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. Available at: [Link]

  • Ozerov, A. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Available at: [Link]

  • Di Mola, A., et al. (2012). Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers. ResearchGate. Available at: [Link]

  • Pelloux-Lanchar, E., et al. (2021). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. Available at: [Link]

  • Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Available at: [Link]

  • Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. Available at: [Link]

  • Chemspon Bio-Tech Co., Ltd. (2014). N-Boc-3-pyrrolidinone. Available at: [Link]

  • Organic Chemistry. (2021). 13.6 Ring Opening of Epoxides. YouTube. Available at: [Link]

  • Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. Available at: [Link]

  • Pelloux-Lanchar, E., et al. (2021). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Trans-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride. Available at: [Link]

Sources

Technical Support Center: Purification of 4-(1-Piperidinyl)-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(1-Piperidinyl)-3-pyrrolidinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting for common challenges encountered during the purification of this polar, bicyclic amino alcohol.

Introduction

4-(1-Piperidinyl)-3-pyrrolidinol is a heterocyclic compound containing both a tertiary amine (piperidine), a secondary amine (pyrrolidine), and a hydroxyl group. This combination of functionalities makes it a highly polar and basic molecule, which can present significant challenges during purification. Its basic nature can lead to strong interactions with acidic stationary phases like silica gel, while its high polarity can make it highly soluble in polar solvents, complicating recrystallization efforts.

This guide provides a systematic approach to purifying this compound, focusing on the underlying chemical principles to help you troubleshoot and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: My 4-(1-Piperidinyl)-3-pyrrolidinol is streaking badly on a standard silica gel TLC plate. What's happening and how can I fix it?

A1: Streaking is a classic sign of strong interaction between your basic amine and the acidic silanol groups on the surface of the silica gel. This leads to slow, uneven movement up the TLC plate. To resolve this, you need to suppress this acid-base interaction. Here are a few effective strategies:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. A common choice is triethylamine (TEA) at 0.5-2% (v/v). Ammonia, often used as a 7N solution in methanol, is also very effective. This competing base will neutralize the acidic sites on the silica, allowing your compound to move more freely.

  • Alternative Stationary Phase: Consider using a different stationary phase for your TLC. Basic or neutral alumina plates are excellent alternatives to silica for the chromatography of basic compounds.

  • Reversed-Phase TLC: If available, C18-functionalized reversed-phase TLC plates can be used with polar mobile phases (like methanol/water or acetonitrile/water mixtures), which are generally less prone to issues with basic compounds.

Q2: I'm struggling to find a suitable solvent for the recrystallization of 4-(1-Piperidinyl)-3-pyrrolidinol. What should I try?

A2: Due to its polar nature, this compound is likely soluble in many common polar solvents like methanol and ethanol, even at room temperature, which makes direct recrystallization challenging. Here are some approaches:

  • Mixed Solvent Systems: A two-solvent system is often the best approach. Dissolve your compound in a minimal amount of a hot "good" solvent (one in which it is very soluble, like methanol or ethanol). Then, slowly add a "bad" solvent (one in which it is poorly soluble, like diethyl ether, ethyl acetate, or acetone) until you observe persistent cloudiness. Gently heat to redissolve and then allow to cool slowly.

  • Consider Less Polar Alcohols: Isopropanol or n-butanol could be effective single solvents as they are less polar than methanol or ethanol.

  • Salt Formation: A highly effective method for purifying amines is to convert them to a salt, recrystallize the salt, and then convert it back to the free base if necessary. The dihydrochloride salt of 4-(1-piperidinyl)-3-pyrrolidinol is a known form and is likely more crystalline than the free base.[1][2][3] You can form the salt by treating a solution of the base with hydrochloric acid (e.g., HCl in isopropanol or diethyl ether). The resulting salt can then be recrystallized from solvent mixtures like ethanol/diethyl ether.

Q3: My compound appears to be decomposing on the silica gel column. Is this possible?

A3: While 4-(1-piperidinyl)-3-pyrrolidinol is generally stable, prolonged exposure to the acidic environment of silica gel can potentially lead to degradation, especially if the crude material is left on the column for an extended period. To mitigate this:

  • Deactivate the Silica: Pre-treat the silica gel by flushing the packed column with your mobile phase containing a basic modifier (e.g., 1% triethylamine in your eluent) before loading your sample.

  • Use an Alternative Stationary Phase: Switching to a less acidic stationary phase like alumina or an amine-functionalized silica gel can prevent on-column decomposition.[4]

  • Work Quickly: Do not let the compound sit on the column for longer than necessary.

Troubleshooting Purification Issues

Issue Potential Cause(s) Recommended Solution(s)
Poor Separation in Column Chromatography Inappropriate solvent system; Column overloading.Optimize Solvent System: Use TLC to find an eluent that gives your product an Rf of ~0.2-0.4. For this polar compound, start with a polar system like dichloromethane/methanol and add a basic modifier (e.g., 1% triethylamine or ammonia). Reduce Sample Load: The amount of crude material should be around 1-5% of the mass of the stationary phase.
Compound Won't Elute from the Column Compound is too polar for the solvent system; Irreversible adsorption to silica gel.Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent (e.g., methanol in a DCM/methanol system). Switch to a Different Stationary Phase: Use basic alumina or a reversed-phase C18 column.
Multiple Spots on TLC After Purification Incomplete separation; On-column decomposition; Contamination from solvent or glassware.Re-purify: If purity is not satisfactory, a second purification step (e.g., recrystallization after column chromatography) may be necessary. Check for Decomposition: Run a TLC of your starting material and the purified product side-by-side. If new spots appear, consider a less harsh purification method. Use High-Purity Solvents: Ensure all solvents and glassware are clean and dry.
Low Yield After Recrystallization Compound is too soluble in the chosen solvent; Too much solvent was used.Use a Mixed-Solvent System: This allows for finer control over solubility. Minimize Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve the compound. Cool Slowly: Allow the solution to cool to room temperature undisturbed before moving to an ice bath to maximize crystal formation.

Experimental Protocols

Protocol 1: Column Chromatography on Amine-Modified Silica Gel

This is often the most straightforward chromatographic method for basic amines as it avoids the need for basic additives in the mobile phase.

1. Stationary Phase: Amine-functionalized silica gel. 2. Mobile Phase Selection:

  • Use standard TLC plates to determine a suitable solvent system.
  • A good starting point is a gradient of ethyl acetate in hexanes. For this polar compound, you may need to start with a more polar system like dichloromethane/methanol.
  • Aim for an Rf value of 0.2-0.4 for the target compound. 3. Column Packing:
  • Prepare a slurry of the amine-functionalized silica gel in the initial, less polar mobile phase.
  • Pour the slurry into the column and allow it to pack under gentle pressure. 4. Sample Loading:
  • Dissolve the crude 4-(1-piperidinyl)-3-pyrrolidinol in a minimal amount of the mobile phase or dichloromethane.
  • Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. 5. Elution:
  • Begin elution with the initial mobile phase.
  • Gradually increase the polarity of the mobile phase as required to elute your compound.
  • Collect fractions and monitor by TLC. 6. Fraction Analysis and Work-up:
  • Combine the pure fractions.
  • Remove the solvent under reduced pressure.
Protocol 2: Recrystallization via Salt Formation

This method is particularly useful if the free base is an oil or difficult to crystallize.

1. Formation of the Hydrochloride Salt:

  • Dissolve the crude 4-(1-piperidinyl)-3-pyrrolidinol in a suitable solvent such as isopropanol or diethyl ether.
  • Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or acetyl chloride) dropwise with stirring.
  • Continue addition until the solution is acidic (test with pH paper).
  • The hydrochloride salt will likely precipitate. If not, you may need to reduce the volume of the solvent or add an anti-solvent. 2. Recrystallization of the Salt:
  • Collect the crude salt by filtration.
  • Perform solubility tests to find a suitable recrystallization solvent. A mixture of an alcohol (like ethanol or isopropanol) and an ether (like diethyl ether or MTBE) is a good starting point.
  • Dissolve the salt in a minimal amount of the hot alcohol.
  • Slowly add the ether until the solution becomes cloudy.
  • Heat gently to redissolve, then allow to cool slowly to room temperature, followed by cooling in an ice bath. 3. Isolation of the Pure Salt:
  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent mixture.
  • Dry the crystals under vacuum. 4. (Optional) Conversion back to the Free Base:
  • Dissolve the purified salt in water.
  • Basify the solution with a strong base (e.g., 2M NaOH) to pH > 12.
  • Extract the free base into an organic solvent like dichloromethane or ethyl acetate.
  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.

Visualization of Purification Workflow

Purification_Workflow cluster_start Initial State cluster_analysis Initial Analysis cluster_purification Purification Options cluster_column_options Chromatography Choices cluster_recryst_options Recrystallization Choices cluster_final Final Product & Analysis Crude_Product Crude 4-(1-Piperidinyl)-3-pyrrolidinol TLC_Analysis TLC Analysis (Silica + 1% TEA) Crude_Product->TLC_Analysis Assess purity & Rf Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple spots or streaking Recrystallization Recrystallization TLC_Analysis->Recrystallization Mainly one spot, solid crude Salt_Formation_Recrystallization Salt Formation & Recrystallization TLC_Analysis->Salt_Formation_Recrystallization Oily crude or difficult to crystallize Amine_Silica Amine-Silica Column (Hexane/EtOAc or DCM/MeOH) Column_Chromatography->Amine_Silica Preferred method Standard_Silica Standard Silica Column (DCM/MeOH + 1% TEA) Column_Chromatography->Standard_Silica Alternative Mixed_Solvent Mixed Solvent System (e.g., IPA/Ether) Recrystallization->Mixed_Solvent Single_Solvent Single Solvent (e.g., Isopropanol) Recrystallization->Single_Solvent Pure_Product Pure Product Salt_Formation_Recrystallization->Pure_Product After free-basing Amine_Silica->Pure_Product Standard_Silica->Pure_Product Mixed_Solvent->Pure_Product Single_Solvent->Pure_Product Purity_Check Purity Check (TLC, NMR, LC-MS) Pure_Product->Purity_Check

Caption: Decision workflow for the purification of 4-(1-Piperidinyl)-3-pyrrolidinol.

Physical Properties and Data

Property4-(1-Piperidinyl)piperidine (Analog)4-(1-Piperidinyl)-3-pyrrolidinol (Target - Estimated)Rationale for Estimation
Molecular Weight 154.25 g/mol [4][5]170.25 g/mol [6]Addition of an oxygen atom.
Appearance White to off-white crystalline powder[4]Likely a white to off-white solid, potentially hygroscopic.Similar heterocyclic amines are often solids. The hydroxyl group may increase hygroscopicity.
Melting Point 58 - 62 °C[4]Higher than the analog; likely > 70 °C.The hydroxyl group will introduce hydrogen bonding, increasing the energy required to break the crystal lattice.
Polarity PolarVery PolarThe addition of the hydroxyl group significantly increases the molecule's polarity and hydrogen bonding capability.
Solubility Soluble in polar organic solvents.Highly soluble in alcohols (methanol, ethanol), water. Lower solubility in less polar solvents like ethyl acetate, dichloromethane. Very low solubility in non-polar solvents like hexanes.The increased polarity will enhance solubility in protic and polar solvents.

References

  • Chem-Impex. 4-(1-pirrolidinil)piperidina. Available from: [Link]

  • PubChem. 4-(1-Pyrrolidinyl)piperidine. Available from: [Link]

  • Chemsrc. 4-(1-Piperidinyl)-3-pyrrolidinol. Available from: [Link]

  • PubChemLite. Trans-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride. Available from: [Link]

Sources

Technical Support Center: Purification of 4-(1-Piperidinyl)-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(1-Piperidinyl)-3-pyrrolidinol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this highly polar, difunctional intermediate. The unique structure of this molecule, featuring both a tertiary amine (piperidine) and a secondary amine plus a hydroxyl group (pyrrolidinol), presents specific challenges in removing impurities effectively while maximizing yield.

This document provides a structured approach to troubleshooting common purification issues, offering detailed protocols and the scientific rationale behind them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered during the purification of crude 4-(1-Piperidinyl)-3-pyrrolidinol.

Q1: What are the most probable impurities in my crude 4-(1-Piperidinyl)-3-pyrrolidinol?

A1: The impurity profile is highly dependent on the synthetic route. A common synthesis involves the reaction of a piperidine precursor with an epichlorohydrin derivative.[1][2] Potential impurities include:

  • Unreacted Starting Materials: Residual piperidine or pyrrolidinol precursors.

  • Reaction Byproducts: Di-addition products, regioisomers, or products from side reactions with the solvent. Reactions involving epichlorohydrin can sometimes yield rearranged allylic alcohol products.[2][3]

  • Residual Solvents: High-boiling point solvents like DMF or DMSO can be difficult to remove.

  • Inorganic Salts: Salts formed during pH adjustments or from reagents.

  • Water: The compound is hygroscopic and readily absorbs moisture. Karl Fischer titration is the recommended method for accurate water content determination.[4]

Q2: My crude product is a sticky, dark oil. How can I get it to solidify?

A2: Oiling out is common for polar compounds that have residual impurities depressing the melting point.[5]

  • Initial Cleanup: First, attempt a simple acid-base workup to remove non-basic organic impurities and inorganic salts.[6][7] Dissolve the crude oil in a suitable organic solvent (e.g., dichloromethane) and wash with a mild aqueous base (like sodium bicarbonate solution) followed by brine.

  • Solvent Removal: Ensure all solvents are thoroughly removed under high vacuum, possibly with gentle heating. Co-evaporation with a solvent like toluene can help remove traces of high-boiling point impurities (azeotropic removal).[8]

  • Inducing Crystallization: If the product is still an oil, try dissolving it in a minimal amount of a hot solvent in which it has moderate solubility (e.g., isopropanol, acetone) and then slowly cool it. Scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[5][9]

Q3: Standard silica gel chromatography is giving me severe tailing and poor recovery. What is happening?

A3: This is a classic problem when purifying basic amines on standard silica gel.[10][11] Silica gel has acidic silanol groups (Si-OH) on its surface, which strongly and often irreversibly bind to basic compounds like your diamine. This interaction leads to significant product loss on the column and broad, tailing peaks.[10]

Q4: How can I improve my chromatographic separation?

A4: You have several options to counteract the acidity of silica gel:

  • Use a Mobile Phase Modifier: Add a small amount of a volatile base like triethylamine (TEA) or ammonium hydroxide (0.5-2% v/v) to your mobile phase (e.g., dichloromethane/methanol).[11] The modifier will neutralize the acidic sites on the silica, allowing your compound to elute properly.

  • Switch the Stationary Phase: For basic compounds, using a different stationary phase is often the best solution.[10][12]

    • Amine-functionalized Silica (NH2-Silica): This is an excellent choice as the surface is slightly basic, which repels basic compounds and prevents strong adsorption, leading to sharper peaks.[11]

    • Alumina (Basic or Neutral): Alumina is another alternative to silica for purifying amines.[12]

    • Reversed-Phase (C18) Chromatography: If your compound and impurities have sufficient differences in hydrophobicity, reversed-phase flash chromatography can be very effective. Using a mobile phase with a high pH (e.g., water/acetonitrile with ammonium hydroxide) will keep the amines neutral and improve retention and separation.[10][13]

Part 2: Troubleshooting Guides

This section provides in-depth solutions to specific experimental failures.

Guide 1: Failure to Achieve Purity >98% by HPLC

Problem: After purification by column chromatography, your final product shows multiple small, persistent impurities in the HPLC analysis.

G start Purity < 98% by HPLC q1 Are impurities more or less polar than the product? start->q1 more_polar Impurities are MORE POLAR (Earlier eluting in RP-HPLC) q1->more_polar More Polar less_polar Impurities are LESS POLAR (Later eluting in RP-HPLC) q1->less_polar Less Polar sol_more_polar1 Perform Acid-Base Extraction: Dissolve in DCM/EtOAc, wash with dilute HCl. Product moves to aqueous layer. more_polar->sol_more_polar1 sol_less_polar1 Recrystallization: Choose a solvent system where impurities are more soluble. less_polar->sol_less_polar1 sol_less_polar2 Optimize Chromatography: Switch to a different stationary phase (e.g., NH2-silica or Alumina). Or use a shallower gradient. less_polar->sol_less_polar2 sol_more_polar2 Back-extract: Basify aqueous layer (NaOH) to pH > 12. Extract product back into organic solvent. sol_more_polar1->sol_more_polar2 end Re-analyze by HPLC sol_more_polar2->end sol_less_polar1->end sol_less_polar2->end

Caption: Decision workflow for tackling persistent HPLC impurities.

Detailed Explanation:

  • More Polar Impurities: These often consist of starting materials or salts. An acid-base extraction is highly effective here.[6] By dissolving your crude product in an organic solvent and washing with aqueous acid (e.g., 1M HCl), your basic product will become protonated (a salt) and move into the aqueous layer, leaving less basic and neutral impurities behind in the organic layer.[7] You then isolate the aqueous layer, basify it (e.g., with NaOH) to deprotonate your product, and extract it back into an organic solvent.

  • Less Polar Impurities: These are typically byproducts from the reaction (e.g., over-alkylation products).

    • Recrystallization: This is the preferred method if applicable. The goal is to find a solvent where your product is soluble when hot but sparingly soluble when cold, while the impurity remains in the cold solvent (mother liquor).[14][15]

    • Chromatography Optimization: If recrystallization fails, refining your chromatography is necessary. A shallower solvent gradient can improve resolution. Switching to a different stationary phase like NH2-silica or alumina can alter selectivity and may resolve the impurity from your product.[10][11]

Guide 2: Product Fails to Crystallize

Problem: After purification, the product remains a clear, viscous oil, even after complete solvent removal and when HPLC indicates high purity.

Possible Causes & Solutions:

Cause Scientific Rationale Recommended Action
Residual Water/Solvent Trapped solvent or water molecules can disrupt the crystal lattice formation, acting as an impurity.Dry the sample extensively under high vacuum (e.g., <1 Torr) with gentle warming (30-40°C). Perform a Karl Fischer titration to quantify residual water.[4]
Polymorphism/Amorphous Solid The compound may exist in multiple crystalline forms (polymorphs) or as a non-crystalline (amorphous) solid.Try different crystallization solvents or solvent pairs (e.g., isopropanol/heptane, acetone/ether).[14] Use techniques to induce crystallization: slow evaporation, cooling, or scratching the flask.[9]
Formation of a Salt If the purification involved acidic conditions (e.g., chromatography on unmodified silica) that were not fully neutralized, the product might exist as a salt (e.g., silicate), which may not crystallize easily.Ensure the final workup step involves a basic wash. If a salt is suspected, dissolve the oil in water, basify to pH > 12 with NaOH, and re-extract into an organic solvent.
Racemic Mixture vs. Enantiomer The crude product may be a mix of stereoisomers. Racemates can sometimes have very different physical properties, including being oils while single enantiomers are solids.This is inherent to the synthesis. If a single stereoisomer is required, chiral separation (e.g., via chiral HPLC or diastereomeric salt formation) would be necessary.

Part 3: Detailed Experimental Protocols

Protocol 1: Optimized Flash Chromatography on Amine-Functionalized Silica

This protocol is designed to overcome the challenges of purifying basic amines on standard silica.

G cluster_prep Preparation cluster_run Execution cluster_post Post-Run prep1 1. Sample Prep: Dissolve crude oil in minimal DCM. Adsorb onto a small amount of NH2-silica (dry loading). prep2 2. Column Packing: Wet pack a TELOS Flash NH2 column (or equivalent) with the initial mobile phase (e.g., 100% DCM). prep1->prep2 run1 3. Equilibration: Equilibrate the column with 3-5 column volumes (CV) of the initial mobile phase. prep2->run1 run2 4. Loading: Load the dry-loaded sample onto the top of the column. run1->run2 run3 5. Elution: Run a gradient elution. Start: 100% Dichloromethane (DCM). Gradient: 0% to 15% Methanol (MeOH) in DCM over 10-15 CV. run2->run3 post1 6. Monitoring: Monitor fractions by TLC (stain with KMnO4 or ninhydrin) or UV if applicable. run3->post1 post2 7. Collection & Evaporation: Combine pure fractions and remove solvent under reduced pressure. post1->post2

Caption: Workflow for flash chromatography using an NH2-silica column.

Step-by-Step Methodology:

  • Solvent System Selection: On an NH2-functionalized TLC plate, develop a solvent system that provides a target compound Rf of 0.2-0.3.[11] A good starting point is a gradient of Methanol in Dichloromethane.

  • Sample Preparation (Dry Loading): Dissolve your crude material (1 g) in a minimal amount of dichloromethane. Add 2-3 g of NH2-silica gel and mix until a free-flowing powder is obtained. Gently remove the solvent under reduced pressure. This prevents overloading the column with a strong solvent.

  • Column Packing and Equilibration: Select an appropriately sized amine-functionalized flash column. Equilibrate the column with at least 3-5 column volumes of your starting mobile phase (e.g., 100% Dichloromethane).

  • Elution: Load your dry sample onto the column. Begin elution with the starting mobile phase and gradually increase the polarity by introducing methanol. A typical gradient might be 0-15% MeOH in DCM over 15 column volumes.

  • Fraction Collection: Collect fractions and analyze them by TLC. Since the compound may not be UV-active, use a chemical stain like potassium permanganate (KMnO₄) or ninhydrin for visualization.

  • Work-up: Combine the pure fractions and concentrate them using a rotary evaporator to yield the purified product.

Protocol 2: Purification via Acid-Base Extraction

This protocol is ideal for removing neutral or acidic impurities from your basic product.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product (e.g., 5 g) in an organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (100 mL).

  • Acidic Wash: Transfer the solution to a separatory funnel. Add 50 mL of 1M Hydrochloric Acid (HCl) and shake vigorously. Allow the layers to separate. Your product, now protonated, will move to the top aqueous layer.[16]

  • Separation: Drain and save the bottom organic layer (which contains neutral/acidic impurities). Keep the aqueous layer in the funnel.

  • Repeat (Optional): Wash the aqueous layer again with 50 mL of fresh DCM to remove any remaining organic impurities. Discard the organic layer.

  • Basification: Drain the acidic aqueous layer into a clean flask. Cool the flask in an ice bath. Slowly add 5M Sodium Hydroxide (NaOH) solution with stirring until the pH is >12 (check with pH paper). Your product will deprotonate and may precipitate or form an oil.

  • Back-Extraction: Return the basic aqueous solution to the separatory funnel. Extract the product back into an organic solvent by adding 75 mL of DCM and shaking. Drain the organic layer. Repeat the extraction on the aqueous layer twice more with 50 mL portions of DCM.

  • Final Wash & Drying: Combine all organic extracts. Wash with 50 mL of brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

Part 4: Purity Assessment

Reliable analytical methods are crucial for confirming the success of your purification. The quality of your intermediate directly impacts the quality of the final Active Pharmaceutical Ingredient (API).[17]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.

    • Method: A reversed-phase C18 column is typically used. A mobile phase of water and acetonitrile containing a modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid will give sharp peaks for amine-containing compounds.

    • Detection: Use a Diode Array Detector (DAD) to check for impurities at different wavelengths or an Evaporative Light Scattering Detector (ELSD) if the compound lacks a chromophore.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can help identify impurities if their signals are resolved from the product's signals.[4]

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique is invaluable for identifying the mass of the main component and any impurities, providing clues to their structures.[17]

References

  • How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech. (2024). Novasol Biotech. [Link]

  • Analytical Method Development for Intermediate Purity & Impurities. (2026). Tianming Pharmaceuticals. [Link]

  • Successful Flash Chromatography - King Group. (n.d.). King Group. [Link]

  • Recrystallization I. (n.d.). University of Wisconsin-Madison. [Link]

  • Acid–base extraction. (n.d.). In Wikipedia. [Link]

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]

  • What is an Acid and Base Extraction? (n.d.). Confluence - Engineering Ideas Clinic. [Link]

  • Recrystallization. (n.d.). University of California, Irvine. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Amine workup. (2022). Reddit. [Link]

  • Application Of Acid Base Extraction In Organic Chemistry. (n.d.). Online Plants. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]

  • Recrystallization. (n.d.). California State University, Long Beach. [Link]

  • Experiment 2: Recrystallization. (n.d.). University of Toronto. [Link]

  • Recrystallization. (n.d.). Wired Chemist. [Link]

  • Flash Chromatography Separation of Basic Organic Compounds without Modifier. (2012). Kinesis. [Link]

  • Protein purification troubleshooting guide. (n.d.). Dutscher. [Link]

  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. (2013). The Suss-Protocols. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Auliwahyu. [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR.org. [Link]

  • Flash column of very polar amine without access to reverse phase silica? (2017). Reddit. [Link]

  • PURITY AND IMPURITY ANALYSIS. (n.d.). Agilent. [Link]

  • Process for making quaternary amines of epichlorohydrin. (1978).
  • How to remove excess starting material Pyrenecarboxyaldehyde? (2020). ResearchGate. [Link]

  • Trouble Shooting Guide for Industrial Membrane Cleaning. (n.d.). PWT Chemicals. [Link]

  • Process for the purification of an aminoalcohol. (1999).
  • Anomalous Reaction of Epichlorohydrin with Trimethylamine. (n.d.). Scribd. [Link]

  • 4-(1-Pyrrolidinyl)piperidine. (n.d.). PubChem. [Link]

  • Trans-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride. (n.d.). PubChem. [Link]

  • What is the best way to purify a crude reaction mixture that auto-crystallizes? (2023). Biotage. [Link]

  • Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. (2020). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.). International Journal of ChemTech Research. [Link]

  • Remove Sticky Reagents. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Reaction of Aromatic Amines with Epihalohydrins. (n.d.). UNI ScholarWorks. [Link]

  • Method for removing unreacted electrophiles from a reaction mixture. (1997).
  • Direct N-alkylation of unprotected amino acids with alcohols. (2017). PMC. [Link]

  • Epichlorohydrin-impurities. (n.d.). Pharmaffiliates. [Link]

  • Reaction Work-Ups. (2021). Chemistry LibreTexts. [Link]

  • Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. (2014). ResearchGate. [Link]

  • 4-(1-Piperidinyl)-3-pyrrolidinol. (n.d.). Chemsrc. [Link]

  • Purification of strong polar and basic compounds. (2021). Reddit. [Link]

  • Piperidin-4-one: the potential pharmacophore. (2012). PubMed. [Link]

  • Anomalous Reaction of Epichlorohydrin with Trimethylamine. (n.d.). Datapdf. [Link]

  • Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. (2019). Organic & Biomolecular Chemistry. [Link]

  • 4-(1-pirrolidinil)piperidina. (n.d.). Chem-Impex. [Link]

Sources

Technical Support Center: Recrystallization of 4-(1-Piperidinyl)-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for process chemists and pharmaceutical researchers. It addresses the purification of 4-(1-Piperidinyl)-3-pyrrolidinol , a diamine intermediate often prone to "oiling out" and stereochemical complexity due to its two chiral centers.[1]

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Optimization of Crystallization & Impurity Rejection

Introduction: The Challenge of Aminopyrrolidinols

You are likely working with 4-(1-Piperidinyl)-3-pyrrolidinol (CAS: 1274875-57-8 or similar stereoisomers).[1] This molecule presents a classic process chemistry triad of challenges:

  • High Polarity/Basicity: The presence of both piperidine and pyrrolidine rings creates high solubility in alcohols/water but poor behavior in non-polars.

  • Conformational Flexibility: The 3,4-substitution pattern on the pyrrolidine ring often leads to low melting points or "oiling out" rather than discrete crystal formation.

  • Stereoisomerism: You are likely targeting the trans-isomer, but the synthetic route (often via epoxide opening) generates cis-impurities that must be rejected.[1]

This guide moves beyond standard textbook advice, focusing on the specific intermolecular forces at play in this diamine system.

Part 1: Solvent Selection & Phase Behavior

Q: My product is "oiling out" upon cooling instead of crystallizing. How do I fix this?

A: Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs because the melting point of your solvated amine is lower than the temperature at which the solution becomes saturated.[1] This is common with 4-(1-Piperidinyl)-3-pyrrolidinol due to its hydrogen-bonding capability (OH group) competing with solvent interactions.[1]

Troubleshooting Protocol: Do not simply cool the mixture further; this increases viscosity and locks the oil state.

  • Switch to a Hybrid Solvent System: Pure alcohols (MeOH, EtOH) often solubilize the impurities too well, while pure non-polars (Heptane) cause immediate oiling. You need a "Push-Pull" system.[1]

    • Recommendation: Use Isopropyl Acetate (IPAc) or Ethyl Acetate (EtOAc) as the primary solvent, with n-Heptane as the antisolvent.[1]

  • The "Cloud Point" Method:

    • Dissolve the crude oil in minimal hot EtOAc (50–60°C).

    • Add warm n-Heptane dropwise until a faint, persistent turbidity (cloud point) appears.[1]

    • Crucial Step: Add a seed crystal immediately at this point. Do not cool yet. Hold temperature for 30 minutes to allow nucleation sites to mature.

  • Salt Formation Option: If the free base persists as an oil, the lattice energy is likely too low. Convert to the Dihydrochloride (2HCl) or Oxalate salt. The ionic lattice significantly raises the melting point, bypassing LLPS.

    • Solvent for Salt: Methanol/IPA (1:4 ratio).

Solvent Screening Matrix (Free Base)
Solvent ClassRepresentativeOutcome for AminopyrrolidinolsOptimization Note
Alcohols Isopropanol (IPA)High SolubilityGood for salts; too soluble for free base.[1]
Esters Ethyl AcetateIdeal Primary Balances polarity; allows H-bonding.[1]
Ethers MTBEModerateGood antisolvent, but can trap peroxides.
Hydrocarbons n-HeptaneIdeal Antisolvent Induces precipitation; use carefully to avoid oiling.[1]
Chlorinated DCMPoorToo soluble; difficult to crystallize from.

Part 2: Impurity Rejection & Stereocontrol

Q: I see a persistent impurity at RRT 0.95 (likely the cis-diastereomer). Recrystallization isn't removing it.[1]

A: Diastereomers have different lattice energies. If the cis-isomer is co-crystallizing, your supersaturation is likely too high (cooling too fast), trapping the impurity in the growing crystal lattice.[1]

The "Digestion" Protocol:

  • Slurry Ripening: Instead of a full dissolve-and-cool cycle, perform a high-temperature slurry.

    • Suspend the solid in EtOAc/Heptane (1:2) at 50°C.

    • Stir for 4–6 hours.

    • Mechanism: Ostwald Ripening. The thermodynamically less stable crystals (often the impurity-rich or wrong diastereomer) will dissolve and redeposit onto the more stable trans-crystals.[1]

  • Thermodynamic Control:

    • Slow the cooling ramp.[2] Use 5°C/hour .

    • Rapid cooling favors kinetic products (inclusion of impurities). Slow cooling favors thermodynamic purity.

Part 3: Visualization of Optimization Workflow

The following logic flow illustrates the decision process when handling the crude reaction mixture.

Recrystallization_Logic Start Crude 4-(1-Piperidinyl)-3-pyrrolidinol Solubility_Test Solubility Test (EtOAc @ 60°C) Start->Solubility_Test Dissolves Fully Dissolved? Solubility_Test->Dissolves Cooling Cool to 20°C (5°C/hr) Dissolves->Cooling Yes Remedy_Salt Switch to Salt Formation (HCl or Oxalate in MeOH/IPA) Dissolves->Remedy_Salt No (Insoluble) Result_Check Result? Cooling->Result_Check Oiling_Out Oiling Out (LLPS) Result_Check->Oiling_Out Liquid drops Crystals Crystalline Solid Result_Check->Crystals Precipitate Remedy_Oil Re-heat -> Add Seed -> Add Heptane (Antisolvent) slowly Oiling_Out->Remedy_Oil Purity_Check Check HPLC Purity Crystals->Purity_Check Remedy_Oil->Cooling Remedy_Oil->Remedy_Salt Fails twice Success Isolate & Dry (Vacuum < 40°C) Purity_Check->Success >98% Slurry Slurry Ripening (EtOAc/Heptane @ 50°C) Purity_Check->Slurry <98% (Diastereomers) Slurry->Purity_Check

Caption: Decision tree for handling phase separation and impurity issues during the purification of aminopyrrolidinols.

Part 4: Standard Operating Procedure (SOP)

Protocol: Recrystallization of Trans-4-(1-Piperidinyl)-3-pyrrolidinol (Free Base)

Objective: Upgrade purity from 90% to >98% and remove cis-isomer.

  • Dissolution:

    • Charge 10.0 g of crude solid into a 100 mL reactor.

    • Add 30 mL Ethyl Acetate .

    • Heat to 60°C. If undissolved, add EtOAc in 2 mL increments until clear.

  • Nucleation (Critical Step):

    • Cool slowly to 45°C.

    • Add 0.1% w/w seed crystals of pure product.

    • Wait: Stir at 45°C for 30 minutes. Ensure seeds do not dissolve.

  • Antisolvent Addition:

    • Begin adding n-Heptane (15 mL) via syringe pump or dropping funnel over 1 hour.[1]

    • Maintain temperature at 45°C during addition.

  • Cooling Crystallization:

    • Cool the slurry to 0–5°C over 4 hours (Linear ramp: ~10°C/hr).

    • Hold at 0°C for 2 hours to maximize yield.

  • Isolation:

    • Filter under nitrogen (product may be hygroscopic).

    • Wash cake with cold Heptane/EtOAc (2:1).

    • Dry in a vacuum oven at 40°C for 12 hours.

References

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for the Pharmaceutical Industry. Academic Press. (Chapter 8: Crystallization and Purification).

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1] (Discusses "Oiling Out" and Metastable Zones). [1]

  • PubChem. (n.d.).[3][4] Compound Summary: 4-(1-Piperidinyl)-3-pyrrolidinol.[1] National Library of Medicine. [1]

  • Tung, H. H., et al. (2009).[1] Crystallization of Organic Compounds: An Industrial Perspective. Wiley.[4] (Techniques for diastereomer separation via slurry ripening). [1]

Sources

resolving solubility issues with 4-(1-Piperidinyl)-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Optimization & Handling Guide[1][2][3]

Product Class: Heterocyclic Diamine / Amino-Alcohol Primary Application: Pharmaceutical Intermediate, Ligand Synthesis Chemical Nature: Amphiphilic, Hygroscopic Base[1][2]

The Solubility Matrix: Physicochemical Profile

Senior Scientist Note: 4-(1-Piperidinyl)-3-pyrrolidinol presents a classic "solubility paradox" common to diamine alcohols. While theoretically polar, the lipophilic piperidine ring combined with the hydrogen-bonding hydroxyl group often leads to intermolecular aggregation (oiling out) rather than clean dissolution, particularly in neutral aqueous media.[2]

Predicted Solubility Data

Data derived from functional group analysis and analogous pyrrolidinyl-piperidine scaffolds.[1][2][3]

Solvent SystemSolubility RatingStateUsage Recommendation
0.1 M HCl / 1% Acetic Acid Excellent (>50 mg/mL)Clear SolutionRecommended for aqueous stock preparation.[1][2][3]
Methanol / Ethanol Good (>20 mg/mL)Clear SolutionIdeal for transfer and intermediate synthesis.[2][3]
DMSO Excellent (>100 mg/mL)Clear SolutionBest for biological assay stocks (frozen storage).[2][3]
Dichloromethane (DCM) Moderate Solution/SuspensionGood for extraction; may require MeOH cosolvent.[2][3]
PBS (pH 7.4) Poor / Variable Turbid / PrecipitateAvoid as direct solvent.[2][3] Requires pH adjustment or cosolvent.[2][3]
Diethyl Ether / Hexanes Insoluble Gum / OilUsed for precipitation/washing (antisolvent).[2][3]

Troubleshooting Workflows

Scenario A: "My compound precipitates or oils out when added to aqueous buffer (pH 7.4)."

Root Cause: At neutral pH (7.4), the secondary amine (pyrrolidine) and tertiary amine (piperidine) may exist in equilibrium with their free-base forms.[2][3] The free base is significantly less polar than the salt form, leading to aggregation driven by the lipophilic piperidine ring.

The Fix: The "Acid-First" Protocol Do not attempt to dissolve the solid directly in PBS.

  • Weigh the target amount of 4-(1-Piperidinyl)-3-pyrrolidinol.

  • Dissolve in a minimal volume of 0.1 M HCl or 10% Acetic Acid (approx. 2-3 equivalents relative to the amine).

    • Mechanism:[1][2][3][4] This forces protonation of both nitrogen centers, breaking intermolecular H-bonds and maximizing hydration energy.[2][3]

  • Dilute slowly with your target buffer (e.g., PBS) to the final volume.[2][3]

  • Check pH: If the pH drops too low for your assay, back-titrate carefully with dilute NaOH, but do not exceed pH 8.0.

Scenario B: "The compound is a sticky gum/oil and won't crystallize during synthesis."[3]

Root Cause: Amino-alcohols are notorious for forming "supramolecular oils" due to strong internal hydrogen bonding preventing crystal lattice formation.[1][2][3] Hygroscopicity (absorbing water from air) exacerbates this.[2][3]

The Fix: Trituration & Salt Formation

  • Drying: Ensure the oil is dried under high vacuum (<2 mbar) for 12 hours to remove trace solvents/water.[2][3]

  • Antisolvent Trituration: Dissolve the gum in a minimal amount of DCM (1 mL/g).[2][3] Add cold Diethyl Ether or Hexane (10 mL/g) dropwise with vigorous stirring.

    • Result: The gum should harden into a scratchable solid.[3]

  • Salt Conversion (Ultimate Fix): If the free base remains an oil, convert it to the dihydrochloride salt .[3]

    • Dissolve in MeOH.

    • Add 2.2 equivalents of HCl (in dioxane or ether).[2][3]

    • Evaporate solvent; the salt form is almost invariably a stable, water-soluble solid.[2][3]

Scenario C: "Inconsistent retention times or peak tailing in HPLC/LC-MS."

Root Cause: The basic nitrogen atoms interact with silanol groups on standard C18 columns, causing peak tailing.[3]

The Fix: Mobile Phase Modifier

  • Mandatory: Use 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in both water and acetonitrile mobile phases.[2][3]

  • Column Choice: Use a "Base-Deactivated" column or a high-pH stable column (e.g., C18 with hybrid silica) if running at basic pH is absolutely necessary.[1][2][3]

Decision Tree: Solvent Selection

Use this logic flow to select the correct solvent system for your specific application.

SolventStrategy Start Start: 4-(1-Piperidinyl)-3-pyrrolidinol AppType What is your application? Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay ChemSynth Chemical Synthesis (Reaction/Workup) AppType->ChemSynth Analysis Analytical (LCMS/NMR) AppType->Analysis DMSOStock Make 100mM Stock in DMSO BioAssay->DMSOStock PolarityCheck Is reaction polar? ChemSynth->PolarityCheck AcidMod Use Acidic Modifier (0.1% Formic/TFA) Analysis->AcidMod Dilute Dilute into Media (Keep DMSO <1%) DMSOStock->Dilute UseMeOH Use Methanol or DMF PolarityCheck->UseMeOH Yes UseDCM Use DCM + 5% MeOH PolarityCheck->UseDCM No

Figure 1: Solvent selection decision matrix based on experimental intent.[1][2][3] Note the critical requirement for acidic modifiers in analytical applications.

Frequently Asked Questions (FAQ)

Q1: Can I sonicate this compound to improve solubility? A: Yes, but with caution. Brief sonication (1-2 mins) in a water bath is acceptable.[1] However, extended sonication can heat the solvent, potentially degrading the compound if it is thermally sensitive (though this scaffold is generally stable up to 60°C). Warning: If the solution turns cloudy upon cooling after sonication, you have exceeded the saturation limit; add more solvent.

Q2: Why does my NMR spectrum look broad in CDCl3? A: This is due to proton exchange on the hydroxyl (-OH) and amine (-NH) groups, and potential aggregation in non-polar solvents.[1][2][3]

  • Solution: Switch to DMSO-d6 or Methanol-d4 .[1][2][3] These polar solvents break up aggregates and usually yield sharp, well-defined peaks.[1][2][3] If using CDCl3 is mandatory, add a drop of D2O to wash out exchangeable protons.[3]

Q3: Is the compound light sensitive? A: While the core scaffold is not inherently photo-labile, amines can oxidize over time to form N-oxides, which often appear yellow/brown.[1][2][3] Store the solid in the dark at -20°C, preferably under argon or nitrogen, to prevent oxidative degradation.

Q4: I need to remove the solvent, but it bumps violently on the rotovap. A: Amino-alcohols often trap solvent.[2]

  • Solution: Use a larger flask (fill only <20%) and increase the rotation speed. Alternatively, add a small amount of toluene (azeotrope) to help carry off the solvent more gently.

References & Grounding

  • PubChem Compound Summary. 4-(1-Pyrrolidinyl)piperidine derivatives and analogues.[1][2][3] National Library of Medicine.[2][3] Available at: [Link] (Accessed 2024).[2][3]

  • Lipinski, C. A. (2000).[2][3] "Drug-like properties and the causes of poor solubility and poor permeability."[2][3] Journal of Pharmacological and Toxicological Methods. (General principles of solubility applied to logP/pKa analysis).

Sources

minimizing side reactions in 4-(1-Piperidinyl)-3-pyrrolidinol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of 4-(1-Piperidinyl)-3-pyrrolidinol , a critical intermediate in the development of histamine H3 receptor antagonists and various antimicrobial agents. The synthesis typically proceeds via the nucleophilic ring-opening of N-protected-3,4-epoxypyrrolidine by piperidine .

While the reaction appears straightforward, scaling this process often introduces side reactions such as epoxide hydrolysis (diol formation), polymerization, and incomplete conversion due to steric strain. This guide provides an optimized protocol and troubleshooting framework to minimize these issues.

Part 1: Technical Support & Troubleshooting (FAQ)

Q1: I am observing significant formation of the 3,4-diol byproduct. How do I prevent this?

Cause: This is a classic competition between the amine (piperidine) and water for the epoxide electrophile. Even trace moisture in the solvent or hygroscopic starting materials can lead to hydrolysis, forming the diol impurity. Solution:

  • Solvent Choice: Switch to anhydrous Acetonitrile (MeCN) or Toluene . Avoid lower alcohols (MeOH, EtOH) if you suspect they are wet, although they are common solvents for this reaction.

  • Reagent Quality: Distill piperidine over KOH pellets prior to use to remove water and carbonate impurities.

  • Concentration: Increase the concentration of piperidine. A high local concentration of the amine favors the amination pathway over hydrolysis. Use 3–5 equivalents of piperidine.

Q2: The reaction stalls at 60-70% conversion. Should I increase the temperature?

Cause: Steric hindrance in the transition state can slow the reaction. However, excessive heat (>100°C) promotes the polymerization of the epoxide or degradation of the protecting group (e.g., Boc removal). Solution:

  • Catalysis: Do not just raise the temperature. Add a mild Lewis acid catalyst. Lithium Perchlorate (

    
    )  (1.0 equiv in MeCN) is highly effective. The 
    
    
    
    ion coordinates to the epoxide oxygen, increasing its electrophilicity and facilitating attack by the amine under milder conditions.
  • Alternative: Use Calcium Triflate (

    
    )  as a greener, highly efficient alternative to activate the epoxide.
    
Q3: I am seeing "cis" isomers in my product. I need the "trans" isomer.

Cause: The reaction should be stereospecific (


), yielding the trans-amino alcohol. The presence of cis-isomers suggests an 

-like mechanism, likely caused by highly acidic conditions or carbocation stabilization, allowing bond rotation before nucleophilic attack. Solution:
  • pH Control: Ensure the reaction remains basic. The amine itself usually buffers this, but avoid strong acid catalysts.

  • Solvent Polarity: Avoid highly ionizing solvents if you suspect

    
     pathways. Stick to aprotic solvents like THF or MeCN.
    
Q4: My product is colored and contains oligomers.

Cause: Epoxide polymerization initiated by tertiary amine products or impurities. Solution:

  • Stoichiometry: Ensure piperidine is in excess. The primary reaction (amine + epoxide) is faster than the oligomerization if the amine concentration is high.

  • Quenching: Do not let the reaction sit at high temperature after completion. Monitor via TLC/LCMS and quench immediately upon consumption of the epoxide.

Part 2: Optimized Experimental Protocol

Objective: Synthesis of trans-1-Benzyl-4-(1-piperidinyl)-3-pyrrolidinol. Scale: 10 mmol basis.

Materials
  • Substrate: 1-Benzyl-3,4-epoxypyrrolidine (1.75 g, 10 mmol).

  • Nucleophile: Piperidine (2.55 g, 30 mmol, 3.0 equiv).

  • Catalyst: Lithium Perchlorate (

    
    ) (1.06 g, 10 mmol) [Optional but recommended for speed].
    
  • Solvent: Anhydrous Acetonitrile (20 mL).

Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Add 1-Benzyl-3,4-epoxypyrrolidine and anhydrous Acetonitrile. Stir until fully dissolved.

  • Activation (Optional): Add

    
     in one portion. Stir at room temperature for 10 minutes to allow coordination.
    
  • Addition: Add Piperidine dropwise via syringe over 5 minutes.

    • Note: The reaction is exothermic. If working at >50g scale, use an ice bath during addition.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Monitoring: Check TLC (SiO2, 10% MeOH/DCM). The epoxide spot (

      
      ) should disappear; the product spot (
      
      
      
      ) will appear.
  • Work-up:

    • Cool to room temperature.

    • Dilute with Water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine (20 mL).

    • Dry over Sodium Sulfate (

      
      ), filter, and concentrate in vacuo.
      
  • Purification: The crude oil is often pure enough (>95%). If necessary, purify via flash column chromatography (DCM:MeOH:NH4OH, 90:9:1).

Quantitative Comparison of Conditions
Reaction ConditionTimeYieldSide Products
Ethanol, Reflux (No Catalyst) 12-18 h75-80%5-10% Diol (Solvolysis)
Water, 80°C (Neat/Suspension) 2-4 h85%5-8% Diol
MeCN,

, 60°C (Optimized)
4-6 h 92-95% <2%

Part 3: Visualizations

Figure 1: Reaction Mechanism & Stereochemistry

This diagram illustrates the


-assisted 

opening of the epoxide, highlighting the origin of the trans-stereochemistry and the prevention of the cis-impurity.

ReactionMechanism cluster_0 Activation cluster_1 Nucleophilic Attack (SN2) cluster_2 Product Formation Epoxide N-Benzyl-3,4-epoxypyrrolidine Complex Activated Complex (Epoxide-Li+) Epoxide->Complex Coordination Li Li+ Catalyst Li->Complex TS Transition State (Backside Attack) Complex->TS Piperidine Piperidine (Nucleophile) Piperidine->TS Attacks C3/C4 Product trans-4-(1-Piperidinyl)-3-pyrrolidinol TS->Product Inversion of Config.

Caption: Lithium-catalyzed regioselective ring opening ensuring trans-stereochemistry.

Figure 2: Process Workflow for Impurity Minimization

A logic flow for decision-making during the synthesis to ensure high purity.

Workflow Start Start Synthesis CheckWater Check Water Content (Solvents/Reagents) Start->CheckWater Dry Dry Solvents/Distill Amine CheckWater->Dry Wet Reaction Perform Reaction (MeCN, LiClO4, 60°C) CheckWater->Reaction Dry Dry->Reaction Monitor Monitor TLC/LCMS (>95% Conversion?) Reaction->Monitor AddCat Add more Catalyst or Time Monitor->AddCat No Quench Cool & Aqueous Workup Monitor->Quench Yes AddCat->Reaction Purify Flash Chromatography (If Purity <95%) Quench->Purify Final Final Product (trans-isomer) Purify->Final

Caption: Decision tree for maximizing yield and purity during scale-up.

References

  • Regioselective Aminolysis of Epoxides

    • Title: Highly Regioselective 5-endo-tet Cyclization of 3,4-Epoxy Amines into 3-Hydroxypyrrolidines Catalyzed by La(OTf)3.[1][2]

    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link]

  • General Epoxide Opening Protocols

    • Title: Epoxide Syntheses and Ring-Opening Reactions in Drug Development.
    • Source: MDPI Molecules.
    • URL:[Link]

  • Metal Triflates in Aminolysis: Title: Metal Triflates Catalyzed Regio- and Stereoselective Aminolysis of Epoxides. Source: Thieme Connect (Synlett).
  • Synthesis of Piperidinyl-Pyrrolidines (Patent)

Sources

Technical Support Center: Stability & Handling of 4-(1-Piperidinyl)-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

You are likely working with 4-(1-Piperidinyl)-3-pyrrolidinol as a high-value intermediate for pharmaceutical synthesis (often in antihistamine or analgesic scaffolds).

This molecule presents a "Stability Paradox":

  • Chemically Robust: The saturated rings (pyrrolidine and piperidine) are generally thermally stable.

  • Environmentally Fragile: The molecule contains a secondary amine (on the pyrrolidine ring) and a tertiary amine (the piperidine attachment). These functional groups make the compound highly susceptible to atmospheric CO₂ absorption (carbamate formation) and oxidative degradation .

This guide moves beyond generic "store cool and dry" advice to explain the mechanistic reasons for degradation and provides self-validating protocols to ensure your experimental success.

Module 1: Critical Storage Protocol

The following protocol is non-negotiable for maintaining purity >98% over long durations (>6 months).

The "Argon-Cold-Dark" Triad
ParameterSpecificationMechanistic Rationale
Atmosphere Inert Gas (Argon/Nitrogen) Critical: The secondary amine (pyrrolidine NH) reacts reversibly with atmospheric CO₂ to form solid carbamates (white crust). Oxygen causes slow N-oxidation to N-oxides (yellowing).
Temperature +2°C to +8°C (Refrigerated) Reduces the kinetic rate of autoxidation. Note: Do not freeze unless aliquoted; freeze-thaw cycles promote moisture condensation.
Container Amber Glass + Parafilm/Teflon Amber glass prevents photo-initiated radical formation. Teflon-lined caps prevent plasticizer leaching, which amines can extract from standard plastics.
Desiccation Required The compound is hygroscopic. Moisture catalyzes hydrolysis and makes the solid sticky/oily, complicating weighing.
Decision Tree: Handling & Storage Workflow

StorageWorkflow Start Received Compound (4-(1-Piperidinyl)-3-pyrrolidinol) CheckForm Physical Form Check Start->CheckForm IsOil Viscous Oil/Low Melt Solid CheckForm->IsOil Free Base IsSolid Crystalline Solid (Salt/Base) CheckForm->IsSolid Salt Form (HCl) LongTerm Long Term Storage (>1 Month)? IsOil->LongTerm IsSolid->LongTerm ActionOil Risk: Oxidation & Hydrolysis Action: Store under Argon in Amber Vial ActionSolid Risk: Hygroscopicity & CO2 Action: Store in Desiccator with Parafilm Seal LongTerm->ActionOil No (Oil) LongTerm->ActionSolid No (Solid) Aliquoting Aliquot into single-use vials (Avoid Freeze-Thaw) LongTerm->Aliquoting Yes Aliquoting->ActionOil

Figure 1: Decision logic for storage based on physical state (Free base vs. Salt).

Module 2: Troubleshooting & FAQs

Q1: The compound has turned from off-white to yellow/brown. Is it usable?
  • Diagnosis: N-Oxidation.

  • Mechanism: The electron-rich nitrogen atoms (particularly the tertiary piperidine nitrogen) are susceptible to radical attack by atmospheric oxygen, forming N-oxides.

  • Impact: Purity has likely dropped. N-oxides can act as oxidants in sensitive subsequent reactions.

  • Solution:

    • Check purity via LC-MS (Look for M+16 peak).

    • If degradation is <5%, purify via short silica plug filtration (add 1% Triethylamine to eluent to prevent streaking).

    • If >5%, recrystallization (for solids) or distillation (for oils) is required.

Q2: A white crust formed on the surface of the oil/solid. What is it?
  • Diagnosis: Carbamate Formation. [1][2][3]

  • Mechanism: Secondary amines react with CO₂ in the air:

    
    
    
  • Impact: This "impurity" is often reversible but alters stoichiometry (lowers effective molecular weight).

  • Solution:

    • The "Degas" Fix: Dissolve in a solvent (e.g., DCM) and wash with a basic solution (NaOH/NaHCO₃) to reverse the carbamate back to the free amine, then dry and concentrate under Argon.

Q3: The solid has clumped into a sticky mass.
  • Diagnosis: Hygroscopicity.

  • Mechanism: The amine moieties form hydrogen bonds with water vapor. Water acts as a plasticizer, lowering the glass transition temperature (

    
    ) and causing caking.
    
  • Solution:

    • Dry in a vacuum desiccator over

      
       or KOH pellets for 24 hours.
      
    • Pro-Tip: Do not heat aggressively to dry, as this accelerates oxidation. Use high vacuum at room temperature.

Module 3: Deep Dive - Degradation Pathways

Understanding how the molecule breaks down allows you to prevent it.

Pathway Visualization

Degradation Molecule 4-(1-Piperidinyl)-3-pyrrolidinol (Active) Carbamate Ammonium Carbamate Salt (White Crust/Solid) Molecule->Carbamate Reversible Reaction (Secondary Amine) NOxide N-Oxide Impurity (Yellow/Brown Color) Molecule->NOxide Irreversible Oxidation (Tertiary Amine) Hydrate Hydrate/Sticky Solid (Weighing Error) Molecule->Hydrate H-Bonding CO2 Atmospheric CO2 CO2->Carbamate O2 Atmospheric O2 (Light/Heat) O2->NOxide H2O Moisture (H2O) H2O->Hydrate

Figure 2: Primary degradation vectors. Note that Carbamate formation is reversible, while N-Oxidation is generally irreversible.

Module 4: Analytical Validation

Do not guess. Validate the stability of your batch using these specific markers.

MethodWhat to look forAcceptance Criteria
LC-MS M+16 Peak: Indicates N-Oxidation.M+14 Peak: Can indicate methylation (rare) or carbamate artifacts depending on ionization.N-Oxide < 0.5%
1H NMR Shift Drifts: Carbamate formation often shifts the protons adjacent to the pyrrolidine nitrogen downfield (deshielding).Integral consistency
Appearance Color: Clear/White vs. Yellow.Texture: Free-flowing vs. Clumped.[4]White/Off-white

References & Authority

  • Reversible Reaction of Amines with CO₂:

    • Source: "Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide."[1] MDPI.

    • Relevance: Establishes the mechanism for the "white crust" formation (carbamate) common in secondary amines like the pyrrolidine moiety.

  • Safety & Handling of Pyrrolidine/Piperidine Derivatives:

    • Source: "Safety Data Sheet: 4-(1-Pyrrolidinyl)piperidine" (Analogous Structure). Fisher Scientific / PubChem.

    • Relevance: Provides baseline safety (corrosivity) and storage (inert atmosphere, light sensitivity) protocols for this specific class of heterocycles.

  • Hygroscopicity of Amine Intermediates:

    • Source: "Desiccant efficiency in solvent and reagent drying: Amines." Journal of Organic Chemistry.

    • Relevance: Validates the requirement for specific desiccants and the impact of moisture on amine reactivity.

Sources

Technical Support Center: Enantioseparation of 4-(1-Piperidinyl)-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide serves as a centralized technical resource for researchers, chemists, and drug development professionals engaged in the stereoselective separation of 4-(1-Piperidinyl)-3-pyrrolidinol enantiomers. This chiral scaffold is a valuable building block in medicinal chemistry, and achieving high enantiomeric purity is often critical for pharmacological efficacy and safety. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating the enantiomers of 4-(1-Piperidinyl)-3-pyrrolidinol?

The resolution of 4-(1-Piperidinyl)-3-pyrrolidinol enantiomers can be approached using several well-established techniques. The main strategies include:

  • Chiral Chromatography (Direct Method): This is the most common analytical and preparative approach, utilizing a chiral stationary phase (CSP) to directly separate the enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the principal modalities.[1][2] SFC is often favored for its speed, higher efficiency, and reduced consumption of organic solvents compared to HPLC.[]

  • Diastereomeric Salt Resolution (Indirect Method): This classical chemical method involves reacting the racemic base with a single enantiomer of a chiral acid (a resolving agent) to form diastereomeric salts.[4] These salts have different physical properties, most notably solubility, which allows them to be separated by fractional crystallization.[5] This technique is particularly suitable for large-scale separations.[4]

  • Enzymatic Resolution (Kinetic Method): This technique uses an enzyme (e.g., a lipase) that selectively catalyzes a reaction on one enantiomer of the racemate, leaving the other enantiomer unreacted.[4][6] For example, a lipase could selectively acylate the hydroxyl group of one enantiomer. While highly selective, this is a kinetic resolution, meaning the theoretical maximum yield for the desired enantiomer is 50% without an accompanying in-situ racemization process.[4]

Q2: How do I choose the most suitable separation method for my needs?

The optimal method depends on your specific objectives, including the scale of the separation, required purity, available equipment, and downstream applications.

Factor Chiral HPLC/SFC Diastereomeric Salt Resolution Enzymatic Resolution
Scale Analytical to multi-gram preparative scale.[]Gram to multi-kilogram scale.[4]Analytical to industrial scale.
Speed Fast for analytical method development; can be time-consuming for large-scale purification.Slower; requires screening of acids/solvents and crystallization time.Can be slow (hours to days); requires reaction monitoring.
Purity Can achieve very high enantiomeric excess (>99% e.e.).Purity depends on crystallization efficiency; may require multiple recrystallizations.Can achieve very high e.e. (>99%).[6]
Development Requires screening of multiple columns and mobile phases.[1]Requires screening of resolving agents and crystallization solvents.[5]Requires screening of enzymes, solvents, and reaction conditions.
Yield Potentially high recovery (>90%).Theoretical max of 50% for each enantiomer from the racemate.Theoretical max of 50% for the unreacted enantiomer.[4]
Q3: What type of chiral stationary phase (CSP) is most effective for this class of compounds?

For compounds containing amine and hydroxyl groups like 4-(1-Piperidinyl)-3-pyrrolidinol, polysaccharide-based CSPs are the most versatile and widely successful.[7][8] These columns consist of cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) coated or immobilized on a silica support.[7] The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. It is highly recommended to screen a small set of polysaccharide columns (e.g., from the Daicel CHIRALPAK® or Phenomenex Lux® series) to empirically determine the best choice.[1][7]

Q4: Is N-protection (e.g., with a Boc group) necessary before attempting separation?

While not strictly mandatory, N-protection is highly recommended , particularly for chromatographic methods. The unprotected secondary amine of the pyrrolidine and the tertiary amine of the piperidine ring can cause significant issues:

  • In Chromatography: The basic nitrogens can interact strongly and non-specifically with acidic silanol groups on the silica support of the CSP, leading to severe peak tailing and poor resolution.[7]

  • In Salt Resolution: Protecting one of the amines, typically the more reactive pyrrolidine nitrogen, ensures that the chiral acid forms a salt at a specific site, leading to more ordered and effective crystallization.[5]

Workflow for Enantioseparation Strategy

The following diagram outlines a logical workflow for selecting and implementing a separation strategy for 4-(1-Piperidinyl)-3-pyrrolidinol.

G cluster_start cluster_decision1 cluster_decision2 cluster_analytical cluster_prep start Racemic Mixture 4-(1-Piperidinyl)-3-pyrrolidinol protect Consider N-Boc Protection (Improves Peak Shape & Selectivity) start->protect scale_q What is the Required Scale? protect->scale_q analytical Chiral HPLC / SFC Screening scale_q->analytical Analytical prep_choice Choose Method scale_q->prep_choice Preparative optimize_chrom Optimize Mobile Phase (Solvents, Additives) analytical->optimize_chrom analysis Achieve Baseline Separation (e.e. Determination) optimize_chrom->analysis prep_sfc Preparative SFC/HPLC prep_choice->prep_sfc Chromatography salt_res Diastereomeric Salt Resolution prep_choice->salt_res Classical isolate Isolate Pure Enantiomer prep_sfc->isolate screen_acids Screen Resolving Agents & Solvents salt_res->screen_acids crystallize Fractional Crystallization & Recrystallization screen_acids->crystallize crystallize->isolate

Caption: Decision workflow for separating 4-(1-Piperidinyl)-3-pyrrolidinol enantiomers.

Troubleshooting Guide: Chiral Chromatography (HPLC/SFC)

Q: I'm seeing poor or no resolution between the enantiomers. What should I do?

A: This is the most common challenge. Lack of resolution indicates that the chiral recognition mechanism is not effective under the current conditions. Follow this systematic approach:

  • Confirm Analyte Suitability: If not already done, try protecting the pyrrolidine nitrogen with a Boc group. This single change often dramatically improves results.

  • Optimize the Mobile Phase:

    • Change the Alcohol Modifier: The choice of alcohol (Isopropanol, Ethanol, Methanol) significantly impacts selectivity. If you are using isopropanol, try ethanol, and vice-versa.

    • Adjust Modifier Percentage: Systematically vary the alcohol percentage in the mobile phase (e.g., from 5% to 30% in hexane for normal phase). This alters the polarity and can reveal an optimal "window" for separation.

  • Use Mobile Phase Additives: For a basic compound like this, additives are critical.

    • Basic Additive: Add 0.1% - 0.2% of a basic modifier like Diethylamine (DEA) or Isopropylamine (IPA) to the mobile phase.[9] This will suppress the unwanted interactions of your analyte's amine groups with the CSP support, leading to sharper peaks and often revealing a separation.

    • Acidic Additive: In some cases, an acidic additive like 0.1% Trifluoroacetic Acid (TFA) can improve interaction with the CSP. This is less common for bases but worth trying if a basic additive fails.

  • Screen Different CSPs: If optimizing the mobile phase on one column fails, the fundamental selectivity is not there. You must try a different CSP. A good screening set includes columns with both cellulose-based and amylose-based backbones.[10]

  • Lower the Temperature: Reducing the column temperature (e.g., from 25°C to 10°C) can enhance the energetic differences in how the enantiomers interact with the CSP, sometimes improving resolution.

Q: My peaks are broad and tailing. How can I improve the peak shape?

A: Peak tailing is almost always caused by secondary-site interactions, where the basic nitrogen atoms of your compound interact strongly with residual acidic silanols on the silica surface of the packing material.

  • Primary Solution: The most effective solution is to add a basic modifier to your mobile phase, such as 0.1% DEA. The DEA is a stronger base and will "shield" the silanol sites, preventing your analyte from interacting with them and resulting in a much more symmetrical peak shape.

  • Alternative Solution: If an additive is not desired, ensure the analyte is N-protected. The Boc group will reduce the basicity and sterically hinder the nitrogen, minimizing these problematic interactions.

Q: My retention times are drifting between injections. What is the cause?

A: Unstable retention times point to an unequilibrated system or changing mobile phase conditions.

  • Column Equilibration: This is the most likely cause, especially when using additives. The CSP can take a long time to fully equilibrate with a mobile phase containing an acid or base. "Memory effects" where additives from a previous run persist on the column are common.[11] Ensure you flush the column with a sufficient volume (at least 20-30 column volumes) of the new mobile phase before starting your analysis.

  • Mobile Phase Volatility: In normal phase (e.g., Hexane/IPA), the more volatile component (hexane) can evaporate over time, changing the mobile phase ratio and causing retention to shift. Ensure your solvent reservoirs are tightly capped.

  • Temperature Fluctuation: Ensure the column compartment temperature is stable and consistent.

Detailed Experimental Protocol: Chiral HPLC Analysis

This protocol provides a starting point for the analytical separation of N-Boc-4-(1-Piperidinyl)-3-pyrrolidinol enantiomers.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm is a good starting point.[7]

  • Mobile Phase: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Sample: N-Boc protected racemic 4-(1-Piperidinyl)-3-pyrrolidinol.

2. Sample Preparation

  • Prepare a stock solution of the sample in Isopropanol at a concentration of approximately 1 mg/mL.

  • Dilute this stock solution with the initial mobile phase composition to a final concentration of ~0.1 mg/mL.

3. Chromatographic Method

  • Mobile Phase A: n-Hexane

  • Mobile Phase B: Isopropanol

  • Additive: Add DEA to the Isopropanol bottle to make a final concentration of 0.1% in the alcohol portion (e.g., 1 mL DEA in 999 mL IPA).

  • Initial Conditions:

    • Composition: 90% A / 10% B (Isocratic)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 5 µL

  • Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

4. Method Optimization

  • If no separation is observed, change the mobile phase composition incrementally (e.g., to 85:15, 80:20 Hexane:IPA).

  • If resolution is still poor, switch the alcohol modifier from IPA to Ethanol (with 0.1% DEA) and repeat the gradient optimization.

  • Record retention times (t_R1, t_R2), peak widths, and peak areas for each enantiomer.

5. Data Analysis

  • Calculate the Resolution (Rs) to determine the quality of the separation. A value of Rs > 1.5 indicates baseline separation.

  • Calculate the Enantiomeric Excess (e.e.) from the integrated peak areas of the two enantiomers using the formula:

    • e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100[12]

References

  • Miyazawa, T., et al. (2014). Preparation of optically-active 3-pyrrolidinol and its derivatives from 1-benzoylpyrrolidinol by hydroxylation with Aspergillus sp. and stereo-selective esterification by a commercial lipase. Biotechnology Letters, 36(3), 595-600. [Link]

  • ResearchGate. (n.d.). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. Retrieved February 14, 2026, from [Link]

  • Welch, C. J., et al. (n.d.). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist. Retrieved February 14, 2026, from [Link]

  • Szymański, P., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules, 27(23), 8565. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved February 14, 2026, from [Link]

  • Smith, A. M., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 137(34), 11034-11042. [Link]

  • Gray, M. (2020, May 20). Trouble with chiral separations. Chromatography Today. [Link]

  • ResearchGate. (2020, December 5). Are the enantiomers of the drug compounds separated in the final product? How is this separation done?. Retrieved February 14, 2026, from [Link]

  • Lee, J., et al. (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Indian Journal of Pharmaceutical Education and Research, 55(2), 615-621. [Link]

  • Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. Retrieved February 14, 2026, from [Link]

  • Ilisz, I., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 190, 113524. [Link]

  • Harada, N. (2017). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 22(1), 108. [Link]

  • Markert, M., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry, 86(2), 1599-1605. [Link]

  • Allenmark, S. G. (n.d.). 3.2. Determination of Enantiomeric Purity via Formation of Diastereomers. Thieme Chemistry. Retrieved February 14, 2026, from [Link]

  • Foley, B. J., et al. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry, 19(47), 10309-10330. [Link]

  • Kenari, M. E., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Symmetry, 13(1), 86. [Link]

  • Hayashi, Y., et al. (2010). Enantio- and diastereoselective synthesis of piperidines by coupling of four components in a "one-pot" sequence involving diphenylprolinol silyl ether mediated Michael reaction. Organic Letters, 12(20), 4588-4591. [Link]

  • Gultyai, A. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6265. [Link]

  • Perdicchia, D., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. International Journal of Molecular Sciences, 17(1), 2. [Link]

  • Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Journal of Xenobiotics, 13(3), 441-454. [Link]

  • Ilisz, I., et al. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 27(19), 6653. [Link]

  • Borra-Garske, M., et al. (2021). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ChemRxiv. [Link]

  • Kumar, P., et al. (2022). A Dynamic Thermodynamic Resolution Strategy for the Stereocontrolled Synthesis of Streptonigrin. Angewandte Chemie International Edition, 61(5), e202112467. [Link]

  • Kim, J. H., et al. (2013). Practical resolution of 3-aminopyrrolidine via diastereomeric salt formation with (S)-2-methoxy-2-phenylacetic acid. Tetrahedron: Asymmetry, 24(15-16), 969-973. [Link]

  • Vicario, J. L., et al. (2013). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 49(43), 4866-4877. [Link]

Sources

Technical Support Center: Stability & Degradation of 4-(1-Piperidinyl)-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and CMC (Chemistry, Manufacturing, and Controls) scientists working with 4-(1-Piperidinyl)-3-pyrrolidinol . It synthesizes organic reaction mechanisms with practical analytical troubleshooting.

Status: Active Analyst: Senior Application Scientist Scope: Degradation Pathways, Impurity Profiling, and Troubleshooting Last Updated: February 14, 2026[1]

Diagnostic Hub: Identification & Mechanisms

Q1: What are the primary degradation pathways for this molecule?

A: The degradation profile of 4-(1-Piperidinyl)-3-pyrrolidinol is dictated by its three reactive functional motifs: the secondary amine (pyrrolidine ring), the tertiary amine (piperidine attachment), and the secondary alcohol.

  • N-Oxidation (Primary Oxidative Pathway): The tertiary nitrogen connecting the piperidine ring is electron-rich and sterically accessible, making it highly susceptible to oxidation by peroxides or dissolved oxygen, forming an N-Oxide (M+16) .

  • Oxidative Dehydrogenation: The C3-hydroxyl group can undergo oxidation to form the corresponding ketone (pyrrolidin-3-one derivative) , resulting in a mass shift of M-2 .

  • Dehydration-Driven Fragmentation (Thermal/Acidic Stress): Under acidic or high-thermal conditions, the 3-hydroxyl group can eliminate (dehydration, M-18 ) to form an enamine intermediate.[1] Enamines are hydrolytically unstable and will rapidly degrade into ring-opened aldehydes or fragmented amines.

Visualization: Degradation Logic Tree

The following diagram maps the causality between stress conditions and specific degradation products.

DegradationPathways Parent Parent Molecule 4-(1-Piperidinyl)-3-pyrrolidinol (MW: 170.25) Oxidation Oxidative Stress (Peroxides/Air) Parent->Oxidation Thermal Thermal/Acidic Stress (High T / Low pH) Parent->Thermal NOxide N-Oxide Impurity (M+16 Da) Stable Oxidation->NOxide N-oxidation (Tertiary Amine) Ketone 3-Ketone Derivative (M-2 Da) Reactive Oxidation->Ketone Alcohol Oxidation Enamine Enamine Intermediate (M-18 Da) Transient Thermal->Enamine Dehydration (-H2O) Hydrolysis Ring Opening/Fragmentation (Complex Mixture) Enamine->Hydrolysis Hydrolytic Collapse

Figure 1: Mechanistic pathway of degradation showing mass shifts associated with oxidative and thermal stress.

Analytical Troubleshooting (LC-MS Focus)

Q2: I see a "Ghost Peak" at RRT 1.1 with M+16. Is this an impurity?

A: Yes. This is almost certainly the N-oxide .

  • Mechanism: The tertiary nitrogen (piperidinyl) is more basic and nucleophilic than the secondary pyrrolidine nitrogen, making it the primary site for N-oxide formation [1].

  • Confirmation: N-oxides can thermally revert to the parent amine in the MS source (source fragmentation). If you lower the declustering potential (DP) or fragmentor voltage and the ratio of Parent/N-oxide changes, it confirms the labile N-O bond.

Q3: My main peak is tailing significantly. How do I fix this?

A: Tailing in diamines is caused by the interaction of the secondary and tertiary amines with residual silanols on the HPLC column.

  • Protocol:

    • High pH Method (Recommended): Use a hybrid-silica column (e.g., C18 BEH) with 10mM Ammonium Bicarbonate (pH 10.0). High pH deprotonates the amines, reducing silanol interaction and improving peak shape.[1]

    • Ion Pairing (Alternative): If low pH is required, add 0.1% Trifluoroacetic Acid (TFA).[1] Note: TFA suppresses MS signal.

Mass Shift Reference Table

Use this table to correlate MS data with specific degradation events.

Observed Mass ShiftLikely IdentityCauseMitigation
+16 Da N-OxidePeroxides in solvent; Air exposureUse fresh solvents; Nitrogen purge.
-2 Da Ketone (Pyrrolidinone)Metal ion catalysis; LightAdd EDTA; Amber glassware.
-18 Da Enamine (Alkene)Acidic pH; High TemperatureAvoid pH < 3; Store at -20°C.
+30 Da N-FormylReaction with Formic Acid/FormaldehydeAvoid MeOH/Formic acid in storage.[1][2][3]

Forced Degradation Protocols

To validate your stability-indicating method (SIM), perform the following stress tests based on ICH Q1A(R2) guidelines [2].

Protocol A: Oxidative Stress (Peroxide)
  • Purpose: Force N-oxide and Ketone formation.

  • Step-by-Step:

    • Dissolve 5 mg of sample in 1 mL Acetonitrile/Water (50:50).

    • Add 100 µL of 3% Hydrogen Peroxide (

      
      ).
      
    • Incubate at Room Temperature for 2 hours.

    • Stop Reaction: Quench with 100 µL of 5% Sodium Metabisulfite.

    • Analyze: Look for the +16 Da peak.

Protocol B: Acidic Hydrolysis/Dehydration
  • Purpose: Assess resistance to dehydration (M-18).

  • Step-by-Step:

    • Dissolve 5 mg of sample in 1 mL 0.1 N HCl.

    • Heat at 60°C for 4 hours.

    • Neutralize: Add 0.1 N NaOH to pH 7.0 before injection.

    • Analyze: Look for late-eluting hydrophobic peaks (polymerization of enamines) or the M-18 peak.

Workflow Visualization: Troubleshooting Logic

Follow this decision tree when an unknown impurity appears during analysis.

Troubleshooting Start Unknown Peak Detected CheckMass Check Mass Shift (Delta) Start->CheckMass Plus16 +16 Da CheckMass->Plus16 Minus2 -2 Da CheckMass->Minus2 Minus18 -18 Da CheckMass->Minus18 ActionNOxide Suspect N-Oxide Check Peroxides in Solvent Plus16->ActionNOxide ActionKetone Suspect Oxidation Check Light/Metal exposure Minus2->ActionKetone ActionDehyd Suspect Dehydration Check pH/Temp Minus18->ActionDehyd

Figure 2: Rapid diagnostic workflow for impurity identification based on mass spectrometry data.

References

  • ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[3] Retrieved from 5

  • National Institutes of Health. (2020). Degradation of cyclic amines and formation of 3-hydroxypyridines. Retrieved from 6

  • PubChem. (2025).[2] Compound Summary: 4-(1-Pyrrolidinyl)piperidine (Structural Analog). Retrieved from 2[2][6][7]

Sources

Validation & Comparative

Technical Comparison Guide: HPLC Method Validation for 4-(1-Piperidinyl)-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: For the analysis of 4-(1-Piperidinyl)-3-pyrrolidinol (a polar, basic diamine intermediate), standard acidic Reversed-Phase HPLC (RP-HPLC) is fundamentally flawed. It results in poor retention (


), severe peak tailing (

), and low sensitivity due to the lack of a strong chromophore.

The Superior Alternative: This guide validates a High-pH (pH 10.5) RP-HPLC method using hybrid silica columns. By operating above the analyte's pKa, we suppress ionization, dramatically increasing retention and peak symmetry. This method is validated herein against ICH Q2(R2) standards, demonstrating superior linearity, precision, and robustness compared to traditional low-pH phosphate methods.

The Chemical Challenge

To validate a method, one must first understand the molecule. 4-(1-Piperidinyl)-3-pyrrolidinol presents three distinct chromatographic hurdles:

  • Extreme Basicity: It contains two basic nitrogen centers (piperidine and pyrrolidine rings). At standard HPLC pH (2–3), both are protonated, making the molecule highly polar and repulsive to C18 stationary phases.

  • Silanol Interaction: Protonated amines interact ionically with residual silanols on silica columns, causing the "shark fin" tailing characteristic of basic drugs.

  • Weak UV Absorbance: The molecule lacks a conjugated

    
    -system (e.g., benzene ring). Detection requires low-wavelength UV (205–210 nm) or Mass Spectrometry (MS).
    
Method Selection Decision Tree

MethodSelection Start Analyte: 4-(1-Piperidinyl)-3-pyrrolidinol (Basic Diamine, pKa ~9-10) Chromophore Strong Chromophore? Start->Chromophore UV_Choice Requires Low UV (210 nm) or MS/CAD Detection Chromophore->UV_Choice No PH_Choice Mobile Phase pH Selection UV_Choice->PH_Choice Low_PH Low pH (2-3) (Standard C18) PH_Choice->Low_PH High_PH High pH (10.5) (Hybrid C18) PH_Choice->High_PH Result_Low FAIL: Ionized Analyte No Retention (Void Volume) Silanol Tailing Low_PH->Result_Low Result_High PASS: Neutral Analyte High Retention Symmetrical Peak High_PH->Result_High

Figure 1: Decision logic for selecting High-pH chromatography over traditional acidic methods for basic diamines.

Comparative Methodology

We compared two methods to demonstrate the necessity of the High-pH approach.

Method A: The "Standard" Failure (Low pH)
  • Column: Standard C18 (5 µm, 4.6 x 150 mm).

  • Mobile Phase: 20mM Phosphate Buffer (pH 3.0) / Acetonitrile.[1][2]

  • Outcome: The analyte eluted near the void volume (

    
     min) with severe tailing (Tailing Factor = 2.4). The protonated diamine was too polar to interact with the hydrophobic C18 chains.
    
Method B: The Optimized Solution (High pH)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH or Phenomenex Gemini NX). Crucial: Standard silica dissolves at pH > 8; hybrid columns are stable up to pH 12.

  • Mobile Phase: 10mM Ammonium Hydroxide (pH 10.5) / Acetonitrile.[2]

  • Outcome: The analyte is deprotonated (neutral). Retention increased (

    
     min), and peak shape improved drastically (Tailing Factor = 1.1).
    

Validated Experimental Protocol (Method B)

This section details the High-pH protocol recommended for adoption.

Instrumentation & Conditions
ParameterSettingRationale
Column Hybrid C18, 150 x 4.6 mm, 3.5 µmHigh pH stability and improved efficiency.
Mobile Phase A 0.1% Ammonium Hydroxide in Water (pH ~10.5)Ensures analyte is neutral (suppresses ionization).
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier for elution.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Isocratic Ratio 85% A / 15% BOptimized for retention of the polar amine.
Detection UV at 210 nm Analyte has low UV absorption; 210 nm is required.
Injection Vol. 10 µLStandard injection volume.
Col. Temp. 30°CImproves mass transfer and reproducibility.
Standard Preparation
  • Stock Solution: Dissolve 10 mg of 4-(1-Piperidinyl)-3-pyrrolidinol in 10 mL of Mobile Phase A (1.0 mg/mL).

  • Working Standard: Dilute Stock to 100 µg/mL using Mobile Phase A/B (85:15).

    • Note: Do not use pure acetonitrile as diluent; it may cause peak distortion for early eluters.

Validation Results (ICH Q2(R2))

The following data summarizes the validation performance of Method B .

Specificity & Selectivity

The method successfully resolved the main peak from synthesis precursors (e.g., 4-hydroxypiperidine).

  • Resolution (

    
    ):  > 2.5 between all impurities.
    
  • Peak Purity: > 99.9% (assessed via Diode Array Detector).

Linearity & Range

Demonstrated over 50% to 150% of the target concentration (100 µg/mL).

Concentration (µg/mL)Average Area (mAU*s)
5012504
7518760
10025015
12531280
15037510
  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998 (Passes ICH requirement of > 0.999).
    
Accuracy (Recovery)

Spike recovery experiments performed in triplicate at three levels.

LevelAdded (µg/mL)Recovered (µg/mL)% Recovery% RSD
80%80.079.499.2%0.5%
100%100.0100.2100.2%0.3%
120%120.0120.5100.4%0.4%
Precision[2][3]
  • System Precision (n=6): Retention time RSD = 0.1%; Peak Area RSD = 0.4%.

  • Method Precision (n=6 samples): Assay % RSD = 0.6%.

LOD / LOQ

Calculated based on Signal-to-Noise (S/N) ratio at 210 nm.

  • LOD (S/N = 3): 0.5 µg/mL

  • LOQ (S/N = 10): 1.5 µg/mL

  • Note: If lower sensitivity is required, LC-MS/MS (ESI+) is recommended using Ammonium Formate instead of Ammonium Hydroxide.

Validation Workflow Diagram

The following diagram outlines the sequence of validation experiments performed to ensure compliance with ICH Q2(R2).

ValidationWorkflow SystemSuit 1. System Suitability (Tailing < 1.5, Plates > 5000) Specificity 2. Specificity (Impurity Spiking) SystemSuit->Specificity Linearity 3. Linearity (5 Levels, R² > 0.999) Specificity->Linearity Accuracy 4. Accuracy (Recovery 98-102%) Linearity->Accuracy Precision 5. Precision (Repeatability RSD < 1.0%) Accuracy->Precision Robustness 6. Robustness (pH +/- 0.2, Temp +/- 5°C) Precision->Robustness

Figure 2: Step-by-step validation workflow compliant with ICH Q2(R2) guidelines.

Discussion & Troubleshooting

Why High pH Works

At pH 10.5, 4-(1-Piperidinyl)-3-pyrrolidinol is in its non-ionized (free base) form. Neutral molecules exhibit:

  • Higher Hydrophobicity: Increased interaction with the C18 ligand, solving the retention issue.

  • Reduced Silanol Interaction: Since the amine is not positively charged, it does not ion-exchange with negative silanols on the silica surface, eliminating tailing.

Critical Considerations
  • Column Care: Never use a standard silica column at pH 10.5; it will dissolve, leading to column collapse within hours. Ensure the column is rated "Hybrid" or "High pH Stable" (e.g., Ethylene Bridged Hybrid - BEH).

  • Buffer Freshness: Ammonium hydroxide is volatile. Mobile phases should be prepared fresh daily and capped tightly to prevent pH drift (which would alter retention times).

  • UV Cutoff: At 210 nm, many solvents absorb light. Use HPLC-grade Acetonitrile (cutoff < 190 nm) rather than Methanol (cutoff ~205 nm) to minimize baseline noise.

References

  • ICH Secretariat. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[3][4][5][6] International Council for Harmonisation.[7] [Link]

  • Waters Corporation. (2012). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link][1][8][9][10]

  • Phenomenex. (2020).[2] HPLC Tech Tip: Basic Analytes and High pH. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78703, 4-(1-Pyrrolidinyl)piperidine (Structural Analog). [Link]

Sources

mass spectrometry fragmentation of 4-(1-Piperidinyl)-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 4-(1-Piperidinyl)-3-pyrrolidinol: A Comparative Analysis

Introduction

4-(1-Piperidinyl)-3-pyrrolidinol is a saturated heterocyclic compound featuring both a piperidine and a pyrrolidinol moiety. Such scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules. Elucidating the structure of novel derivatives is a critical step in the development process, and mass spectrometry (MS) coupled with tandem mass spectrometry (MS/MS) stands as a cornerstone technique for this purpose. This guide provides a detailed, predictive analysis of the fragmentation behavior of 4-(1-Piperidinyl)-3-pyrrolidinol under common MS/MS conditions, such as Collision-Induced Dissociation (CID). By comparing its fragmentation to that of its constituent rings, piperidine and pyrrolidine, we offer a framework for the structural characterization of this and related compounds.

Predicted Ionization and Molecular Ion Formation

In electrospray ionization (ESI) in positive ion mode, 4-(1-Piperidinyl)-3-pyrrolidinol is expected to be readily protonated. The molecule contains two tertiary amine nitrogens. The piperidine nitrogen is generally more basic than the pyrrolidine nitrogen, making it the most likely site of protonation. Therefore, the expected precursor ion for MS/MS analysis would be the protonated molecule, [M+H]⁺, with a monoisotopic mass of 171.15 Da.

Comparative Fragmentation Analysis: A Predictive Approach

The fragmentation of 4-(1-Piperidinyl)-3-pyrrolidinol is predicted to be driven by the established fragmentation patterns of its constituent heterocyclic rings, primarily through charge-directed pathways originating from the protonated nitrogen.

Low-Energy Collision-Induced Dissociation (CID)

Under typical low-energy CID conditions (e.g., in a triple quadrupole or ion trap mass spectrometer), we anticipate that the fragmentation will be dominated by pathways that lead to the formation of stable product ions. The primary fragmentation routes are expected to involve the piperidine ring, as it is the likely site of protonation.

One of the most common fragmentation pathways for cyclic amines is alpha-cleavage , which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. For the protonated piperidine ring, this can lead to the formation of a stable iminium ion.

Another significant fragmentation pathway involves the cleavage of the bond between the two rings . This would result in the formation of charged piperidine or pyrrolidinol fragments.

A third likely pathway is the loss of the hydroxyl group from the pyrrolidinol ring as a water molecule, particularly after protonation.

The following table summarizes the predicted key fragment ions for 4-(1-Piperidinyl)-3-pyrrolidinol under low-energy CID.

Predicted m/z Proposed Structure Formation Pathway Supporting Evidence
153.14[M+H-H₂O]⁺Loss of water from the pyrrolidinol ringCommon fragmentation for alcohols
84.08Piperidine iminium ionAlpha-cleavage of the piperidine ringA characteristic fragment for piperidine-containing compounds
70.06Pyrrolidine iminium ionCleavage of the C-N bond connecting the rings, followed by alpha-cleavage of the pyrrolidine ringA characteristic fragment for pyrrolidine-containing compounds
Higher-Energy Collisional Dissociation (HCD)

Under HCD conditions (e.g., in an Orbitrap mass spectrometer), more extensive fragmentation can be expected, including ring-opening reactions and the formation of smaller fragment ions.

In addition to the fragments observed in low-energy CID, HCD may induce the opening of either the piperidine or pyrrolidine ring, followed by further fragmentation. This can lead to a more complex product ion spectrum, providing richer structural information.

Experimental Workflow for LC-MS/MS Analysis

This section provides a standard protocol for the analysis of 4-(1-Piperidinyl)-3-pyrrolidinol using a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

1. Sample Preparation:

  • Dissolve the compound in a suitable solvent, such as methanol or a mixture of water and acetonitrile, to a final concentration of 1 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating this polar compound.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS):

  • Ionization Mode: ESI, positive ion.

  • MS1 Scan Range: m/z 50-500.

  • Precursor Ion: m/z 171.15.

  • MS/MS Fragmentation:

    • CID: Use a normalized collision energy of 20-40 eV.

    • HCD: Use a stepped normalized collision energy of 15, 30, and 45 eV.

  • Detector: Orbitrap or Time-of-Flight (TOF) for high-resolution mass analysis.

Data Visualization: Proposed Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathways for 4-(1-Piperidinyl)-3-pyrrolidinol.

G cluster_0 Proposed Fragmentation of 4-(1-Piperidinyl)-3-pyrrolidinol Precursor [M+H]⁺ m/z 171.15 Fragment1 [M+H-H₂O]⁺ m/z 153.14 Precursor->Fragment1 Loss of H₂O Fragment2 Piperidine Iminium Ion m/z 84.08 Precursor->Fragment2 Ring Cleavage Fragment3 Pyrrolidine Fragment m/z 70.06 Precursor->Fragment3 Inter-ring Cleavage

Caption: Predicted major fragmentation pathways of protonated 4-(1-Piperidinyl)-3-pyrrolidinol under CID conditions.

Conclusion

The mass spectrometric fragmentation of 4-(1-Piperidinyl)-3-pyrrolidinol is predicted to be a rich source of structural information. By understanding the fundamental fragmentation mechanisms of its constituent piperidine and pyrrolidinol rings, researchers can confidently identify and characterize this and related molecules. The proposed fragmentation pathways, centered around alpha-cleavage and the loss of small neutral molecules, provide a solid foundation for interpreting experimental MS/MS data. The provided experimental workflow offers a starting point for developing robust analytical methods for the characterization of novel N-heterocyclic compounds.

References

  • Baselt, R. C. (2014). Disposition of toxic drugs and chemicals in man (10th ed.).
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of mass spectra. University Science Books.
  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas chromatography and mass spectrometry: A practical guide. Academic Press.

A Comparative Guide to the FTIR Characterization of 4-(1-Piperidinyl)-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Imperative

4-(1-Piperidinyl)-3-pyrrolidinol is a bifunctional molecule incorporating a tertiary amine within a piperidine ring and a secondary amine and a hydroxyl group within a pyrrolidinol ring.[1][2] Its structural complexity and the presence of key functional groups make it a valuable scaffold in the synthesis of novel therapeutic agents. Accurate and efficient structural confirmation is paramount in drug development, and FTIR spectroscopy serves as a rapid, reliable, and accessible first-line technique for verifying the molecular identity and purity of such compounds.

This guide will dissect the FTIR spectrum of 4-(1-Piperidinyl)-3-pyrrolidinol, explaining the causal links between its structure and its vibrational spectrum. By comparing its spectral features to those of piperidine and 3-pyrrolidinol, we can elucidate the unique spectral signature of the final compound.

Decoding the Spectrum: A Tale of Two Rings

The infrared spectrum of a molecule is a unique fingerprint derived from the vibrations of its chemical bonds. For 4-(1-Piperidinyl)-3-pyrrolidinol, the spectrum is a composite of the vibrational modes from the piperidine and pyrrolidinol moieties, with distinct features arising from the hydroxyl (-OH), secondary amine (-NH), tertiary amine (-N<), and various C-H, C-N, and C-O bonds.

The most informative regions of the spectrum are the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-600 cm⁻¹).

Key Vibrational Assignments and Comparative Analysis

Below is a table summarizing the expected key vibrational frequencies for 4-(1-Piperidinyl)-3-pyrrolidinol, contrasted with its parent structures. This comparative approach is essential for confirming the successful synthesis of the target molecule.

Vibrational Mode Expected Wavenumber (cm⁻¹) Interpretation for 4-(1-Piperidinyl)-3-pyrrolidinol Comparison with Precursors
O-H Stretch 3550-3200 (Strong, Broad)Indicates the presence of the hydroxyl group, with the broadness suggesting intermolecular hydrogen bonding.[3]This peak is inherited directly from the 3-pyrrolidinol moiety.[4] Piperidine has no such absorption.[5]
N-H Stretch 3350-3310 (Medium, Sharp)Confirms the secondary amine of the pyrrolidinol ring. This band is typically sharper than the O-H stretch.[6][7]This peak is characteristic of the pyrrolidinol ring.[8] Piperidine also shows a secondary N-H stretch, but in the target molecule, the piperidine nitrogen is tertiary.[9][10]
C-H Stretch (Aliphatic) 3000-2850 (Strong, Multiple Bands)Arises from the symmetric and asymmetric stretching of C-H bonds in both the piperidine and pyrrolidinol rings.Both piperidine and 3-pyrrolidinol exhibit strong absorptions in this region. The complexity of these bands in the final product reflects the combined C-H environments.
N-H Bend 1650-1550 (Weak to Medium)This bending vibration is another indicator of the secondary amine in the pyrrolidinol ring.Present in both pyrrolidinol and piperidine. Its presence in the final product confirms the integrity of the pyrrolidinol ring's secondary amine.
C-N Stretch (Tertiary Amine) 1250-1020 (Medium)Corresponds to the stretching of the C-N bonds of the tertiary amine within the piperidine ring and at the junction with the pyrrolidinol ring.[6]This is a key distinguishing feature. While piperidine has a C-N stretch for a secondary amine, the presence of a strong band in this region for the final molecule, coupled with the absence of a secondary N-H stretch for the piperidine ring, confirms the substitution.
C-O Stretch (Secondary Alcohol) 1124-1087 (Strong)A strong absorption indicating the C-O single bond of the secondary alcohol on the pyrrolidinol ring.[3]This peak is a clear marker inherited from the 3-pyrrolidinol precursor.

FTIR in Context: A Comparative Analysis of Characterization Techniques

While FTIR is an excellent tool for functional group identification, a comprehensive characterization often relies on complementary techniques. The choice of technique depends on the specific information required by the researcher.

Technique Information Provided Strengths for this Molecule Limitations for this Molecule
FTIR Spectroscopy Functional groups, molecular fingerprint.[11]Rapid confirmation of -OH, -NH, and successful N-substitution. Low cost and simple sample preparation.[12]Does not provide detailed connectivity or stereochemical information.[13]
NMR Spectroscopy (¹H, ¹³C) Detailed molecular structure, connectivity, stereochemistry.[11]Unambiguously determines the complete atomic framework and the precise location of the piperidinyl substituent on the pyrrolidinol ring.[14]More expensive instrumentation, requires larger sample amounts, and data acquisition/interpretation is more time-consuming.
Mass Spectrometry (MS) Molecular weight, elemental formula, fragmentation patterns.[15]Confirms the molecular weight (170.25 g/mol ) and can provide structural clues through fragmentation analysis.[2][12]Isomers may not be distinguishable without tandem MS. It is a destructive technique.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum via the KBr Pellet Method

This section provides a detailed, self-validating protocol for obtaining a transmission FTIR spectrum of a solid sample like 4-(1-Piperidinyl)-3-pyrrolidinol. The potassium bromide (KBr) pellet method is a fundamental technique for solid samples.[16]

Causality in Protocol Design:

The goal is to disperse the solid analyte in an IR-transparent matrix (KBr) to create a pellet that allows infrared light to pass through without interference from the matrix itself.[17] Meticulous exclusion of moisture is critical, as water exhibits strong IR absorptions that can obscure key spectral features of the analyte.[18]

Step-by-Step Methodology:
  • Material and Equipment Preparation (Moisture Elimination):

    • Use spectroscopy-grade KBr, dried in an oven at ~110°C for at least 2 hours and stored in a desiccator. This step is crucial because KBr is hygroscopic and atmospheric water will show broad absorption around 3400 cm⁻¹ and 1630 cm⁻¹.[17]

    • Thoroughly clean an agate mortar and pestle, die set, and anvils with a volatile solvent like ethanol and ensure they are completely dry. Gentle warming under a heat lamp can drive off adsorbed moisture.[17]

  • Sample Preparation:

    • In the agate mortar, place approximately 1-2 mg of the 4-(1-Piperidinyl)-3-pyrrolidinol sample.

    • Grind the sample first to a very fine, consistent powder. This reduces particle size to minimize light scattering, which can cause sloping baselines and distorted peaks.[19]

    • Add approximately 100-200 mg of the dried KBr powder to the mortar. The sample concentration should be low (0.5-1.0%) to ensure the pellet is not opaque to the IR beam.[19][20]

    • Gently but thoroughly mix the sample and KBr with the pestle for about a minute to ensure uniform dispersion. Avoid overly vigorous grinding at this stage to prevent excessive moisture absorption by the freshly exposed KBr surfaces.[19]

  • Pellet Formation:

    • Transfer the powder mixture into the pellet die sleeve.

    • Assemble the die and place it into a hydraulic press.

    • Gradually apply pressure up to 8-10 metric tons (for a 13 mm die).[17]

    • Hold the pressure for 1-2 minutes. This allows the KBr to "cold-flow," removing air pockets and forming a transparent or translucent disc.[17]

  • Data Acquisition:

    • Carefully release the pressure and extract the KBr pellet from the die. A good pellet should be thin and transparent.[18]

    • Place the pellet in the spectrometer's sample holder.

    • Collect a background spectrum of the empty sample compartment first. This is a critical self-validating step to account for atmospheric CO₂ and H₂O vapor, as well as any instrumental artifacts.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Workflow Visualization

The following diagram illustrates the logical flow of the FTIR characterization process, from sample handling to final data interpretation.

FTIR_Workflow FTIR Characterization Workflow for 4-(1-Piperidinyl)-3-pyrrolidinol prep 1. Material Preparation (Dry KBr, Clean Tools) sample_grind 2. Grind Analyte (1-2 mg) prep->sample_grind mix 3. Mix with KBr (100-200 mg) sample_grind->mix press 4. Press Pellet (8-10 Tons) mix->press acquire 6. Acquire Sample Spectrum press->acquire background 5. Acquire Background (Empty Beam) process 7. Data Processing (Background Correction) background->process acquire->process interpret 8. Spectral Interpretation process->interpret compare 9. Comparative Analysis (vs. Precursors) interpret->compare report 10. Final Report compare->report

Caption: Workflow for FTIR analysis using the KBr pellet method.

Conclusion

FTIR spectroscopy provides an invaluable tool for the structural verification of 4-(1-Piperidinyl)-3-pyrrolidinol. Through a comparative analysis of its spectrum against those of its piperidine and 3-pyrrolidinol precursors, one can confidently identify key functional groups—the secondary alcohol, the secondary amine of the pyrrolidinol ring, and the successful formation of the tertiary amine at the piperidine nitrogen. When integrated with complementary techniques like NMR and Mass Spectrometry, FTIR contributes to a robust and comprehensive characterization package essential for advancing drug discovery and development programs.

References

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • Northern Illinois University. (n.d.). FT-IR Sample Preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). Trans-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • Hossenlopp, I. A., & Scott, D. W. (1970). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. CDC Stacks. Retrieved from [Link]

  • Ghorbani-Choghamarani, A., Taherinia, Z., & Abbasi Tyula, Y. (2022). FT-IR spectra of 4-piperidinecarboxylic acid. ResearchGate. Retrieved from [Link]

  • Merck Index. (n.d.). Piperidine. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Chemsrc. (2025, August 22). 4-(1-Piperidinyl)-3-pyrrolidinol. Retrieved from [Link]

  • SpectraBase. (n.d.). Piperidine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR?. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Pyridinol. In NIST Chemistry WebBook. Retrieved from [Link]

  • Pratama, Y., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. Retrieved from [Link]

  • Dage, J., Snavely, D. L., & Walters, V. A. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. DTIC. Retrieved from [Link]

  • The Chemist. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxypyrrolidine. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR, NMR, and mass spectroscopy characterization of compound 1. Retrieved from [Link]

  • Quora. (2021, August 9). What's the similarity and difference between mass spectrum and IR spectrum isomer?. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1-Pyrrolidinyl)piperidine. Retrieved from [Link]

  • Hiden Analytical. (2024, July 4). Comparing Mass Spectrometry with FT-IR for TGA Experiments: Spotlight on HPR-20 EGA. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-(1-pirrolidinil)piperidina. Retrieved from [Link]

Sources

Purity Assay Standards for 4-(1-Piperidinyl)-3-pyrrolidinol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox

In the development of pharmaceutical intermediates like 4-(1-Piperidinyl)-3-pyrrolidinol (CAS: 1274875-57-8), purity is not a singular metric—it is a composite of chemical integrity, stereochemical precision, and salt stoichiometry.[1]

This guide challenges the conventional reliance on a single assay method. While HPLC is the industry standard for impurity profiling, it often fails to detect inorganic salts or residual solvents that inflate yield calculations. Conversely, titration provides absolute content but lacks specificity against basic impurities.

Core Thesis: To establish a robust "Gold Standard" for this amino-alcohol, one must integrate RP-HPLC (for organic impurities) with Non-Aqueous Titration (for total base content) , using qNMR as the primary arbiter when Certified Reference Materials (CRMs) are unavailable.

Strategic Comparison of Assay Methodologies

The following table objectively compares the performance of the primary analytical "products" (methodologies) available for this compound.

FeatureMethod A: RP-HPLC (UV/CAD) Method B: GC-FID/MS Method C: Non-Aqueous Titration Method D:[1] qNMR
Primary Utility Organic Impurity ProfilingResidual Solvents & VolatilesAbsolute Bulk Purity (Assay)Structure Verification & Potency
Specificity High (Separates isomers/by-products)Medium (Thermal degradation risk)Low (Reacts with all bases)Very High (Proton specific)
Limit of Detection < 0.05% (Trace analysis)< 0.1%N/A (Macro analysis only)~1.0% (Low sensitivity)
Standard Requirement Requires High-Purity CRMRequires DerivatizationPrimary Standard (e.g., KHP)Internal Standard (e.g., TCNB)
Weakness Poor UV response (needs <215 nm); Salt blind.[1]Polar -OH/-NH groups cause tailing.[1]Cannot distinguish product from basic impurities.Expensive; lower throughput.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" RP-HPLC Method

Designed for specificity against synthetic by-products (e.g., unreacted piperidine, pyrrolidinone derivatives).[1]

Rationale: 4-(1-Piperidinyl)-3-pyrrolidinol is a polar, basic molecule.[1] Standard C18 columns often suffer from peak tailing due to silanol interactions. We utilize a Charged Surface Hybrid (CSH) C18 column with a high-pH buffer to keep the amine deprotonated (neutral), improving peak shape and retention.

Instrument Parameters:

  • Column: Waters XSelect CSH C18, 4.6 x 150 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (compound lacks strong chromophore) or CAD (Charged Aerosol Detector).

  • Column Temp: 40°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Initial Equilibration
15.0 95 Linear Gradient
20.0 95 Wash
20.1 5 Re-equilibration

| 25.0 | 5 | End |

Self-Validating System Check:

  • System Suitability: Inject a standard 5 times. RSD of peak area must be < 2.0%.[2]

  • Tailing Factor: Must be < 1.5. If > 1.5, increase buffer pH or column temperature.

Protocol B: Non-Aqueous Titration (Absolute Assay)

Designed for cost-effective bulk purity assessment.[1]

Rationale: As a secondary/tertiary amine, the molecule acts as a weak base. Titration with perchloric acid in glacial acetic acid sharpens the endpoint compared to aqueous titration.

Reagents:

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Solvent: Glacial Acetic Acid (neutralized).

  • Indicator: Crystal Violet (visual) or Potentiometric Electrode (preferred).

Step-by-Step Workflow:

  • Standardization: Standardize

    
     against NIST-traceable Potassium Hydrogen Phthalate (KHP).
    
  • Sample Prep: Accurately weigh ~150 mg of dried sample into a clean titration vessel.

  • Dissolution: Add 50 mL of Glacial Acetic Acid. Sonicate until fully dissolved.

  • Titration: Titrate with 0.1 N

    
     to a potentiometric endpoint (steepest slope).
    
  • Calculation:

    
    
    Where 
    
    
    
    =Volume (mL),
    
    
    =Normality,
    
    
    =Molecular Weight (170.25 g/mol ),
    
    
    =Sample Weight (mg),
    
    
    =Loss on Drying (%).[3]

Data Presentation: Method Discrepancy Analysis

The following hypothetical data illustrates why relying on a single method is dangerous.

Sample BatchHPLC Purity (Area %)Titration Assay (wt %)qNMR Purity (wt %)Interpretation
Batch 001 99.2%104.5%99.0%Wet/Salt Contamination. Titration is high likely due to residual inorganic base (e.g.,

) or solvent.[1] HPLC misses the salt.
Batch 002 99.5%98.1%98.3%Clean. Good agreement between orthogonal methods.
Batch 003 95.0%99.8%95.2%Isomeric Impurity. Titration sees "Total Base" (including isomers), while HPLC separates the specific impurity.

Visualizing the Analytical Decision Tree

The following diagram outlines the logical flow for selecting and validating the purity standard for 4-(1-Piperidinyl)-3-pyrrolidinol.

PurityAssayWorkflow Start Start: Sample Analysis Solubility Solubility Check (Water/MeOH) Start->Solubility Volatile Is Sample Volatile? Solubility->Volatile Titration Method B: Non-Aqueous Titration (0.1N HClO4) Solubility->Titration Parallel Workflow HPLC Method A: RP-HPLC (High pH Buffer) Volatile->HPLC No (Solid/Oil) GC-MS (Method C) GC-MS (Method C) Volatile->GC-MS (Method C) Yes UV_Check UV Response < 210nm? HPLC->UV_Check Derivatize Derivatization (Tosyl Chloride) UV_Check->Derivatize Weak Signal DirectUV Direct UV/CAD Detection UV_Check->DirectUV Strong/CAD Compare Compare Results: HPLC vs. Titration Derivatize->Compare DirectUV->Compare Titration->Compare Discrepancy Discrepancy > 2%? Compare->Discrepancy qNMR Method D: qNMR (Absolute Arbiter) Discrepancy->qNMR Yes Release Release Certificate of Analysis Discrepancy->Release No qNMR->Release

Caption: Analytical Workflow for 4-(1-Piperidinyl)-3-pyrrolidinol. Green nodes indicate primary release methods; Blue indicates arbitration methods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78703, 4-(1-Pyrrolidinyl)piperidine. Retrieved from [Link]

  • Alver, O., et al. (2011). Experimental and Theoretical NMR Study of 4-(1-Pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia. Retrieved from [Link]

  • European Patent Office (2024). Process for preparing pure (3S)-pyrrolidin-3-ol and derivatives (EP4382529A1).[1] Retrieved from

Sources

A Comparative Guide to the Synthetic Routes of 4-(1-Piperidinyl)-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Piperidinyl)-3-pyrrolidinol is a valuable heterocyclic building block in medicinal chemistry, featuring a vicinal amino alcohol on a pyrrolidine scaffold, further substituted with a piperidine ring. This unique arrangement of functional groups makes it an attractive intermediate for the synthesis of a wide range of biologically active compounds. The development of efficient and scalable synthetic routes to this molecule is therefore of significant interest to the pharmaceutical industry. This guide provides an in-depth comparison of the most viable synthetic strategies for 4-(1-Piperidinyl)-3-pyrrolidinol, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each route's advantages and disadvantages.

Retrosynthetic Analysis: Key Disconnections

A retrosynthetic analysis of 4-(1-Piperidinyl)-3-pyrrolidinol reveals two primary strategic disconnections, forming the basis of the synthetic routes discussed in this guide:

  • C-N Bond Formation: Disconnecting the C4-N bond between the pyrrolidine and piperidine rings. This approach necessitates the synthesis of a suitably functionalized 3-pyrrolidinol precursor that can undergo nucleophilic substitution by piperidine.

  • C-O and C-N Bond Formation on a Pre-formed Ring: Starting with a pyrrolidine precursor and introducing the hydroxyl and piperidinyl functionalities in a controlled manner.

The following sections will explore detailed synthetic routes based on these fundamental strategies.

Route 1: Epoxide Ring-Opening Strategy

This is arguably the most direct and stereocontrolled approach to 4-(1-Piperidinyl)-3-pyrrolidinol. The core of this strategy lies in the nucleophilic ring-opening of a 3,4-epoxypyrrolidine intermediate by piperidine. The regioselectivity of the epoxide opening is crucial for the success of this route.

Mechanistic Rationale

The reaction proceeds via an SN2 mechanism. Piperidine, a strong secondary amine nucleophile, attacks one of the electrophilic carbons of the epoxide ring. In an uncatalyzed reaction, the attack generally occurs at the less sterically hindered carbon. The stereochemistry of the reaction is well-defined, resulting in an inversion of configuration at the center of attack, leading to a trans relationship between the newly formed hydroxyl and amino groups.

Experimental Protocol

Step 1: Synthesis of N-Benzyl-3,4-epoxypyrrolidine

A common precursor for this route is an N-protected 3,4-epoxypyrrolidine. The benzyl group is a suitable protecting group as it is relatively stable and can be removed under mild hydrogenolysis conditions.

  • Materials: 1-Benzyl-3-pyrroline, meta-chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 1-benzyl-3-pyrroline (1 equivalent) in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield N-benzyl-3,4-epoxypyrrolidine, which can be used in the next step without further purification.

Step 2: Ring-Opening of N-Benzyl-3,4-epoxypyrrolidine with Piperidine

  • Materials: N-Benzyl-3,4-epoxypyrrolidine, Piperidine, Ethanol.

  • Procedure:

    • Dissolve N-benzyl-3,4-epoxypyrrolidine (1 equivalent) in ethanol.

    • Add piperidine (1.5 equivalents) to the solution.

    • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 1-benzyl-4-(1-piperidinyl)-3-pyrrolidinol.

Step 3: Debenzylation to Yield 4-(1-Piperidinyl)-3-pyrrolidinol

  • Materials: 1-Benzyl-4-(1-piperidinyl)-3-pyrrolidinol, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

  • Procedure:

    • Dissolve 1-benzyl-4-(1-piperidinyl)-3-pyrrolidinol (1 equivalent) in methanol.

    • Add a catalytic amount of 10% Pd/C.

    • Subject the mixture to hydrogenation (e.g., using a balloon filled with hydrogen or a Parr hydrogenator) at room temperature overnight.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the final product, 4-(1-Piperidinyl)-3-pyrrolidinol.

Visualizing the Workflow

Epoxide Ring-Opening Strategy cluster_0 Step 1: Epoxidation cluster_1 Step 2: Ring-Opening cluster_2 Step 3: Debenzylation 1-Benzyl-3-pyrroline 1-Benzyl-3-pyrroline N-Benzyl-3,4-epoxypyrrolidine N-Benzyl-3,4-epoxypyrrolidine 1-Benzyl-3-pyrroline->N-Benzyl-3,4-epoxypyrrolidine DCM m-CPBA m-CPBA m-CPBA->N-Benzyl-3,4-epoxypyrrolidine 1-Benzyl-4-(1-piperidinyl)-3-pyrrolidinol 1-Benzyl-4-(1-piperidinyl)-3-pyrrolidinol N-Benzyl-3,4-epoxypyrrolidine->1-Benzyl-4-(1-piperidinyl)-3-pyrrolidinol Ethanol, Reflux Piperidine Piperidine Piperidine->1-Benzyl-4-(1-piperidinyl)-3-pyrrolidinol 4-(1-Piperidinyl)-3-pyrrolidinol 4-(1-Piperidinyl)-3-pyrrolidinol 1-Benzyl-4-(1-piperidinyl)-3-pyrrolidinol->4-(1-Piperidinyl)-3-pyrrolidinol Methanol H2, Pd/C H2, Pd/C H2, Pd/C->4-(1-Piperidinyl)-3-pyrrolidinol

Caption: Epoxide Ring-Opening Workflow

Performance Analysis
ParameterAssessmentSupporting Data/Rationale
Overall Yield Moderate to GoodYields for epoxidation and debenzylation are typically high. The ring-opening step can vary but is generally efficient.
Step Count 3 stepsA concise and straightforward sequence.
Scalability GoodReactions are generally easy to perform on a larger scale. Epoxidation with m-CPBA can be exothermic and requires careful temperature control.
Stereocontrol ExcellentThe SN2 ring-opening of the epoxide provides excellent control over the relative stereochemistry of the hydroxyl and amino groups, leading predominantly to the trans product.
Safety Moderatem-CPBA is a potentially explosive oxidizing agent and should be handled with care. Hydrogenation requires appropriate safety precautions.
Cost & Availability GoodStarting materials are commercially available and relatively inexpensive.

Route 2: "Borrowing Hydrogen" Methodology and C4-Functionalization

This approach builds the 3-pyrrolidinol core using the atom-economical "borrowing hydrogen" (or hydrogen autotransfer) methodology, followed by functionalization at the C4 position to introduce the piperidine moiety.[1][2]

Mechanistic Rationale

The "borrowing hydrogen" reaction involves the temporary removal of hydrogen from an alcohol by a transition metal catalyst to form a carbonyl intermediate in situ. This intermediate then reacts with an amine, and the resulting imine is subsequently reduced by the catalyst using the "borrowed" hydrogen. To apply this to the synthesis of 4-(1-Piperidinyl)-3-pyrrolidinol, a precursor with a leaving group at the C4 position is required.

A plausible synthetic sequence would involve:

  • Synthesis of a protected 3-hydroxy-4-pyrrolidinone.

  • Reductive amination with piperidine.

  • Reduction of the ketone to the alcohol.

Alternatively, a 3,4-dihydroxypyrrolidine derivative could be synthesized, followed by selective activation of the C4-hydroxyl group (e.g., tosylation) and subsequent nucleophilic substitution with piperidine.

Conceptual Synthetic Pathway

Step 1: Synthesis of a Protected 3-Hydroxypyrrolidine Derivative

One approach starts with a commercially available precursor like 4-hydroxy-L-proline.[3]

Step 2: Functionalization of the C4 Position

This is the critical and most challenging step. It could involve:

  • Oxidation-Reduction/Reductive Amination: Oxidation of the 4-hydroxyl group to a ketone, followed by reductive amination with piperidine.

  • Activation and Nucleophilic Substitution: Conversion of the 4-hydroxyl group into a good leaving group (e.g., tosylate, mesylate, or halide), followed by SN2 displacement with piperidine.

Visualizing the Workflow

Borrowing_Hydrogen_and_Functionalization cluster_0 Route 2A: Reductive Amination cluster_1 Route 2B: Nucleophilic Substitution Protected 3,4-dihydroxypyrrolidine Protected 3,4-dihydroxypyrrolidine Protected 3-hydroxy-4-pyrrolidinone Protected 3-hydroxy-4-pyrrolidinone Protected 3,4-dihydroxypyrrolidine->Protected 3-hydroxy-4-pyrrolidinone e.g., Swern Oxidation Oxidation Oxidation->Protected 3-hydroxy-4-pyrrolidinone Protected 4-(1-Piperidinyl)-3-pyrrolidinol Protected 4-(1-Piperidinyl)-3-pyrrolidinol Protected 3-hydroxy-4-pyrrolidinone->Protected 4-(1-Piperidinyl)-3-pyrrolidinol Piperidine, Reducing Agent Piperidine, Reducing Agent Piperidine, Reducing Agent->Protected 4-(1-Piperidinyl)-3-pyrrolidinol 4-(1-Piperidinyl)-3-pyrrolidinol 4-(1-Piperidinyl)-3-pyrrolidinol Protected 4-(1-Piperidinyl)-3-pyrrolidinol->4-(1-Piperidinyl)-3-pyrrolidinol Deprotection Deprotection Deprotection->4-(1-Piperidinyl)-3-pyrrolidinol Protected 3,4-dihydroxypyrrolidine_2 Protected 3,4-dihydroxypyrrolidine Protected 3-hydroxy-4-(leaving group)-pyrrolidine Protected 3-hydroxy-4-(leaving group)-pyrrolidine Protected 3,4-dihydroxypyrrolidine_2->Protected 3-hydroxy-4-(leaving group)-pyrrolidine e.g., TsCl Activation Activation Activation->Protected 3-hydroxy-4-(leaving group)-pyrrolidine Protected 4-(1-Piperidinyl)-3-pyrrolidinol_2 Protected 4-(1-Piperidinyl)-3-pyrrolidinol Protected 3-hydroxy-4-(leaving group)-pyrrolidine->Protected 4-(1-Piperidinyl)-3-pyrrolidinol_2 Piperidine_2 Piperidine Piperidine_2->Protected 4-(1-Piperidinyl)-3-pyrrolidinol_2 4-(1-Piperidinyl)-3-pyrrolidinol_2 4-(1-Piperidinyl)-3-pyrrolidinol Protected 4-(1-Piperidinyl)-3-pyrrolidinol_2->4-(1-Piperidinyl)-3-pyrrolidinol_2 Deprotection_2 Deprotection Deprotection_2->4-(1-Piperidinyl)-3-pyrrolidinol_2

Caption: C4-Functionalization Strategies

Performance Analysis
ParameterAssessmentSupporting Data/Rationale
Overall Yield Potentially LowerThis route involves more steps, and the efficiency of the C4-functionalization can be variable. Reductive amination and nucleophilic substitution on hindered centers can be challenging.
Step Count 4-5 stepsLonger than the epoxide-opening route, requiring protection, functionalization, substitution/amination, and deprotection steps.
Scalability ModerateThe scalability depends on the specific reactions chosen for C4-functionalization. Some oxidation and activation reagents can be problematic on a large scale.
Stereocontrol Good to ModerateStereocontrol depends on the chosen method. Reductive amination may lead to a mixture of diastereomers. Nucleophilic substitution with a good leaving group should proceed with inversion of configuration, offering good stereocontrol.
Safety VariesThe safety profile depends on the specific reagents used (e.g., oxidizing agents, activating agents).
Cost & Availability ModerateThe cost will be higher due to the increased number of steps and potentially more expensive reagents for functionalization.

Comparison Summary and Recommendation

FeatureRoute 1: Epoxide Ring-OpeningRoute 2: "Borrowing Hydrogen" & C4-Functionalization
Overall Efficiency HighModerate
Step Economy High (3 steps)Low (4-5 steps)
Stereocontrol ExcellentModerate to Good
Scalability GoodModerate
Versatility Less versatile for diverse C4-substituentsPotentially more versatile for introducing different C4-substituents

Recommendation:

For the direct and stereocontrolled synthesis of 4-(1-Piperidinyl)-3-pyrrolidinol, the Epoxide Ring-Opening Strategy (Route 1) is the recommended approach. Its key advantages are the short reaction sequence, high overall efficiency, and excellent control over the stereochemistry of the final product. While the "Borrowing Hydrogen" and C4-functionalization route offers potential for diversification at the C4 position, it is a longer and likely lower-yielding process for this specific target molecule. The development of a robust and high-yielding C4-functionalization protocol would be necessary to make this route competitive.

Conclusion

The synthesis of 4-(1-Piperidinyl)-3-pyrrolidinol can be effectively achieved through a few strategic pathways. The epoxide ring-opening strategy stands out as the most efficient and stereoselective method for the preparation of this valuable building block. The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, cost, and the need for analog synthesis. This guide provides the necessary information for an informed decision, empowering researchers to select the optimal path for their synthetic endeavors.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

  • Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ResearchGate. [Link]

  • Regioselective ring opening of epoxide 1 with piperazine and piperidine derivatives afforded 5a-5e. ResearchGate. [Link]

  • Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. [Link]

Sources

COA Interpretation Guide: 4-(1-Piperidinyl)-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

4-(1-Piperidinyl)-3-pyrrolidinol is a critical diamine intermediate, predominantly utilized in the synthesis of histamine H3 receptor antagonists (e.g., Pitolisant) and other CNS-active agents.[1][2] Its dual-nitrogen heterocyclic structure presents unique challenges in quality control, particularly regarding stereochemistry and hygroscopicity.[1][2]

This guide moves beyond standard specification lists to interpret the Certificate of Analysis (COA) through the lens of downstream reaction efficiency . We compare the performance of "Standard Grade" vs. "High-Purity Stereodefined Grade" to demonstrate how specific impurity profiles directly dictate synthetic yield and drug substance quality.[2]

Molecule Identification[2][3][4][5][6][7]
  • Chemical Name: 4-(1-Piperidinyl)-3-pyrrolidinol[1][2][3]

  • CAS Number: 19725-24-7 (General) / 1065484-93-6 (Trans-isomer specific)[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[3]
  • Critical Attribute: Contains two chiral centers (C3 and C4 of the pyrrolidine ring). The trans- configuration is typically the pharmacologically relevant scaffold.[2]

Comparative Analysis: Grade Performance

In pharmaceutical development, the "purity" percentage on a COA is insufficient. The nature of the impurities matters more than the total percentage. Below is a comparative analysis of two common commercial grades and their impact on a standard Williamson Ether Synthesis (a common next-step reaction for this intermediate).

Table 1: COA Specification Comparison
ParameterGrade A: Pharma Intermediate Grade B: Standard Synthesis Impact on Downstream Process
Assay (HPLC)

98.5%

95.0%
Low assay leads to stoichiometric imbalances in coupling reactions.[1][2]
Stereochemistry (Diastereomeric Ratio) Trans > 99:1 Unspecified / RacemicCritical: Using a racemic mixture for a stereospecific drug target cuts effective yield by 50% immediately.[2]
Water (Karl Fischer)

0.5%

2.0%
High water content quenches sensitive bases (e.g., NaH, KOtBu) used in etherification, stalling the reaction.
Residual Piperidine

0.1%

1.5%
Piperidine is a nucleophile that competes with the pyrrolidinol -OH, creating difficult-to-separate side products.[1][2]
Appearance White to off-white crystalline solidYellow/Beige waxy solidColor often indicates oxidation products (N-oxides) which act as radical scavengers.[1][2]
Experimental Data: Impact on Reaction Yield

Scenario: Reacting 4-(1-Piperidinyl)-3-pyrrolidinol with an alkyl halide using Sodium Hydride (NaH) in DMF.[1][2]

Input MaterialMolar Equivalents of NaH RequiredObserved Yield (Isolated)Impurity Profile of Product
Grade A (Dry, Trans) 1.1 eq88% Single isomer, clean baseline.[1][2]
Grade B (Wet, Racemic) 1.5 eq (Extra base to neutralize water)34% Mix of isomers, significant hydrolysis side-products, difficult purification.

Scientist's Insight: The cost saving of Grade B is illusory. The 2.0% water content in Grade B consumes ~12% of your NaH reagent immediately, generating NaOH. This NaOH then hydrolyzes your alkyl halide, killing the reaction. Always calculate the "Real Molar Cost" including work-up losses.[2]

Critical COA Parameters & Interpretation

A. Stereochemical Purity (The Hidden Killer)

Most suppliers synthesize this molecule via the epoxide ring-opening of 3,4-epoxypyrrolidine (or equivalent) with piperidine.[2]

  • The Risk: This reaction naturally produces a mixture of trans isomers.[2] If the COA does not explicitly state "Trans-isomer > 99%," assume it is a mixture.[2]

  • Verification: Check the Melting Point.[2]

    • Pure Trans: Sharp melt (typically higher, e.g., >60°C depending on salt form).

    • Mixture: Broad melting range or semi-solid at room temperature.

B. Residual Solvents & Amines

Because this is a diamine, it "holds" onto solvents like dichloromethane or toluene strongly.[2]

  • COA Check: Look for "Loss on Drying" (LOD).[2] If LOD is >1.0% but Water is <0.5%, you have trapped organic solvents. These can poison metal catalysts (Pd, Pt) in subsequent hydrogenation steps.

Analytical Protocols (Self-Validating Systems)

To verify the COA claims, implement these protocols. These are designed to be robust against the basic nature of the molecule.

Protocol 1: High-pH HPLC for Purity & Isomer Separation

Standard acidic HPLC (0.1% TFA) often causes peak tailing for diamines due to interaction with silanols.[1][2] Use a high-pH method to keep the amine unprotonated and sharp.[2]

  • Column: XBridge C18 (or equivalent high-pH stable column), 150 x 4.6 mm, 3.5 µm.[2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with NH

    
    OH).
    
  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV @ 210 nm (low wavelength required; molecule lacks strong chromophores).[2]

  • Validation Criteria: Asymmetry factor must be < 1.5. If tailing occurs, increase buffer pH or temperature (to 40°C).[2]

Protocol 2: Functional "Use Test" (Small Scale)

Before committing 10kg to a reactor, perform a D2O Shake Test (NMR).

  • Dissolve 20mg of sample in D

    
    O.
    
  • Add internal standard (e.g., Maleic Acid).[2]

  • Observation:

    • Check stoichiometry of the piperidine ring protons vs. pyrrolidine protons.

    • Check for "invisible" salts (e.g., Hydrochloride) which won't show in HPLC but will shift the chemical shift in NMR.

    • Why this matters: If the COA says "Free Base" but you received a partial salt, your stoichiometric calculations for the next reaction will be wrong.

Visualizing the QC Decision Logic

The following diagram illustrates the decision matrix a process chemist should follow upon receiving this material.

COA_Decision_Tree Start Receive 4-(1-Piperidinyl)-3-pyrrolidinol Check_Stereo Check Stereochemistry (COA + Optical Rotation/Chiral HPLC) Start->Check_Stereo Decision_Stereo Is Trans-isomer > 98%? Check_Stereo->Decision_Stereo Check_Water Check Water Content (Karl Fischer) Decision_Water Is Water < 0.5%? Check_Water->Decision_Water Decision_Stereo->Check_Water Yes Action_Recrystallize ACTION: Recrystallize (Isopropanol/Hexane) Decision_Stereo->Action_Recrystallize No (Low Purity) Reject REJECT / Return to Vendor Decision_Stereo->Reject No (Wrong Isomer) Action_Dry ACTION: Azeotropic Drying (Toluene Strip) Decision_Water->Action_Dry No (>0.5%) Release RELEASE for Synthesis (Calculate Molar Correction) Decision_Water->Release Yes Action_Recrystallize->Check_Stereo Retest Action_Dry->Check_Water Retest

Figure 1: Quality Control Decision Tree for 4-(1-Piperidinyl)-3-pyrrolidinol. This workflow prioritizes stereochemistry first (hard to fix) and water content second (fixable).

References

  • Pitolisant Synthesis & Intermediates

    • Schwartz, J. C., et al. (2011). Histamine H3 Receptor Antagonists: Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry. (Search: Pitolisant synthesis intermediates).

  • Analytical Methods for Nitrogen Heterocycles

    • Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience.[1][2] (Refer to Chapter 7: Separation of Basic Compounds).

  • Impact of Water on Nucleophilic Substitution

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[2] (Section: Williamson Ether Synthesis limitations).

  • Stereochemical Characterization

    • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley.[2] (Techniques for resolving pyrrolidine derivatives).

Sources

A Comparative Guide to the Elemental Analysis of 4-(1-Piperidinyl)-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor. The heterocyclic scaffolds of pyrrolidine and piperidine are prevalent in a vast number of biologically active compounds and approved drugs.[1][2] 4-(1-Piperidinyl)-3-pyrrolidinol, a molecule incorporating both of these key structures, represents a class of compounds with significant potential in medicinal chemistry. Its structural integrity and purity, essential for reproducible biological testing, are fundamentally verified through elemental analysis.

This guide provides an in-depth comparison of the elemental analysis data for 4-(1-Piperidinyl)-3-pyrrolidinol against a structurally related analog, 4-(1-Pyrrolidinyl)piperidine. It details the theoretical compositions, outlines a comprehensive experimental protocol for verification, and discusses the significance of the results in the context of drug discovery.

Theoretical Elemental Composition: A Comparative Analysis

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a molecule. This data serves as a critical checkpoint for verifying the molecular formula of a synthesized compound. A discrepancy between theoretical and experimental values can indicate the presence of impurities, residual solvents, or an incorrect structure.

The theoretical elemental composition is calculated from the molecular formula. For 4-(1-Piperidinyl)-3-pyrrolidinol, the molecular formula is C₉H₁₈N₂O.[3] As a point of comparison, we will use 4-(1-Pyrrolidinyl)piperidine, a structural isomer that lacks the hydroxyl group, with a molecular formula of C₉H₁₈N₂.[4][5]

CompoundMolecular FormulaMolecular Weight ( g/mol )Theoretical % Carbon (C)Theoretical % Hydrogen (H)Theoretical % Nitrogen (N)
4-(1-Piperidinyl)-3-pyrrolidinol C₉H₁₈N₂O170.25[3]63.49%10.66%16.45%
4-(1-Pyrrolidinyl)piperidine C₉H₁₈N₂154.26[5]70.07%11.76%18.16%

Analysis of Theoretical Data: The presence of the oxygen atom in 4-(1-Piperidinyl)-3-pyrrolidinol significantly impacts its elemental composition compared to its non-hydroxylated counterpart. The higher relative mass of oxygen results in a lower percentage of carbon, hydrogen, and nitrogen. This fundamental difference is readily detectable by elemental analysis, making it a powerful tool for distinguishing between such analogs.

Experimental Verification: The CHN Combustion Analysis Protocol

The most common method for determining the carbon, hydrogen, and nitrogen content of an organic compound is combustion analysis, typically performed using an automated CHN elemental analyzer.[6] This technique is a destructive, quantitative method that provides a rapid and accurate assessment of a sample's elemental composition.[7]

The Principle of Combustion Analysis

The underlying principle involves the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for CHN elemental analysis.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Dry sample to remove residual solvents s2 Accurately weigh ~2 mg of sample in a tin capsule s1->s2 s3 Seal the capsule and place in autosampler s2->s3 a1 Sample is dropped into high-temperature combustion furnace (~950°C) s3->a1 a2 Combustion in pure O₂ (CO₂, H₂O, Nₓ, SO₂) a1->a2 a3 Gases pass through reduction furnace (Nₓ → N₂) a2->a3 a4 Separation of gases (e.g., via chromatography) a3->a4 a5 Detection and Quantification (Thermal Conductivity Detector) a4->a5 d1 Detector signals are integrated and processed a5->d1 d2 Comparison with calibration standards (e.g., acetanilide) d1->d2 d3 Calculation of %C, %H, %N d2->d3

Caption: Workflow for CHN Elemental Analysis.

Step-by-Step Experimental Protocol
  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide). This ensures the accuracy of the detector response.

  • Sample Preparation:

    • Ensure the sample of 4-(1-Piperidinyl)-3-pyrrolidinol is homogenous and thoroughly dried under a high vacuum to remove any residual solvents, which would alter the hydrogen and carbon content.

    • Using a microbalance, accurately weigh approximately 1-3 mg of the sample into a clean tin or silver capsule.

    • Fold the capsule to enclose the sample securely and eliminate as much atmospheric air as possible.

  • Instrumental Analysis:

    • Place the encapsulated sample into the instrument's autosampler.

    • Initiate the analysis sequence. The sample is dropped into a high-temperature (typically 900-1000°C) combustion furnace.

    • A pulse of pure oxygen is introduced, leading to the complete combustion of the sample.

    • The resulting gas mixture flows through a reduction furnace (containing copper) to convert nitrogen oxides (Nₓ) to diatomic nitrogen (N₂).

    • The gases (CO₂, H₂O, N₂) are separated, often by a chromatographic column.

    • A thermal conductivity detector measures the concentration of each gas relative to a helium carrier gas.

  • Data Analysis:

    • The instrument's software integrates the detector signals and, using the calibration data, calculates the percentage of C, H, and N in the original sample.

    • The experimental results should be within ±0.4% of the theoretical values to be considered acceptable for a pure compound.

Trustworthiness and Validation

The validity of elemental analysis data hinges on meticulous experimental technique. A self-validating protocol includes:

  • Running Blanks: Analyzing an empty sample capsule to ensure no contamination from the capsule or atmosphere.

  • Certified Standards: Regularly analyzing a known standard during the sample run to verify instrument performance and calibration stability.

  • Triplicate Analysis: Analyzing the same sample multiple times to ensure the precision and reproducibility of the results.

For chiral molecules like 4-(1-Piperidinyl)-3-pyrrolidinol, while elemental analysis confirms the chemical formula, it does not provide information about the stereochemistry.[8][9][10] Techniques such as chiral chromatography or polarimetry are required to determine enantiomeric excess and absolute configuration.[11]

Conclusion

Elemental analysis is an indispensable tool in the chemical characterization pipeline. For a compound such as 4-(1-Piperidinyl)-3-pyrrolidinol, it provides a fundamental confirmation of its elemental makeup. When compared with a close structural analog like 4-(1-Pyrrolidinyl)piperidine, the power of this technique to differentiate based on the presence or absence of a single heteroatom becomes evident. By adhering to a rigorous and validated experimental protocol, researchers can generate trustworthy data that underpins the identity and purity of their compounds, a critical step on the path to successful drug discovery and development.

References

  • Bhuiyan, M. M. H., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

  • Chirality and Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes. (n.d.). ACS Omega. Available at: [Link]

  • Elemental analysis and some physical data of the study compounds. (2018). ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4-(1-Pyrrolidinyl)piperidine. PubChem. Available at: [Link]

  • PubChem. (n.d.). Trans-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride. PubChem. Available at: [Link]

  • Chemsrc. (2024). 4-(1-Piperidinyl)-3-pyrrolidinol. Chemsrc.com. Available at: [Link]

  • Hassan, D. S., et al. (2020). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. PMC. Available at: [Link]

  • Clariant. (n.d.). Elemental Analysis and Chemical Properties. Clariant Analytical Sciences. Available at: [Link]

  • Kuranov, S. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Beck, W., et al. (n.d.). Electrochemical synthesis of chiral amines and amino acid derivatives. American Chemical Society. Available at: [Link]

  • Michelet, B., et al. (2018). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. Available at: [Link]

  • Li, Y., et al. (2024). Pyrrolidine, Piperazine, and Diazinane Alkaloids from the Marine Bacterium Strain Vibrio ruber ZXR-93. Molecules. Available at: [Link]

  • Elemental analysis – Knowledge and References. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Latypov, S. K., et al. (1996). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry. Available at: [Link]

Sources

A Comparative Guide to the Comprehensive Qualification of 4-(1-Piperidinyl)-3-pyrrolidinol as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bedrock of Analytical Precision

In the landscape of pharmaceutical development, the reference standard is the ultimate benchmark against which all analytical measurements are judged. It is the cornerstone of quality, safety, and efficacy, ensuring that every batch of a drug substance or product is consistent and meets stringent regulatory requirements. The qualification of a new reference standard is, therefore, not merely a procedural step but a rigorous scientific investigation to establish its identity, purity, and fitness for purpose.[1]

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to fully qualify a new lot of 4-(1-Piperidinyl)-3-pyrrolidinol, a key heterocyclic building block in medicinal chemistry. We will move beyond a simple listing of methods to explore the causality behind our experimental choices, comparing the strengths and limitations of each technique to demonstrate how a multi-faceted, orthogonal approach creates a self-validating system of characterization. This ensures the highest degree of confidence for researchers, scientists, and drug development professionals who will rely on this standard.

The entire process is governed by principles laid out by international regulatory bodies, such as the International Council for Harmonisation (ICH) guideline Q7, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," which mandates a robust quality framework for the production and control of starting materials.[2][3][4][5]

The Qualification Workflow: An Integrated Strategy

The qualification of a reference standard is a holistic process. It begins with the synthesis of a high-purity batch of the material, which may require additional purification steps beyond that of a typical Active Pharmaceutical Ingredient (API) batch.[6] The subsequent analytical characterization is designed to confirm its structure unequivocally and to quantify its absolute purity through a mass balance approach.

cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Purity Profile cluster_2 Phase 3: Final Certification NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (HRMS) NMR->MS Confirms Mass IR FTIR Spectroscopy MS->IR Confirms Functional Groups HPLC HPLC-UV/DAD (Chromatographic Purity) IR->HPLC Structure Confirmed, Begin Purity Assessment MassBalance Mass Balance Calculation (Assign Purity) HPLC->MassBalance TGA Thermogravimetric Analysis (Residual Solvents) TGA->MassBalance KF Karl Fischer Titration (Water Content) KF->MassBalance ROI Residue on Ignition (Inorganic Impurities) ROI->MassBalance CoA Certificate of Analysis (Documentation) MassBalance->CoA

Caption: High-level workflow for reference standard qualification.

Part 1: Unambiguous Identity Confirmation - A Comparison of Spectroscopic Techniques

The first and most critical step is to confirm, with absolute certainty, that the material is indeed 4-(1-Piperidinyl)-3-pyrrolidinol. No single technique is sufficient; instead, we rely on the convergence of evidence from multiple, orthogonal methods.

Technique Primary Role in Identification Strengths Limitations
NMR Spectroscopy Definitive structural elucidation.Provides detailed atom-by-atom connectivity and stereochemical information. Considered the gold standard for structure confirmation.[7][8]Relatively low sensitivity compared to MS; requires a few milligrams of material.
Mass Spectrometry Molecular weight confirmation.Extremely high sensitivity and mass accuracy (with HRMS), confirming the elemental composition.[9][10]Provides little to no information on atom connectivity or isomerism on its own.
FTIR Spectroscopy Functional group identification.Provides a unique "fingerprint" of the molecule's vibrational modes. Excellent for comparison against a known standard.[11]Spectrum can be complex; does not provide connectivity information.
Causality of Choice: Why NMR is the Cornerstone

Nuclear Magnetic Resonance (NMR) is the most powerful tool for the structural elucidation of small organic molecules.[12][13] While Mass Spectrometry can provide an exact molecular formula, it cannot differentiate between isomers. For a molecule like 4-(1-Piperidinyl)-3-pyrrolidinol, with multiple stereocenters, NMR is indispensable. A full suite of experiments is required:

  • ¹H NMR: Confirms the number and environment of all protons.

  • ¹³C NMR: Confirms the number and type of carbon atoms.

  • 2D Experiments (COSY, HSQC, HMBC): These are crucial for assembling the molecular puzzle. COSY shows proton-proton couplings, HSQC links protons to their directly attached carbons, and HMBC reveals longer-range proton-carbon correlations, allowing for the unambiguous assignment of the entire molecular skeleton.[14][15]

High-Resolution Mass Spectrometry (HRMS) serves as a vital, orthogonal confirmation.[9] By providing a mass measurement with sub-parts-per-million (ppm) accuracy, it validates the elemental formula derived from NMR, ensuring no unexpected atoms are present.[16]

Part 2: Purity Assessment - A Multi-Technique Strategy

Purity is not a single value but a composite assessment of different potential contaminants: organic impurities (process-related or degradation products), water, residual solvents, and inorganic materials.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the purity of pharmaceutical compounds and detecting related organic impurities.[17][18]

Why HPLC? A Comparative Perspective:

  • Versatility: HPLC can separate a wide range of non-volatile and thermally sensitive compounds, making it ideal for molecules like 4-(1-Piperidinyl)-3-pyrrolidinol.[17][19]

  • Sensitivity & Resolution: Modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems provide exceptional resolution, allowing for the separation of closely related impurities from the main peak. When coupled with a Photodiode Array (PDA) or Diode Array Detector (DAD), it provides spectral information that can help in peak identification and homogeneity assessment.[20]

  • Regulatory Acceptance: HPLC is the most widely accepted method by regulatory agencies for purity testing of drug substances.[11][21]

An alternative for volatile impurities would be Gas Chromatography (GC), but for a polar, non-volatile molecule like our subject, HPLC is the superior choice.

Quantifying Absolutes: Water and Residual Solvents

A reference standard's purity value must account for all components. Assuming a standard is 100.0% pure without experimental verification is a common but critical error.[22][23]

  • Water Content by Karl Fischer Titration: This technique is the gold standard for water determination due to its high accuracy, precision, and selectivity for water.[24][25] Unlike a "Loss on Drying" method, which measures the loss of any volatile substance, Karl Fischer titration is a stoichiometric reaction that specifically quantifies water, whether it is surface-adsorbed or bound within the crystal lattice.[26][27] Both volumetric and coulometric methods are available, with the coulometric method being particularly suited for very low water content (<0.1%).[27][28]

  • Residual Solvents by Thermogravimetric Analysis (TGA): TGA measures changes in a sample's weight as a function of temperature.[29][30] By heating the sample under a controlled atmosphere, we can observe weight loss steps corresponding to the evaporation of residual solvents used during synthesis and purification.[31] This provides a quantitative value for total volatile content (excluding water, which is measured separately). While GC-Headspace is another excellent technique for identifying and quantifying specific solvents, TGA provides a rapid and accurate measure of the total residual solvent content, which is often sufficient for the mass balance calculation.[32]

Part 3: The Mass Balance Approach - Synthesizing the Data

The ultimate goal is to assign a single, defensible purity value to the reference standard. This is achieved through a mass balance calculation, which defines purity by subtracting the quantified impurities from 100%.

Total 100% HPLC_Imp Organic Impurities (from HPLC) Total->HPLC_Imp - Water Water Content (from Karl Fischer) Total->Water - Solvents Residual Solvents (from TGA) Total->Solvents - Inorganic Inorganic Impurities (from ROI) Total->Inorganic - Purity Assigned Purity (Calculated)

Caption: The mass balance calculation for assigning purity.

Purity = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)

This approach is scientifically robust because it relies on multiple independent, specific techniques to quantify every significant component of the material.

Part 4: Detailed Experimental Protocols

The following protocols are representative methodologies for the qualification of 4-(1-Piperidinyl)-3-pyrrolidinol.

Protocol 1: HPLC-UV for Chromatographic Purity
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, hold for 2 min; ramp to 95% B over 15 min; hold for 3 min; return to 5% B and re-equilibrate for 5 min.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV/DAD at 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the standard and dissolve in 10 mL of 50:50 Water:Acetonitrile to make a 1 mg/mL solution.

  • Analysis: Perform a blank injection (diluent) followed by six replicate injections of the sample. Calculate the area percent of the main peak relative to all other peaks. The % chromatographic purity is reported as 100% minus the sum of all impurity peak areas.

Protocol 2: Water Content by Coulometric Karl Fischer Titration
  • Instrument: Calibrated Karl Fischer Coulometer.

  • Reagent: Anode and cathode solutions suitable for ketones and amines.

  • Sample Preparation: Accurately weigh approximately 20-30 mg of the reference standard directly into the titration vessel.

  • Procedure: a. Allow the instrument to stabilize to a low, constant drift rate (e.g., <10 µ g/min ).[28] b. Add the sample to the vessel and initiate the titration. c. The instrument will automatically titrate the water present and report the result in µg of water. d. Perform the determination in triplicate.

  • Calculation: Water (%) = (µg of water found / sample weight in µg) * 100.

Protocol 3: Residual Solvents by Thermogravimetric Analysis (TGA)
  • Instrument: Calibrated Thermogravimetric Analyzer.

  • Sample Pan: Platinum or ceramic pan.

  • Sample Size: 5-10 mg, accurately weighed.

  • Method: a. Equilibrate at 30 °C. b. Ramp temperature from 30 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Analysis: The weight loss between 30 °C and a temperature just below the onset of thermal decomposition (e.g., 150 °C) is attributed to residual solvents. This value is reported as a percentage of the initial sample weight.

Part 5: Data Synthesis and Final Qualification

The data from all experiments are compiled to generate a comprehensive profile of the reference standard.

Example Data Summary for 4-(1-Piperidinyl)-3-pyrrolidinol (Lot: RS-001)

Test Method Result Purpose
Identity ¹H, ¹³C, 2D NMRStructure ConfirmedUnambiguous structural proof
Molecular Weight HRMS (m/z [M+H]⁺)171.1492 (Calc: 171.1497)Confirms elemental formula
Chromatographic Purity HPLC-UV (Area %)99.85%Quantifies organic impurities
Water Content Karl Fischer0.09%Quantifies water
Residual Solvents TGA0.04%Quantifies volatile solvents
Inorganic Impurities Residue on Ignition<0.01%Quantifies non-combustibles

Final Purity Calculation (Mass Balance):

  • Purity = 100% - (100% - 99.85%) - 0.09% - 0.04% - 0.01%

  • Purity = 100% - 0.15% - 0.09% - 0.04% - 0.01%

  • Assigned Purity = 99.7%

This assigned value is documented on the Certificate of Analysis (CoA), which serves as the official record of the standard's quality and is provided to all end-users.[33]

Conclusion

The qualification of a pharmaceutical reference standard like 4-(1-Piperidinyl)-3-pyrrolidinol is a comprehensive, evidence-based process that underpins the integrity of analytical data in drug development. By employing a suite of orthogonal analytical techniques—comparing and contrasting their outputs—we build a self-validating case for the standard's identity and purity. This guide has demonstrated that the "why" behind each experimental choice is as critical as the result itself. The comparative application of NMR, MS, HPLC, Karl Fischer, and TGA provides the rigorous, multi-faceted characterization necessary to establish a reliable benchmark, ensuring consistency and confidence from the research bench to regulatory submission.

References

  • General Chapters: <11> USP REFERENCE STANDARDS. (n.d.). USPC.
  • What Is Karl Fischer Titration?. (n.d.). Mettler Toledo.
  • Karl Fischer Titration Tips: Water Content Measurement. (n.d.). Sigma-Aldrich.
  • ICH Q7 GMP Guidelines for Pharma: A Complete Guide. (2025, October 14). Qualityze.
  • Karl Fischer titration. (n.d.). Wikipedia.
  • What Is Mass Spectrometry and How Does It Work?. (2024, January 23). Integrated DNA Technologies.
  • Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. (2026, February 13). IntuitionLabs.
  • Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality. (2024, August 7). Ideagen.
  • How to Determine Molecular Weight?. (n.d.). Mtoz Biolabs.
  • Determination of Molecular Weight by Mass Spectros. (n.d.). Scribd.
  • Karl Fischer water content titration. (n.d.). Scharlab.
  • What is Mass Spectrometry?. (n.d.). Broad Institute.
  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. (2000, November 1). European Medicines Agency (EMA).
  • Determination of Water Content using the Karl Fischer Coulometric Method. (2025, August 15). NCBI - NIH.
  • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (2000, November 10). ICH.
  • Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology.
  • Mass Spectrometry: A Powerful Analytical Tool for Molecular Analysis. (n.d.). Plasmion GmbH.
  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). (2026, January 2). ResolveMass Laboratories Inc.
  • Analytical Techniques for Reference Standard Characterization. (2025, September 29). ResolveMass Laboratories Inc.
  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022, February 8). Auriga Research.
  • Are You Handling USP Reference Standards Appropriately?. (2024, December 2). Lachman Consultants.
  • Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. (2012, April 15). Pharmaguideline.
  • What Is HPLC and Why Is It So Commonly Used for Pharmaceutical and Dietary Supplement QC Testing?. (2025, April 4). Vici Health Sciences.
  • Pharmacopeial Reference Standards: Equivalence and Qualification. (2025, December 19). PharmaRegulatory.in.
  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. (2014, August 6). ACS Publications.
  • NMR characterization of small and large molecules. (n.d.). ResolveMass Laboratories Inc.
  • Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
  • Structure Elucidation and NMR. (n.d.). Hypha Discovery.
  • NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. (2014, August 8). American Chemical Society.
  • 〈11〉 USP Reference Standards. (n.d.). USP-NF.
  • Residual Solvent Contamination Measured by Thermogravimetric Analysis-Mass Spectrometry. (n.d.). PerkinElmer.
  • Why Is HPLC Ideal for Chemical Purity Testing?. (2023, July 27). Moravek.
  • 〈11〉 USP Reference Standards. (2025, December 2). USP.
  • <11> USP REFERENCE STANDARDS. (n.d.). USP.
  • A Review on – “Estimation of Residual Solvents by Different Analytical Methods”. (2021, June 17). International Journal of Pharmaceutical Sciences and Research.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). NIMS University.
  • TGA Analysis. (n.d.). Impact Analytical.
  • Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent.
  • Reference Standards in the Pharmaceutical Industry. (2024, January 29). MRIGlobal.
  • Detection of Ultra-Small Residual Masses by Means of TGA. (2020, January 31). NETZSCH Analyzing & Testing.
  • HPLC Testing and Analysis - Detailed Guide for Accurate Results. (2024, July 23). Torontech.
  • HPLC in Pharmaceutical Applications and Pharmaceutical Industry. (2025, September 22). Lab Manager.
  • Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs.
  • Small Molecules Analysis & QC. (n.d.). Sigma-Aldrich.
  • 4-(1-Piperidinyl)-3-pyrrolidinol. (2025, August 22). Chemsrc.
  • 4-(1-Pyrrolidinyl)piperidine. (n.d.). PubChem.
  • Trans-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride. (n.d.). PubChemLite.
  • Small Molecule Analysis Compendium. (n.d.). Shimadzu Scientific Instruments.
  • 4-(1-Pyrrolidinyl)piperidine 95 5004-07-9. (n.d.). Sigma-Aldrich.
  • Chemical Properties of 3-Pyrrolidinol (CAS 40499-83-0). (n.d.). Cheméo.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 4-(1-Piperidinyl)-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Hazard Identification

4-(1-Piperidinyl)-3-pyrrolidinol (and its common salts, e.g., dihydrochloride) represents a class of heterocyclic amines often used as intermediates in medicinal chemistry. Unlike common solvents, these compounds present specific "silent" hazards—specifically, their potential for delayed caustic injury and their reactivity with common lab oxidizers.

Critical Operational Directive: Treat this compound as a Corrosive Organic Base . Do not dispose of via municipal drains. Segregation from acidic waste streams is mandatory to prevent uncontrolled exothermic neutralization in waste containers.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

Understanding the physicochemical nature of the analyte is the first step in a self-validating safety protocol.

PropertyDataOperational Implication
CAS Number 1274875-57-8 (Base) / 1220019-95-3 (2HCl Salt)Verification of SDS matches.
Molecular Formula

High nitrogen content implies NOx generation during incineration.
Physical State Solid (Crystalline Powder)Dust inhalation hazard; requires particulate respirator (N95/P100).
Basicity (pKa) Est. 9.0 - 10.5 (Piperidine moiety)Corrosive. Will cause chemical burns to mucous membranes.
Solubility Water Soluble, Polar OrganicsSpills can be diluted but spread easily on wet surfaces.
RCRA Status Characteristic (D002 if pH > 12.[1]5)Not P-listed or U-listed, but regulated by characteristic corrosivity.

The Logic of Segregation (Causality & Safety)

Why Segregation Matters: In a mixed-waste container, the addition of 4-(1-Piperidinyl)-3-pyrrolidinol to a waste stream containing acid chlorides, anhydrides, or strong mineral acids can trigger a rapid exothermic reaction. This can pressurize the container, leading to rupture or aerosolization of toxic waste.

The Protocol:

  • Segregate from Oxidizers: Amines can be oxidized to N-oxides or nitro compounds, some of which are unstable. Keep away from peroxides and nitric acid waste.

  • Segregate from Acids: To avoid heat generation.

  • Designated Stream: Use "Non-Halogenated Organic Bases" or "Solid Toxic Waste" streams.

Step-by-Step Disposal Protocol

This protocol serves as a self-validating system. You must confirm the state of the waste at each checkpoint before proceeding.

Phase 1: Pre-Disposal Preparation
  • PPE Requirements: Nitrile gloves (double-gloved recommended), safety goggles (not just glasses), and a lab coat. If handling >10g of powder, use a powder hood or N95 respirator.

  • Container Selection: High-Density Polyethylene (HDPE) is preferred over glass to prevent breakage. Ensure the lid has a chemically resistant liner (PTFE/Teflon).

Phase 2: Waste Transfer
  • Identification: Determine if you are disposing of the Solid (pure substance) or a Solution (reaction mixture).

  • Solid Disposal:

    • Place the solid directly into a wide-mouth HDPE jar labeled "Solid Hazardous Waste - Toxic/Corrosive."

    • Validation: Wipe the threads of the jar before closing to ensure a tight seal.

  • Solution Disposal:

    • Check the pH of the solution.[2] If highly acidic, slowly neutralize to pH 6-9 using Sodium Bicarbonate before adding to the organic waste container.

    • Pour into the carboy labeled "Non-Halogenated Organic Solvents (Basic)."

    • Validation: Record the volume and approximate concentration on the waste log immediately.

Phase 3: Labeling & Storage
  • Labeling: Must include the full chemical name (no abbreviations). Mark hazards: "Irritant," "Corrosive."[3]

  • Storage: Store in a secondary containment tray in a cool, dry, ventilated cabinet. Do not store on high shelves.

Waste Stream Decision Logic (Visualization)

The following diagram outlines the decision-making process for classifying and disposing of this specific compound.

DisposalWorkflow Start Waste: 4-(1-Piperidinyl)-3-pyrrolidinol StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid Dry IsLiquid Liquid / Solution StateCheck->IsLiquid Dissolved SolidBin Container: Wide-Mouth HDPE Label: Solid Toxic/Corrosive IsSolid->SolidBin LiquidCheck Check pH & Solvents IsLiquid->LiquidCheck Final Professional Incineration (Do Not Autoclave) SolidBin->Final HalogenCheck Contains Halogenated Solvents (DCM, Chloroform)? LiquidCheck->HalogenCheck StreamA Stream A: Halogenated Organics (Trace Amine) HalogenCheck->StreamA Yes StreamB Stream B: Non-Halogenated Organics (Basic/Amine) HalogenCheck->StreamB No StreamA->Final StreamB->Final

Caption: Decision tree for segregating 4-(1-Piperidinyl)-3-pyrrolidinol waste based on physical state and solvent composition.

Emergency Spill Contingency

In the event of a spill, immediate action prevents contamination spread.

ScenarioAction Protocol
Dry Powder Spill 1. Evacuate immediate area to let dust settle.2. Cover with damp paper towels to prevent aerosolization.3. Scoop into a bag; label as hazardous waste.4. Clean area with soap and water (do not use bleach, as it may react with amines).
Liquid Spill 1. Absorb with an inert material (Vermiculite or Chemizorb®). Do not use paper towels for concentrated amines (heat risk).2. Neutralize surface with a dilute weak acid (e.g., Citric Acid) if safe.3. Collect in a sealed container.
Skin Contact 1. Immediate Flush: Rinse with water for 15 minutes.2.[4][5] Do not neutralize on skin (exothermic risk).3. Seek medical attention immediately.

References

  • PubChem. (n.d.). Compound Summary: Trans-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride.[6] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. Retrieved October 26, 2023, from [Link]

Sources

A Senior Application Scientist's Guide to Handling 4-(1-Piperidinyl)-3-pyrrolidinol: A Risk-Based Approach to Safety

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential safety and logistical information for handling 4-(1-Piperidinyl)-3-pyrrolidinol, a substituted pyrrolidinol. In the absence of comprehensive toxicological data for this specific molecule, we will apply established principles of chemical safety, drawing on data from structurally related compounds to formulate a robust operational and disposal plan. Our primary objective is to build a self-validating system of protocols that ensures the safety of all laboratory personnel.

Hazard Analysis: Understanding the Chemistry of 4-(1-Piperidinyl)-3-pyrrolidinol

4-(1-Piperidinyl)-3-pyrrolidinol is a heterocyclic compound containing both a pyrrolidinol and a piperidine moiety. To assess its potential hazards, we must consider the properties of these functional groups.

  • Piperidine Moiety: Piperidine and its derivatives are organic bases. They can be corrosive or irritating to the skin and eyes. Inhalation of vapors may cause respiratory tract irritation.

  • Pyrrolidinol Moiety: The hydroxyl group (-OH) on the pyrrolidine ring classifies it as an alcohol. While simple alcohols have relatively low toxicity, the overall properties of the molecule are dictated by the combination of its functional groups.

  • Overall Reactivity: The presence of the amine groups makes the compound basic. It can react exothermically with acids. The tertiary amine in the piperidine ring and the secondary amine in the pyrrolidinol ring contribute to its chemical reactivity.

Given these structural features, it is prudent to treat 4-(1-Piperidinyl)-3-pyrrolidinol as a potentially hazardous substance. We will assume it is an irritant to the skin, eyes, and respiratory system, and may be harmful if ingested or absorbed through the skin.

Table 1: Assumed Hazard Profile for 4-(1-Piperidinyl)-3-pyrrolidinol

Hazard TypePotential EffectRationale
Skin Contact Irritation, potential for chemical burns, and absorption.Based on the properties of piperidine and other heterocyclic amines.
Eye Contact Severe irritation or corrosive damage.Common hazard for amine-containing compounds.
Inhalation Irritation of the respiratory tract.Potential for aerosolization of the powder or vapors if heated.
Ingestion Potential toxicity.A standard assumption for all non-food grade laboratory chemicals.
Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following recommendations are based on a risk assessment that assumes the hazards outlined above.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Hand Protection Nitrile gloves (minimum thickness of 4 mil). For prolonged contact or handling larger quantities, double-gloving or using heavier-duty butyl rubber gloves is recommended.Nitrile provides good resistance to a wide range of chemicals. Double-gloving minimizes the risk of exposure due to tears or punctures.
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards. If there is a significant splash risk, a face shield should be worn in addition to goggles.Protects against splashes of liquids and airborne powder.
Body Protection A flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area or a chemical fume hood. If weighing out powders or if there is a risk of aerosolization, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P95 or P100 particulate filter is recommended.Ensures protection from inhaling fine powders or vapors.

Diagram 1: PPE Selection Workflow

PPE_Selection start Start: Handling 4-(1-Piperidinyl)-3-pyrrolidinol fume_hood Work in a certified chemical fume hood? start->fume_hood weighing Weighing powder or potential for aerosolization? fume_hood->weighing Yes base_ppe Standard PPE: - Nitrile Gloves - Lab Coat - Safety Goggles fume_hood->base_ppe No (Use in well-ventilated area) splash_risk Significant splash risk? weighing->splash_risk No respirator Add NIOSH-approved respirator weighing->respirator Yes splash_risk->base_ppe No face_shield Add Face Shield splash_risk->face_shield Yes end_ppe Proceed with Experiment base_ppe->end_ppe respirator->splash_risk face_shield->base_ppe

Caption: Decision workflow for selecting appropriate PPE.

Operational Plan: From Receipt to Reaction

A systematic approach to handling ensures safety at every step.

Step-by-Step Handling Protocol:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.

    • Ensure the container is tightly sealed and clearly labeled.

  • Preparation and Weighing:

    • Always handle 4-(1-Piperidinyl)-3-pyrrolidinol inside a certified chemical fume hood to minimize inhalation exposure.

    • Before handling, ensure all necessary PPE is correctly donned.

    • When weighing the solid, use a spatula and handle it gently to avoid creating airborne dust. If possible, use a balance with a draft shield.

  • Experimental Use:

    • When adding the compound to a reaction vessel, do so slowly and carefully.

    • If the reaction is expected to be exothermic, have a cooling bath on standby.

    • Keep the fume hood sash at the lowest practical height during the experiment.

Emergency and Disposal Plan

Preparedness is key to mitigating the impact of any laboratory incident.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Spill:

    • For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.

    • Place the contaminated material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.

Disposal Plan:

  • All waste containing 4-(1-Piperidinyl)-3-pyrrolidinol, including contaminated consumables (gloves, paper towels, etc.) and excess material, must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's EHS office for specific guidance.

By implementing these comprehensive safety and handling protocols, researchers can confidently work with 4-(1-Piperidinyl)-3-pyrrolidinol while minimizing risks to themselves and their colleagues. This commitment to safety is the foundation of innovative and responsible scientific discovery.

References

  • PubChem Compound Summary for CID 7973, Piperidine. National Center for Biotechnology Information. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Piperidinyl)-3-pyrrolidinol
Reactant of Route 2
Reactant of Route 2
4-(1-Piperidinyl)-3-pyrrolidinol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。